molecular formula C12H15NO B1606188 Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- CAS No. 5233-54-5

Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-

Cat. No.: B1606188
CAS No.: 5233-54-5
M. Wt: 189.25 g/mol
InChI Key: GIGCUVKCMPXMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15146. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10/h2-6,14H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGCUVKCMPXMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966714
Record name 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5233-54-5
Record name Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005233545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC15146
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ66U8BXY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-, also known as 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol or p-hydroxy-MPTP, is a significant metabolite of the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The parent compound, MPTP, is renowned for its ability to induce a severe and irreversible form of parkinsonism in humans and animal models by selectively destroying dopaminergic neurons in the substantia nigra.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological profile of this critical metabolite, offering insights for researchers in neurotoxicology, pharmacology, and drug development.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
IUPAC Name 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol
CAS Number 5233-54-5
Appearance Predicted to be a solid at room temperatureInferred from similar compounds
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.Inferred from structural analogues
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-

Synthesis and Characterization

The synthesis of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is not widely documented in the literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of MPTP and other tetrahydropyridine derivatives. A proposed retro-synthetic approach would involve the Grignard reaction between a protected p-hydroxyphenyl magnesium bromide and 1-methyl-4-piperidone, followed by dehydration.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Final Product p_bromophenol p-Bromophenol protection Protection of phenolic hydroxyl p_bromophenol->protection e.g., TBDMSCl 1_methyl_4_piperidone 1-Methyl-4-piperidone grignard_reaction Grignard Reaction 1_methyl_4_piperidone->grignard_reaction grignard_formation Grignard Reagent Formation protection->grignard_formation Mg, THF grignard_formation->grignard_reaction dehydration Acid-catalyzed Dehydration grignard_reaction->dehydration e.g., HCl deprotection Deprotection dehydration->deprotection e.g., TBAF final_product Phenol, p-(1,2,3,6-tetrahydro- 1-methyl-4-pyridyl)- deprotection->final_product

Caption: Proposed synthetic workflow for Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-.

Detailed Experimental Protocol (Hypothetical)
  • Protection of p-Bromophenol: To a solution of p-bromophenol in anhydrous dichloromethane, add a suitable protecting group for the phenolic hydroxyl, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react the protected p-bromophenol with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.

  • Grignard Reaction: Add 1-methyl-4-piperidone dropwise to the cooled Grignard reagent solution. Allow the reaction to proceed to completion.

  • Dehydration: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The resulting tertiary alcohol is then subjected to acid-catalyzed dehydration, for instance, by refluxing in the presence of hydrochloric acid, to yield the tetrahydropyridine ring.

  • Deprotection: Remove the protecting group from the phenolic hydroxyl. For a TBDMS group, this can be achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF).

  • Purification: The final product should be purified using column chromatography on silica gel.

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons on the phenol ring, a vinylic proton on the tetrahydropyridine ring, and aliphatic protons for the methyl group and the remaining CH₂ groups of the tetrahydropyridine ring.

    • ¹³C NMR: Expected signals would include aromatic carbons, vinylic carbons, and aliphatic carbons corresponding to the structure.

  • Mass Spectrometry (MS):

    • GC-MS: Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 189. Common fragmentation patterns for phenols include the loss of a hydrogen radical to form a stable phenoxy cation and cleavage of the benzylic bond.[3]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the phenol, aromatic C-H stretches, the C=C stretch of the tetrahydropyridine ring, and aliphatic C-H stretches.

Pharmacological Profile

The pharmacological activity of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is intrinsically linked to the neurotoxicity of its parent compound, MPTP.

Metabolism of MPTP

MPTP itself is not the toxic species. It is a lipophilic molecule that readily crosses the blood-brain barrier.[4] In the brain, it is metabolized by monoamine oxidase B (MAO-B), primarily in astrocytes, to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺), which is then oxidized to the ultimate toxicant, 1-methyl-4-phenylpyridinium (MPP⁺).[5]

MPTP_Metabolism MPTP MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) MPDP MPDP⁺ (1-methyl-4-phenyl-2,3-dihydropyridinium) MPTP->MPDP MAO-B p_hydroxy_MPTP p-hydroxy-MPTP (Phenol, p-(1,2,3,6-tetrahydro- 1-methyl-4-pyridyl)-) MPTP->p_hydroxy_MPTP CYP450 MPP MPP⁺ (1-methyl-4-phenylpyridinium) MPDP->MPP Oxidation

Caption: Metabolic pathways of MPTP.

Mechanism of Neurotoxicity

MPP⁺ is a polar molecule that is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[6][7] Once inside the neuron, MPP⁺ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain.[8] This inhibition leads to a cascade of detrimental effects, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons.[4]

Potential Role of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-

The hydroxylation of MPTP to form p-hydroxy-MPTP is catalyzed by cytochrome P450 enzymes.[8] This metabolic step is generally considered a detoxification pathway. The addition of a hydroxyl group increases the polarity of the molecule, which may hinder its ability to cross the blood-brain barrier and enter dopaminergic neurons.

Furthermore, the phenolic hydroxyl group provides a site for further conjugation reactions (e.g., glucuronidation or sulfation), which would further increase water solubility and facilitate excretion.

However, it is also plausible that p-hydroxy-MPTP could be a substrate for MAO-B, leading to the formation of a hydroxylated MPP⁺ analogue. The neurotoxic potential of such a metabolite would depend on its affinity for the dopamine transporter and its ability to inhibit mitochondrial respiration. Further research is required to fully elucidate the pharmacological and toxicological profile of this hydroxylated metabolite.

Experimental Protocols

Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- for the dopamine transporter.

DAT_Binding_Assay Preparation Prepare cell membranes expressing DAT Incubation Incubate membranes with [³H]WIN 35,428 (radioligand) and varying concentrations of test compound Preparation->Incubation Separation Separate bound and free radioligand by rapid filtration Incubation->Separation Quantification Quantify bound radioactivity using liquid scintillation counting Separation->Quantification Analysis Analyze data to determine IC₅₀ and Ki values Quantification->Analysis

Caption: Workflow for a dopamine transporter binding assay.

  • Membrane Preparation: Utilize a stable cell line overexpressing the human dopamine transporter (e.g., HEK-293 cells). Homogenize the cells in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Conditions: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity DAT radioligand (e.g., [³H]WIN 35,428) and a range of concentrations of the test compound (Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-).

  • Incubation: Incubate the plates at room temperature for a defined period to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is a crucial metabolite in the biotransformation of the neurotoxin MPTP. While it is generally considered a product of a detoxification pathway, its complete pharmacological and toxicological profile remains to be fully elucidated. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential role in the context of MPTP-induced neurodegeneration. Further research into the specific interactions of this metabolite with the dopamine transporter and mitochondrial enzymes is warranted to fully comprehend its contribution to the overall neurotoxic effects of MPTP.

References

  • Langston, J. W., Ballard, P., Tetrud, J. W., & Irwin, I. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979–980.
  • Burns, R. S., Chiueh, C. C., Markey, S. P., Ebert, M. H., Jacobowitz, D. M., & Kopin, I. J. (1983). A primate model of parkinsonism: selective destruction of dopaminergic neurons in the pars compacta of the substantia nigra by N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Proceedings of the National Academy of Sciences, 80(14), 4546–4550.
  • Heikkila, R. E., Manzino, L., Cabbat, F. S., & Duvoisin, R. C. (1984). Protection against the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine by monoamine oxidase inhibitors.
  • PubChem. (n.d.). 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173–2177.
  • Nicklas, W. J., Vyas, I., & Heikkila, R. E. (1985). Inhibition of NADH-linked oxidation in brain mitochondria by 1-methyl-4-phenyl-pyridine, a metabolite of the neurotoxin, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine. Life sciences, 36(26), 2503–2508.
  • Tipton, K. F., & Singer, T. P. (1993). Advances in our understanding of the mechanisms of the neurotoxicity of MPTP and related compounds. Journal of neurochemistry, 61(4), 1191–1206.
  • Przedborski, S., & Jackson-Lewis, V. (1998). Mechanisms of MPTP toxicity. Movement disorders, 13 Suppl 1, 35–38.
  • Smeyne, R. J., & Jackson-Lewis, V. (2005). The MPTP model of Parkinson's disease. Brain research. Molecular brain research, 134(1), 57–66.
  • Beal, M. F. (2001). Experimental models of Parkinson's disease. Nature reviews. Neuroscience, 2(5), 325–334.
  • MPTP-Induced Parkinsonian Syndrome. (1999). In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. Retrieved from [Link]

  • Wikipedia. (2023). MPTP. Retrieved from [Link]

  • Gu, G., & Avadhani, N. G. (2012). Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. Journal of Biological Chemistry, 287(33), 27895–27907. Retrieved from [Link]

  • Bezard, E., Gross, C. E., & Brotchie, J. M. (2001). Presymptomatic compensation in Parkinson's disease is not dependent on dopamine transporter up-regulation. Annals of neurology, 50(4), 540–543.
  • Gainetdinov, R. R., Jones, S. R., & Caron, M. G. (1999). Functional hyperdopaminergia in dopamine transporter knock-out mice.
  • Bezard, E., Dovero, S., Prunier, C., Ravenscroft, P., Chalon, S., Guilloteau, D., Crossman, A. R., Bioulac, B., Brotchie, J. M., & Gross, C. E. (2001). Relationship between the level of dopamine depletion and the extent of motor deficits in parkinsonian monkeys. Movement disorders, 16(3), 515–521.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

Sources

In-Depth Technical Guide: Synthesis of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth technical overview of a robust and widely adopted synthetic pathway for 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol. This key heterocyclic building block is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in various neurologically active pharmaceutical agents. The document emphasizes the core principles behind the synthetic strategy, detailing the mechanistic rationale for each step, providing validated experimental protocols, and outlining essential characterization and safety protocols.

Strategic Importance and Retrosynthetic Analysis

The tetrahydropyridine scaffold is a ubiquitous structural motif found in a multitude of bioactive molecules and approved pharmaceuticals.[1] Specifically, 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol serves as a critical intermediate in the synthesis of various compounds targeting the central nervous system.[2][3] Its structure combines a basic nitrogen center with a phenolic hydroxyl group, features that are often crucial for receptor binding and pharmacokinetic properties.

A logical retrosynthetic analysis of the target molecule involves the disconnection of the tetrahydropyridine ring, leading back to a pyridinium salt intermediate. This intermediate, in turn, can be conceptually derived from a simpler substituted pyridine and an alkylating agent. This approach is advantageous as it utilizes readily available and relatively inexpensive starting materials.

G Target 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol Intermediate1 Pyridinium Salt Intermediate Target->Intermediate1 Reduction StartingMaterials 4-Substituted Pyridine + Methylating Agent Intermediate1->StartingMaterials N-Alkylation

Figure 1: Retrosynthetic pathway for 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol. This diagram illustrates the key disconnections leading from the target molecule back to simplified starting materials.

The Forward Synthesis: A Two-Step Approach

The forward synthesis is a reliable two-step process that first involves the formation of a pyridinium salt, followed by its selective reduction to the desired tetrahydropyridine.

Step 1: N-Methylation and Pyridinium Salt Formation

The synthesis commences with the quaternization of a suitable 4-arylpyridine precursor. A common starting material is 4-(4-methoxyphenyl)pyridine, which is N-methylated using an appropriate methylating agent, typically methyl iodide. This reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic methyl group of the methyl iodide, displacing the iodide ion and forming the stable 1-methyl-4-(4-methoxyphenyl)pyridin-1-ium iodide salt.

Step 2: Selective Reduction of the Pyridinium Salt

The selective reduction of the pyridinium salt is the pivotal step in this synthesis.[4][5] The goal is to achieve partial hydrogenation of the pyridine ring to yield the 1,2,3,6-tetrahydropyridine isomer. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation.[6] The mechanism is believed to involve the initial 1,2- or 1,4-hydride addition to the electron-deficient pyridinium ring, forming a dihydropyridine intermediate.[5] Subsequent protonation and further reduction lead to the desired tetrahydropyridine. The choice of reaction conditions, including solvent and temperature, is critical to ensure high regioselectivity and yield. In this specific pathway, the methoxy protecting group on the phenol is typically cleaved under the reaction or workup conditions to yield the final product.

G Start 4-(4-methoxyphenyl)pyridine Reagent1 + Methyl Iodide Product1 1-methyl-4-(4-methoxyphenyl)pyridin-1-ium iodide Reagent1->Product1 N-Alkylation Reagent2 + Sodium Borohydride Product2 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol Reagent2->Product2 Selective Reduction & Deprotection

Figure 2: A flowchart of the forward synthesis pathway. This diagram outlines the two primary transformations from the starting material to the final product.

In-Depth Experimental Protocols

Materials and Reagents
ReagentPurityRecommended Supplier
4-(4-methoxyphenyl)pyridine>97%Sigma-Aldrich
Methyl Iodide>99%Acros Organics
AcetoneACS GradeFisher Scientific
Sodium Borohydride99%Sigma-Aldrich
MethanolACS GradeVWR
Hydrochloric Acid (conc.)37%J.T. Baker
Sodium BicarbonateACS GradeEMD Millipore
Ethyl AcetateACS GradeFisher Scientific
Anhydrous Magnesium SulfateACS GradeSigma-Aldrich
Step-by-Step Synthesis
3.2.1. Synthesis of 1-methyl-4-(4-methoxyphenyl)pyridin-1-ium iodide
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(4-methoxyphenyl)pyridine (1.0 eq.) in acetone (approximately 10 mL per gram of starting material).

  • To this solution, add methyl iodide (1.2 eq.) dropwise at ambient temperature.

  • Seal the flask and stir the mixture for 12-24 hours. A yellow precipitate will form over time.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold acetone to remove any unreacted starting materials.

  • Dry the resulting bright yellow solid under vacuum to yield 1-methyl-4-(4-methoxyphenyl)pyridin-1-ium iodide.

3.2.2. Synthesis of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol
  • Suspend the 1-methyl-4-(4-methoxyphenyl)pyridin-1-ium iodide (1.0 eq.) in methanol (approximately 20 mL per gram of pyridinium salt) in a round-bottom flask.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (2.0-3.0 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Carefully quench the reaction by slowly adding 1M hydrochloric acid until the solution is acidic (pH ~2). This step also facilitates the cleavage of the methoxy ether.

  • Stir for an additional 30 minutes.

  • Basify the solution to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude material can be purified by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the pure 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol.

Characterization and Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-methyl group, the vinylic proton, the tetrahydropyridine ring protons, and the aromatic protons of the phenol ring. The integration should be consistent with the structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the quaternary carbon of the double bond and the carbons of the phenyl ring.
Mass Spec. The molecular ion peak corresponding to the exact mass of the product ([M+H]⁺).
HPLC A single major peak indicating high purity, typically >95%.

Safety and Handling

  • Methyl iodide is a known carcinogen and a potent alkylating agent. It should be handled with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.

  • Sodium borohydride is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources and add it slowly and in portions to the reaction mixture.

  • The quenching of the reduction reaction with acid is exothermic. Perform this step slowly and with adequate cooling to maintain control of the reaction temperature.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95056, 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. [Link][7]

  • Zhou, J., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 354(18), 3465-3470. [Link][4]

  • University of Liverpool Repository. (2023). Reductive Transformation of Pyridinium Salts to Functionalised Molecules. [Link][5]

  • Redda, K., Corleto, L. A., & Knaus, E. E. (1979). Quaternization and sodium borohydride reduction of N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine. Synthesis of N-amino-1. Canadian Journal of Chemistry, 57(22), 2981-2987. [Link][6]

  • Chao, H. G., et al. (1997). Aryl 1-But-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as Potential Antipsychotic Agents: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 40(14), 2192-2201. [Link][2][3]

  • Prasad, S. B. B., et al. (2013). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1367-1374. [Link][8]

  • Wang, C., et al. (2021). Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts. Nature Communications, 12(1), 5839. [Link][1]

Sources

A Technical Guide to 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol: Synthesis, Pharmacology, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol, a significant heterocyclic compound with notable relevance in neuroscience and toxicology. As a metabolite of the areca nut alkaloid arecoline and a structural analog of the neurotoxin MPTP, this molecule serves as a critical tool for studying cholinergic mechanisms and neurodegenerative processes. This guide details its chemical identity, physicochemical properties, synthesis protocols, biological mechanisms, and applications in research, providing a consolidated resource for professionals in the field.

Chemical Identity and Nomenclature

IUPAC Name and Synonyms

The systematic name for the compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol .[1]

Common synonyms and alternative names include:

  • p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol[2]

  • Phenol, 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-[1][2]

  • Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(4-hydroxyphenyl)-[2]

  • It is often handled in its hydrochloride salt form: 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride.[3]

Chemical Structure

The molecule consists of a phenol ring substituted at the para (4-position) with a 1-methyl-1,2,3,6-tetrahydropyridine ring. The linkage occurs from the 4-position of the tetrahydropyridine ring to the phenol.

Below is a diagram illustrating the core structure of the compound and its relationship to its precursor, Arecoline, and the well-known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The structural similarity to MPTP, differing only by the para-hydroxyl group on the phenyl ring, is fundamental to its neuropharmacological interest.

G cluster_main Target Compound cluster_analog Structural Analog cluster_precursor Metabolic Precursor main 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol (Target Compound) mptp MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) main->mptp Structural Similarity (-OH group) arecoline Arecoline arecoline->main Metabolism

Caption: Structural relationships of the target compound.

Key Identifiers
IdentifierValueSource(s)
CAS Number 5233-54-5[1][2][3]
Molecular Formula C₁₂H₁₅NO[1][2]
Molecular Weight 189.25 g/mol [1][2]
PubChem CID 95056[1]

Physicochemical Properties

Understanding the physicochemical properties is essential for designing experimental protocols, including solvent selection for synthesis, purification, and bioassays.

PropertyValue (Predicted or Experimental)Source(s)
Boiling Point 324.6°C at 760 mmHg[2]
Flash Point 163.6°C[2]
Density 1.104 g/cm³[2]
pKa 10.25 ± 0.30 (Predicted)[4]
Melting Point (HCl Salt) 206-207 °C[4]

Synthesis and Purification

The synthesis of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol typically involves the dehydration of a piperidinol precursor. This approach is analogous to the synthesis of MPTP, reflecting their structural relationship.[5]

General Synthetic Pathway

The most common and direct route involves a two-step process:

  • Grignard Reaction: Reaction of a 4-methoxyphenylmagnesium bromide with 1-methyl-4-piperidone to form the tertiary alcohol, 4-(4-methoxyphenyl)-1-methylpiperidin-4-ol.

  • Dehydration and Demethylation: Acid-catalyzed dehydration of the alcohol intermediate to form the tetrahydropyridine ring, followed by demethylation of the methoxy group to yield the final phenolic compound. Strong acids like hydrobromic acid (HBr) are effective for this dual purpose.

Detailed Experimental Protocol

This protocol is a representative synthesis. Yields and reaction times may vary and require optimization.

Step 1: Synthesis of 4-(4-methoxyphenyl)-1-methylpiperidin-4-ol

  • In a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings and a small crystal of iodine to anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 4-bromoanisole in anhydrous THF to initiate the formation of the Grignard reagent (4-methoxyphenylmagnesium bromide).

  • Once the Grignard reagent has formed, cool the mixture to 0°C.

  • Add a solution of 1-methyl-4-piperidone in anhydrous THF dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude piperidinol intermediate.

Step 2: Dehydration and Demethylation to form 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol

  • To the crude piperidinol from Step 1, add a 48% aqueous solution of hydrobromic acid (HBr).

  • Heat the mixture to reflux (approximately 120-125°C) for 4-6 hours. This step facilitates both the dehydration of the tertiary alcohol and the cleavage of the methyl ether to form the phenol.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the product with a suitable organic solvent, such as a mixture of dichloromethane and isopropanol.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude product.

Purification and Characterization Workflow

Purification is critical to remove byproducts and unreacted starting materials.

G start Crude Product (from Synthesis) chromatography Column Chromatography (Silica Gel, DCM/MeOH gradient) start->chromatography fractions Collect & Combine Fractions (TLC analysis) chromatography->fractions evaporation Solvent Evaporation (Rotary Evaporator) fractions->evaporation recrystallization Recrystallization (e.g., Ethanol/Water) or Salt Formation (HCl in Ether) evaporation->recrystallization filtration Filtration & Drying recrystallization->filtration characterization Characterization (NMR, MS, IR) filtration->characterization final_product Pure Compound (>98% Purity) characterization->final_product

Caption: A typical purification and validation workflow.

Self-Validation through Characterization:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons of the phenol ring, the vinylic proton on the tetrahydropyridine ring, the N-methyl group singlet, and the aliphatic protons of the saturated portion of the ring.

  • Mass Spectrometry (MS): The ESI-MS should show a clear [M+H]⁺ ion corresponding to the molecular weight (189.25).

  • Infrared (IR) Spectroscopy: Look for a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the phenolic -OH group.

Biological Significance and Mechanism of Action

The biological activity of this compound is primarily understood through its relationship with arecoline and MPTP.

Relationship to Arecoline and MPTP
  • Metabolite of Arecoline: Arecoline is a major psychoactive alkaloid in the areca nut, consumed by millions worldwide.[6][7] It undergoes extensive metabolism in the body.[8][9] While N-methylnipecotic acid is a major metabolite, other biotransformation pathways exist.[6][9] 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol is a known metabolite, linking areca nut consumption to exposure to this neuroactive compound.

  • Analog of MPTP: MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, producing a syndrome that closely mimics Parkinson's disease in primates and humans.[10][11][12][13] The toxicity of MPTP is dependent on its oxidation to the active toxicant MPP⁺ (1-methyl-4-phenylpyridinium) by monoamine oxidase B (MAO-B).[11][14] The structural similarity of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol to MPTP suggests it may share similar metabolic pathways and neurotoxic potential, although the presence of the hydroxyl group can significantly alter its properties, such as its ability to cross the blood-brain barrier and its affinity for MAO-B.

Pharmacodynamics

The primary mechanism of action is believed to be related to the cholinergic system, stemming from its precursor, arecoline, which is a non-selective muscarinic and nicotinic acetylcholine receptor agonist.[6][7] However, the key interest for researchers lies in its potential neurotoxicity.

The prevailing hypothesis is that, like MPTP, it could be oxidized by MAO-B to a pyridinium ion metabolite. This metabolite could then be taken up by dopamine transporters (DAT) into dopaminergic neurons, where it would inhibit Complex I of the mitochondrial respiratory chain, leading to oxidative stress and cell death.

G cluster_neuron Inside Neuron compound 4-(...)-phenol (Pro-toxin) maob MAO-B (in Glial Cells) compound->maob Oxidation metabolite Oxidized Pyridinium Metabolite (Toxicant) maob->metabolite dat Dopamine Transporter (DAT) metabolite->dat mitochondrion Mitochondrion dat->mitochondrion Uptake neuron Dopaminergic Neuron inhibition Inhibition of Complex I mitochondrion->inhibition stress ATP Depletion & Oxidative Stress inhibition->stress death Neuronal Death stress->death

Caption: Hypothesized neurotoxic mechanism via MAO-B oxidation.

Applications in Neuroscientific Research

This compound is a valuable tool for:

  • Studying Parkinson's Disease Models: Its use in vivo allows researchers to investigate the specific contribution of the phenolic group to the neurotoxicity of the MPTP scaffold.[14][15] Experiments can compare its effects directly with MPTP to elucidate structure-activity relationships in dopaminergic neurodegeneration.[10][11]

  • Investigating Areca Nut Toxicology: It serves as an analytical standard and a tool to study the potential long-term neurological consequences of areca nut chewing.

  • Screening for Neuroprotective Agents: By inducing a consistent, dose-dependent dopaminergic lesion in cell cultures or animal models, the compound can be used in high-throughput screening assays to identify novel drugs that can prevent or mitigate neurodegeneration.

Safety, Handling, and Storage

Given its structural similarity to the potent neurotoxin MPTP, this compound must be handled with extreme caution.

  • Hazard Identification: Irritant. Suspected neurotoxin. Assume all risks associated with MPTP handling.

  • Handling: All work should be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory. Avoid inhalation of powder and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping the compound at -20°C is recommended to maintain stability.

References

  • 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride - Matrix Scientific. [URL: https://www.matrixscientific.com/4-1-methyl-1-2-3-6-tetrahydropyridin-4-yl-phenol-hydrochloride-156054.html]
  • 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride - ChemSigma. [URL: https://www.chemsigma.com/4-1-methyl-1-2-3-6-tetrahydropyridin-4-yl-phenol-hydrochloride-5233-54-5.html]
  • Arecoline - Wikipedia. [URL: https://en.wikipedia.org/wiki/Arecoline]
  • 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol - ChemNet. [URL: https://www.chemnet.com/cas/en/5233-54-5/4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol.html]
  • 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol | C12H15NO | CID 95056 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/95056]
  • The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man - Canadian Journal of Neurological Sciences. [URL: https://www.cambridge.org/core/journals/canadian-journal-of-neurological-sciences/article/abs/neurotoxicity-of-1methyl4phenyl1236tetrahydropyridine-in-the-monkey-and-man/56A540562D50E559779E943997F4E564]
  • 4-(1-METHYL-1,2,3,6-TETRAHYDROPYRIDIN-4-YL)PHENOL HYDROCHLORIDE - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB72448689_EN.htm]
  • The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2880709/]
  • Arecoline | C8H13NO2 | CID 2230 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Arecoline]
  • The metabolomics of (+/-)-arecoline 1-oxide in the mouse and its formation by human flavin-containing monooxygenases - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17123469/]
  • Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10539121/]
  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3050275/]
  • Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6146039/]
  • A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16780361/]
  • The dopamine-depleting effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in CD-1 mice are gender-dependent - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8122396/]
  • Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, IV - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-methyl-4-phenyl-1-2-3-6-tetrahydropyridine-iv]
  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-4-phenyl-1_2_3_6-tetrahydropyridine]

Sources

A Technical Guide to the Metabolic Fates of MPTP: Bioactivation, Detoxification, and the Role of Cytochrome P450

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pro-neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) serves as a critical tool in modeling Parkinson's disease, owing to its selective destruction of dopaminergic neurons. This neurotoxicity is not inherent to the parent molecule but is contingent upon its complex metabolic processing. The ultimate neuropathological outcome is determined by a delicate balance between metabolic pathways leading to bioactivation and those resulting in detoxification. This technical guide provides an in-depth exploration of the enzymatic pathways governing MPTP metabolism. We will dissect the primary bioactivation route catalyzed by monoamine oxidase B (MAO-B), the multifaceted role of cytochrome P450 2D6 (CYP2D6) in both toxification and detoxification, and the formation of secondary metabolites, including 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol. This document is intended for researchers, scientists, and drug development professionals, offering mechanistic insights, quantitative data, and detailed experimental protocols to facilitate further investigation into neurotoxicology and therapeutic intervention.

Introduction: The Metabolic Crossroads of a Pro-Neurotoxin

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a lipophilic compound that can readily cross the blood-brain barrier.[1] Its discovery as a potent and selective dopaminergic neurotoxin was serendipitous, arising from cases of severe parkinsonism in individuals who had self-administered a synthetic opioid contaminated with MPTP.[2][3] This incident unveiled a powerful chemical tool for studying Parkinson's disease, as MPTP administration in primates and mice replicates many of the key pathological hallmarks of the disease.[4]

The toxicity of MPTP is entirely dependent on its conversion to the ultimate toxic species, the 1-methyl-4-phenylpyridinium ion (MPP+).[1][2] This conversion process, however, is not the sole metabolic fate of MPTP. The molecule stands at a metabolic crossroads, where competing enzymatic reactions determine whether it is bioactivated into a potent neurotoxin or biotransformed into less harmful, excretable compounds. The balance between these pathways is a critical determinant of individual susceptibility to MPTP-induced neurotoxicity.[5] This guide will illuminate these competing metabolic routes.

The Primary Bioactivation Pathway: MAO-B-Mediated Conversion to MPP+

The principal pathway for MPTP's bioactivation is a two-step oxidation process predominantly catalyzed by monoamine oxidase B (MAO-B).[6] This enzyme is strategically located on the outer mitochondrial membrane, particularly within non-dopaminergic cells like astrocytes.[1][4]

  • Step 1: MPTP to MPDP+ : MAO-B oxidizes MPTP to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[4]

  • Step 2: MPDP+ to MPP+ : The unstable MPDP+ intermediate is subsequently oxidized, either spontaneously or enzymatically, to the stable and highly polar neurotoxin, MPP+.[4]

Once formed, MPP+ is released into the extracellular space. Due to its positive charge and structural similarity to dopamine, it is selectively taken up into dopaminergic neurons via the high-affinity dopamine transporter (DAT).[7] This selective uptake mechanism explains the profound specificity of MPTP for the nigrostriatal dopamine system. Inside the neuron, MPP+ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain, leading to catastrophic energy failure, oxidative stress, and ultimately, cell death.[4]

The Multifaceted Role of Cytochrome P450 2D6 (CYP2D6)

While MAO-B is the primary catalyst for MPTP bioactivation, the cytochrome P450 system, particularly isoform 2D6 (CYP2D6), plays a crucial and dualistic role. CYP2D6 is expressed in the liver but is also found within the very neurons targeted by MPTP, including the pigmented neurons of the substantia nigra.[5] Its contribution is complex, participating in both detoxification and, under certain conditions, bioactivation.

Detoxification via N-demethylation

The major detoxification route for MPTP is N-demethylation, which produces 4-phenyl-1,2,3,6-tetrahydropyridine (PTP or nor-MPTP). This reaction is catalyzed by several P450 enzymes, with CYP2D6 displaying the highest affinity for this transformation.[8][9] This pathway effectively removes the methyl group required for the formation of the toxic MPP+ cation, rendering the resulting molecule significantly less toxic. Studies using human liver microsomes have shown that this pathway can account for a substantial portion of hepatic MPTP metabolism and represents a critical neuroprotective mechanism.[5][8] Other isoforms, including CYP1A2 and CYP3A4, also contribute to N-demethylation, but at a lower affinity compared to CYP2D6.[8]

Bioactivation via Oxidation to MPP+

Paradoxically, CYP2D6 can also contribute to the bioactivation of MPTP. Research has demonstrated that when CYP2D6 is localized within mitochondria and supported by mitochondrial electron transfer proteins (adrenodoxin and adrenodoxin reductase), it can efficiently catalyze the oxidation of MPTP to the toxic MPP+ ion.[10][11] This finding is significant because it suggests that dopaminergic neurons possess an intrinsic enzymatic machinery capable of activating the pro-toxin, independent of astrocytic MAO-B.[10] Inhibition of CYP2D6 with agents like quinidine has been shown to attenuate MPTP-mediated toxicity in primary dopaminergic neurons.[11]

Formation of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol

Beyond the primary pathways of oxidation and N-demethylation, MPTP can undergo other modifications. One such transformation is the aromatic hydroxylation of the phenyl ring to produce phenolic metabolites. The compound 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol , also known as p-hydroxy-MPTP, is a known human metabolite of MPTP.[12]

The precise enzymatic pathway and quantitative significance of this hydroxylation are less clearly defined than the MPP+ and nor-MPTP routes. It is presumed to be catalyzed by cytochrome P450 enzymes, which are the primary catalysts for such aromatic hydroxylation reactions. However, studies using purified, mitochondrially-targeted CYP2D6 found the formation of hydroxylated MPTP to be a negligible side reaction, with MPP+ being the major product.[10] This suggests that while p-hydroxy-MPTP is a confirmed metabolite, its formation may be mediated by other P450 isoforms or occur in different cellular compartments, and it is likely a minor pathway compared to the bioactivation and N-demethylation routes. This metabolite represents a potential detoxification product, as the addition of a hydroxyl group typically increases polarity and facilitates further conjugation and excretion.

Visualization of Metabolic Pathways

The competing metabolic fates of MPTP are summarized in the diagram below.

MPTP_Metabolism cluster_main Metabolic Fates of MPTP cluster_tox Bioactivation Pathways cluster_detox Detoxification Pathways MPTP MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) MPDP MPDP+ (Unstable Intermediate) MPTP->MPDP MAO-B (Astrocytes) CYP2D6 (Mitochondrial) PTP nor-MPTP / PTP (N-demethylated) MPTP->PTP CYP2D6 (High Affinity) CYP1A2, CYP3A4 (Low Affinity) (Microsomal) OH_MPTP p-OH-MPTP (4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol) (Minor Metabolite) MPTP->OH_MPTP CYP-mediated (Presumed) MPP MPP+ (Neurotoxin) MPDP->MPP Oxidation

Caption: Competing metabolic pathways of MPTP.

Quantitative Analysis of MPTP Metabolism

The enzymatic efficiency of the key metabolic pathways can be compared using kinetic parameters. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum (Vmax), with a lower Km indicating higher enzyme affinity.

EnzymePathwaySubstrateProductApparent Km (µM)Source
CYP2D6 N-demethylationMPTPnor-MPTP39 - 48[8]
CYP1A2 N-demethylationMPTPnor-MPTP~2246[8]
MAO-B OxidationMPTPMPDP+/MPP+Varies by tissue/speciesN/A

Note: Precise Km values for MAO-B with MPTP can vary significantly based on the experimental system (e.g., tissue source, species, purity of enzyme). However, it is well-established as a high-affinity substrate.

Experimental Methodologies

Investigating the metabolism of MPTP requires robust in vitro and analytical techniques. The following sections provide standardized protocols for key experiments.

Protocol: In Vitro Metabolism of MPTP using Human Liver Microsomes

This protocol is designed to assess the formation of metabolites like nor-MPTP and p-OH-MPTP catalyzed by cytochrome P450 enzymes.

Objective: To determine the rate of formation of MPTP metabolites in a system containing a full complement of hepatic P450 enzymes.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • MPTP hydrochloride

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (Stopping Solution)

  • Incubator/shaking water bath set to 37°C

  • Microcentrifuge tubes and a refrigerated centrifuge

  • HPLC-MS/MS system

Procedure:

  • Prepare Master Mix: In a pre-chilled tube, prepare a master mix containing the phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Add HLM protein (final concentration typically 0.2-0.5 mg/mL) to the master mix. Pre-incubate the mixture for 5 minutes at 37°C to bring it to temperature.

  • Initiate Reaction: Start the reaction by adding MPTP (from a stock solution, final concentrations typically ranging from 1 µM to 500 µM) to the pre-warmed HLM mixture. Vortex gently to mix.

  • Incubation: Incubate the reaction at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes). The time should be within the linear range of metabolite formation.

  • Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold ACN with 0.1% formic acid. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples vigorously and then centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis.

  • Controls: Run parallel incubations without NADPH (to check for non-enzymatic degradation) and without MPTP (blank). To identify specific enzyme contributions, selective chemical inhibitors (e.g., quinidine for CYP2D6) can be included in separate incubations.[8]

Protocol: Analytical Quantification of MPTP and Metabolites via HPLC-MS/MS

Objective: To separate and quantify MPTP, MPP+, nor-MPTP, and p-OH-MPTP from an in vitro or in vivo sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reverse-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5-7 minutes, hold, and then re-equilibrate. The gradient must be optimized to resolve the parent drug from its metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Parent Ion → Product Ion):

    • MPTP: m/z 174 → 117 or 159

    • MPP+: m/z 170 → 128[10]

    • nor-MPTP (PTP): m/z 160 → (Product ion to be determined empirically)

    • p-OH-MPTP: m/z 190 → (Product ion to be determined empirically)

  • Data Analysis: Construct calibration curves for each analyte using authentic standards. Quantify the concentration in unknown samples by interpolating from the standard curve.

Visualization of Experimental Workflow

Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Sample Processing & Analysis prep_master Prepare Master Mix (Buffer + NADPH System) add_enzyme Add Enzyme Source (e.g., Liver Microsomes) prep_master->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate start_rxn Initiate with MPTP Substrate pre_incubate->start_rxn incubate Incubate at 37°C (15-60 min) start_rxn->incubate stop_rxn Terminate with Cold Acetonitrile incubate->stop_rxn centrifuge Centrifuge to Precipitate Protein stop_rxn->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_ms Analyze via HPLC-MS/MS supernatant->hplc_ms quantify Quantify Metabolites hplc_ms->quantify

Caption: Workflow for an in vitro MPTP metabolism assay.

Conclusion and Implications for Drug Development

The metabolism of MPTP is a classic example of how enzymatic processing dictates toxicological outcomes. The balance between MAO-B/CYP2D6-mediated bioactivation to MPP+ and CYP-mediated detoxification to compounds like nor-MPTP and p-OH-MPTP is a key determinant of neurotoxic potential. For researchers in drug development, understanding these pathways is paramount for several reasons:

  • Predicting Neurotoxicity: Screening new chemical entities for their potential to be metabolized by MAO-B or CYP2D6 into pyridinium ions can help flag potential neurotoxins early in development.

  • Understanding Drug-Drug Interactions: Co-administration of drugs that inhibit or induce key enzymes like CYP2D6 could alter the metabolism of environmental toxins that share structural similarities with MPTP, potentially increasing or decreasing an individual's risk of neurodegeneration.

  • Developing Neuroprotective Strategies: The MPTP model remains a cornerstone for testing neuroprotective therapies. MAO-B inhibitors are already used clinically in Parkinson's disease, a strategy directly informed by our understanding of MPTP metabolism.[4] Future strategies could target the modulation of CYP2D6 activity or enhance detoxification pathways.

References

  • Gilham, R., et al. (1997). Metabolism of MPTP by cytochrome P4502D6 and the demonstration of 2D6 mRNA in human foetal and adult brain by in situ hybridization. Xenobiotica, 27(1), 111-25. [Link]

  • Bavassanjav, D., et al. (2013). Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. Journal of Biological Chemistry, 288(6), 3873–3887. [Link]

  • Rollema, H., et al. (1985). HPLC-assay With Electrochemical Detection for the Neurotoxin MPTP, Its Metabolite MPP+ and MPTP-analogues in Biological Samples After Purification Over Sephadex G10. Life Sciences, 37(17), 1633-40. [Link]

  • Gaytan, B. C., et al. (2011). Quantification of Paraquat, MPTP, and MPP+ in brain tissue using microwave-assisted solvent extraction (MASE) and high performance liquid chromatography-mass spectrometry. International Journal of Analytical Chemistry, 2011, 230796. [Link]

  • Avadhani, N. G., et al. (2013). Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease. The Journal of biological chemistry, 288(6), 3873-87. [Link]

  • Coleman, T., et al. (1996). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is N-demethylated by cytochromes P450 2D6, 1A2 and 3A4--implications for susceptibility to Parkinson's disease. Journal of Pharmacology and Experimental Therapeutics, 277(2), 685-90. [Link]

  • Mann, A., & Tyndale, R. F. (2001). Characterization and localization of cytochrome P450 mediated metabolism of MPTP to nor-MPTP in mouse brain: relevance to Parkinson's disease. Neurotoxicity Research, 3(4), 369-80. [Link]

  • Przedborski, S., & Ischiropoulos, H. (2001). MPTP-Induced Parkinsonian Syndrome. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 95056, 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. Retrieved from [Link].

  • Jackson-Lewis, V., & Przedborski, S. (2007). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's disease, 9(1), 1-10. [Link]

  • Weingarten, H. L. (1988). 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridin (MPTP): One Designer Drug and Serendipity. Journal of Forensic Sciences, 33(2), 588-595. [Link]

  • ResearchGate. (n.d.). The chemical conversion of MPTP (1-Methyl-4-phenyl1,2,3,6 tetra-hydro pyridine) to MPP + (1-Methyl-4phenyl pyridinium ion) by Mono-amine oxidase B (MAO-B). [Image]. Retrieved from [Link]

  • Office of Justice Programs. (1988). 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridin (MPTP): One Designer Drug and Serendipity. NCJRS Virtual Library. [Link]

  • Javitch, J. A., et al. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173-2177. [Link]

Sources

An In-Depth Technical Guide to the Solubility of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the solubility of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-, a significant metabolite of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Understanding the solubility of this compound is critical for researchers in the fields of neurotoxicology, pharmacology, and drug development. This guide will delve into the theoretical and practical aspects of its solubility, offering detailed experimental protocols and insights into the broader implications for pharmaceutical research.

Introduction: The Significance of a Metabolite's Solubility

Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-, also known as 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol, is a hydroxylated metabolite of MPTP. MPTP is a potent neurotoxin known to induce symptoms of Parkinson's disease by selectively destroying dopaminergic neurons in the substantia nigra.[1] The metabolism of MPTP is a critical area of study, as its metabolites are directly implicated in its neurotoxic effects.

The solubility of a drug candidate or its metabolites is a fundamental physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[2] For orally administered drugs, dissolution is often the rate-limiting step for absorption and subsequent bioavailability.[3] Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of effective therapeutics.[4] Therefore, a thorough understanding and characterization of the solubility of compounds like Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is paramount for assessing its potential pharmacological and toxicological effects.

This guide will provide a detailed exploration of the methodologies used to determine the solubility of such compounds, contextualized within the broader landscape of drug discovery and development. While specific experimental solubility data for Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is not extensively available in the public domain, this guide will utilize data from its parent compound, MPTP, as a relevant analogue to illustrate the principles and techniques of solubility assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is essential for any solubility investigation. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO[5]
Molecular Weight 189.25 g/mol [5]
IUPAC Name 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol[5]
CAS Number 5233-54-5[5]
Synonyms Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-, 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol, p-hydroxy-MPTP[5]
Computed XLogP3 2.3[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]

Metabolic Pathway of MPTP

The biotransformation of MPTP is a critical process that leads to the formation of its neurotoxic metabolite, 1-methyl-4-phenylpyridinium (MPP⁺). Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is a product of the metabolism of MPTP. Understanding this pathway provides context for the importance of characterizing each metabolite.

The metabolic conversion of MPTP primarily involves two key enzymes: monoamine oxidase B (MAO-B) and cytochrome P450 enzymes.[1][6]

MPTP_Metabolism cluster_cyp Cytochrome P450 cluster_mao MAO-B MPTP MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) MPDP MPDP+ (1-methyl-4-phenyl-2,3-dihydropyridinium) MPTP->MPDP Oxidation p_hydroxy_MPTP Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- (p-hydroxy-MPTP) MPTP->p_hydroxy_MPTP Hydroxylation MPP MPP+ (1-methyl-4-phenylpyridinium) (Neurotoxic Metabolite) MPDP->MPP Oxidation CYP MAO

Caption: Metabolic pathway of MPTP.

Solubility Data: An Analog Approach

SolventSolubilitySource
Water 10 mg/mL[4]
DMSO Soluble[4]
Water ≥ 100 mg/mL[7]
DMSO 12 mg/mL (with ultrasonic and warming)[8]

Note: The difference in reported aqueous solubility may be due to variations in experimental conditions or the use of "≥" to indicate that saturation was not reached.

Experimental Protocols for Solubility Determination

To address the need for accurate solubility data in drug development, two primary types of assays are employed: thermodynamic and kinetic solubility assays.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound, representing the point at which a solution is saturated with the solute. It is a low-throughput but highly accurate method, crucial for late-stage drug development.

Principle: An excess of the solid compound is equilibrated with the solvent over a sufficient period to reach a saturated solution. The concentration of the dissolved compound in the supernatant is then determined.

Experimental Workflow:

Thermodynamic_Solubility_Workflow start Start add_compound Add excess solid compound to solvent start->add_compound equilibrate Equilibrate (e.g., 24-48h with shaking) add_compound->equilibrate separate Separate solid from solution (centrifugation/filtration) equilibrate->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV, LC-MS) separate->quantify end End quantify->end

Caption: Thermodynamic solubility assay workflow.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). This will be used to create a standard curve.

  • Sample Preparation:

    • Add an excess amount of the solid test compound (e.g., 1-2 mg) to a known volume of the desired solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a suitable container (e.g., a glass vial).

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring that no solid particles are disturbed. Alternatively, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Prepare a series of calibration standards by diluting the stock solution in the same solvent used for the assay.

    • Analyze the supernatant and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the concentration of the dissolved compound in the supernatant by comparing its response to the calibration curve.

Kinetic Solubility Assay

This high-throughput method is widely used in early drug discovery to screen large numbers of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a concentrated organic stock solution into an aqueous buffer.

Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The resulting precipitation is allowed to proceed for a short period, and the concentration of the compound remaining in the solution is measured.

Step-by-Step Protocol:

  • Preparation of Compound Plate:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., at 10 mM).

    • In a 96-well plate, serially dilute the stock solution with DMSO to create a range of concentrations.

  • Assay Execution:

    • Add a small volume of the DMSO stock solutions (e.g., 1-2 µL) to a larger volume of the aqueous buffer (e.g., 100-200 µL) in a separate 96-well plate. This rapid change in solvent polarity induces precipitation.

    • Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Analysis:

    • The amount of precipitated material can be measured directly using nephelometry (light scattering) or turbidimetry.

    • Alternatively, the plate can be filtered or centrifuged to remove the precipitate, and the concentration of the compound remaining in the supernatant can be determined by HPLC-UV or LC-MS.

Conclusion: A Call for Further Investigation

The solubility of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is a critical parameter that warrants further investigation. While this guide has provided a comprehensive framework for understanding and determining its solubility, the lack of specific experimental data highlights a significant knowledge gap in the scientific literature. The provided protocols for thermodynamic and kinetic solubility assays offer robust methodologies for researchers to generate this much-needed data. By applying these techniques, the scientific community can gain a deeper understanding of the ADME properties of this important MPTP metabolite, ultimately contributing to a more complete picture of its role in neurotoxicity and its potential relevance in drug development.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Ramsden, D. B., & Tipton, K. F. (2009). Metabolism of MPTP by cytochrome P4502D6 and the demonstration of 2D6 mRNA in human foetal and adult brain by in situ hybridization. Journal of neural transmission (Vienna, Austria : 1996), 116(11), 1397–1407. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1388, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 19). MPTP. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure, pharmacokinetics and pharmacodynamics of MPTP in the CNS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95056, 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • de Oliveira, A. C., de Faria, R. M., de Souza, J., & de Souza, M. V. N. (2020). The Importance of Solubility for New Drug Molecules. Revista Virtual de Química, 12(4), 837-851. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document consolidates available data on its structural, physical, and spectral properties, offering a critical resource for scientists working with this molecule. While experimental data for some properties are limited, this guide presents a combination of computed predictions and available empirical data to facilitate further research and application.

Chemical Identity and Structure

4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol, also known by its CAS Registry Number 5233-54-5, is a derivative of tetrahydropyridine containing a phenol moiety. Its unique structure, featuring both a basic nitrogen atom and an acidic phenolic hydroxyl group, suggests a range of potential chemical interactions and applications.

The fundamental identification parameters for this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenolPubChem[1]
CAS Number 5233-54-5PubChem[1]
Molecular Formula C₁₂H₁₅NOPubChem[1]
Molecular Weight 189.25 g/mol PubChem[1]
InChI InChI=1S/C12H15NO/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10/h2-6,14H,7-9H2,1H3PubChem[1]
SMILES CN1CCC(=CC1)C2=CC=C(C=C2)OPubChem[1]
Molecular Structure

The two-dimensional structure of 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol is depicted below. This visualization is crucial for understanding its chemical reactivity and steric properties.

Caption: 2D structure of 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below. It is important to distinguish between experimentally determined values and computationally predicted data. For many properties of this specific compound, only predicted values are currently available in public databases.

PropertyValueData TypeSource
Melting Point Not available--
Boiling Point 324.6°C at 760 mmHgPredictedChemNet[2]
Density 1.104 g/cm³PredictedChemNet[2]
Flash Point 163.6°CPredictedChemNet[2]
pKa 10.25 ± 0.30 (acidic, phenolic OH)Predicted-
Physical Appearance Solid (inferred)--
Solubility Profile
  • Polar Protic Solvents (e.g., water, ethanol): The presence of the phenolic hydroxyl group and the tertiary amine suggests that the compound will exhibit some solubility in polar protic solvents through hydrogen bonding. The hydrochloride salt of a related compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, is soluble in water, suggesting that the protonated form of the target molecule would also have enhanced aqueous solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in polar aprotic solvents.

  • Nonpolar Solvents (e.g., hexane, toluene): Limited solubility is expected due to the polar functional groups.

For drug development purposes, it is crucial to experimentally determine the solubility in aqueous buffers at various pH values, as the ionization state of both the phenol and the tertiary amine will significantly influence solubility.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of a chemical compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. The key fragments observed are:

  • m/z 189: This corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

  • m/z 188: Likely represents the [M-H]⁺ fragment.

  • m/z 122: A significant fragment, the identity of which would require further fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol are not available in public databases. However, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure:

  • ¹H NMR:

    • Aromatic Protons: Signals corresponding to the protons on the phenol ring are expected in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to characteristic splitting patterns.

    • Vinyl Proton: A signal for the proton on the double bond of the tetrahydropyridine ring would likely appear in the olefinic region (δ 5.0-6.0 ppm).

    • Aliphatic Protons: Protons on the saturated carbons of the tetrahydropyridine ring will resonate in the upfield region (δ 2.0-4.0 ppm).

    • N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom is expected, likely in the δ 2.0-2.5 ppm range.

    • Hydroxyl Proton: A broad singlet for the phenolic -OH group, the chemical shift of which will be concentration and solvent-dependent.

  • ¹³C NMR:

    • Aromatic Carbons: Signals for the six carbons of the phenol ring are expected in the δ 110-160 ppm region.

    • Olefinic Carbons: Two signals for the carbons of the C=C double bond in the tetrahydropyridine ring would be present.

    • Aliphatic Carbons: Signals for the saturated carbons of the tetrahydropyridine ring.

    • N-Methyl Carbon: A signal for the methyl carbon attached to the nitrogen.

Infrared (IR) Spectroscopy

An experimental IR spectrum is not publicly available. The expected characteristic absorption bands based on the functional groups present are:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

  • C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks will be observed just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

  • C=C Stretch (Olefinic): An absorption band in the 1640-1680 cm⁻¹ region.

  • C-O Stretch (Phenol): A strong band in the 1260-1180 cm⁻¹ region.

  • C-N Stretch: An absorption in the 1250-1020 cm⁻¹ range.

Experimental Methodologies

For the comprehensive characterization of 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol, the following standard experimental protocols are recommended.

Determination of Melting Point
  • Sample Preparation: A small amount of the purified, dry solid is packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: The sample is heated at a slow, controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

G cluster_0 Melting Point Determination Sample Preparation Sample Preparation Instrumentation Instrumentation Sample Preparation->Instrumentation Heating & Observation Heating & Observation Instrumentation->Heating & Observation Record Range Record Range Heating & Observation->Record Range

Caption: Workflow for Melting Point Determination.

Solubility Assessment
  • Solvent Selection: A range of representative solvents (e.g., water, ethanol, DMSO, acetone, toluene) is chosen.

  • Procedure: A known mass of the compound is added incrementally to a fixed volume of the solvent at a constant temperature with stirring. The point at which no more solid dissolves is noted.

  • Quantification: The concentration at saturation is determined, typically expressed in mg/mL or mol/L.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • Data Analysis: Chemical shifts, coupling constants, and integration are analyzed to confirm the structure.

  • IR Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a KBr pellet, a nujol mull, or as a thin film.

    • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

    • Data Analysis: The positions and shapes of the absorption bands are correlated with the functional groups present in the molecule.

  • Mass Spectrometry:

    • Instrumentation: A mass spectrometer, often coupled with a gas or liquid chromatograph, is used.

    • Ionization: A suitable ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) is employed.

    • Data Analysis: The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features.

G cluster_1 Spectroscopic Analysis Workflow Compound Compound NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Structural Confirmation Structural Confirmation NMR->Structural Confirmation Functional Group ID Functional Group ID IR->Functional Group ID Molecular Weight & Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight & Fragmentation

Caption: General workflow for spectroscopic analysis.

Conclusion

4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol is a molecule with potential for further investigation in various scientific fields. This guide has synthesized the currently available information on its physical characteristics. While a foundational dataset of its identity and some computed properties exists, there is a clear need for further experimental characterization to establish a complete and reliable profile. Future work should focus on obtaining empirical data for its melting point, solubility in pharmaceutically relevant solvents, and detailed spectroscopic analyses. Such data will be invaluable for ensuring the quality, reproducibility, and successful application of this compound in research and development.

References

  • PubChem. Compound Summary for CID 95056, 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. National Center for Biotechnology Information. [Link]

Sources

The Enigmatic Counterpart: A Technical Guide to the Discovery and Putative Neurotoxicology of p-Hydroxyphenyl-MPTP

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive exploration of 1-methyl-4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine (p-hydroxyphenyl-MPTP), a hydroxylated analog of the potent parkinsonian neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). While the discovery and history of MPTP are well-documented, stemming from its tragic emergence as a contaminant in illicitly produced opioids, the story of its p-hydroxyphenyl counterpart is largely one of scientific inference and analog-based investigation. This document will delve into the historical context of MPTP, propose a synthetic pathway for p-hydroxyphenyl-MPTP, and, through a detailed examination of structure-activity relationships, predict its metabolic fate and neurotoxic potential. We will explore the critical roles of monoamine oxidase B (MAO-B) and the dopamine transporter (DAT) in the bioactivation and selective targeting of dopaminergic neurons, and how a phenolic substitution on the phenyl ring is likely to modulate these interactions. This guide is intended to serve as a foundational resource for researchers investigating the neurotoxic potential of MPTP analogs and the broader environmental and endogenous factors that may contribute to neurodegenerative diseases.

The Genesis of a Neurotoxin: The MPTP Story

The saga of MPTP began not in a pristine laboratory, but on the illicit drug scene of the late 1970s and early 1980s. In 1976, a 23-year-old chemistry graduate student named Barry Kidston synthesized and self-injected a batch of MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), a synthetic opioid. Within days, he developed severe parkinsonian symptoms.[1] Later, in 1983, a cluster of young individuals in Santa Clara County, California, presented with profound and irreversible parkinsonism after using a new "synthetic heroin."[1] Neurologist J. William Langston identified the causative agent as MPTP, a byproduct in the sloppy synthesis of MPPP.[2]

This tragic series of events, however, opened a new frontier in neuroscience. For the first time, a chemical was identified that could selectively destroy dopaminergic neurons in the substantia nigra, the same neurons lost in Parkinson's disease.[3] This discovery provided researchers with an invaluable tool to create animal models of Parkinson's disease, revolutionizing the study of its pathogenesis and the development of new therapies.[2]

The neurotoxicity of MPTP is not inherent to the molecule itself but requires a two-step metabolic activation.[1][4] First, MPTP, being lipophilic, readily crosses the blood-brain barrier.[1] Within the brain, it is oxidized by monoamine oxidase B (MAO-B), an enzyme primarily located in the outer mitochondrial membrane of glial cells, to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[5] MPDP+ is then further oxidized to the active neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).[5][6]

The selective destruction of dopaminergic neurons is a consequence of the high affinity of MPP+ for the dopamine transporter (DAT).[7][8] DAT, responsible for the reuptake of dopamine from the synaptic cleft, actively transports MPP+ into dopaminergic neurons.[8] Once inside, MPP+ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain.[1][4] This disruption of mitochondrial respiration leads to a catastrophic energy deficit, increased production of reactive oxygen species, and ultimately, cell death.[9]

p-Hydroxyphenyl-MPTP: A Hypothetical Analog

While the scientific literature is replete with studies on MPTP and various synthetic analogs, p-hydroxyphenyl-MPTP (1-methyl-4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine) remains a sparsely characterized compound. Its discovery and history are not marked by a singular event like that of MPTP. Instead, its existence is primarily contemplated within the framework of structure-activity relationship studies of MPTP analogs. The addition of a hydroxyl group to the para position of the phenyl ring introduces a significant change in the molecule's polarity and potential for hydrogen bonding, which would be expected to profoundly influence its biological activity.

Proposed Synthesis of p-Hydroxyphenyl-MPTP

A plausible synthetic route for p-hydroxyphenyl-MPTP can be extrapolated from general methods for the synthesis of 4-aryl-1-methyl-1,2,3,6-tetrahydropyridines. One common approach involves the Suzuki coupling reaction.

Experimental Protocol: Proposed Synthesis of p-Hydroxyphenyl-MPTP

  • Starting Material: The synthesis would likely begin with a suitable protected p-hydroxyphenylboronic acid and a pyridine precursor, such as 1-methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate. The hydroxyl group on the boronic acid would need to be protected, for example, as a methoxymethyl (MOM) ether, to prevent interference with the coupling reaction.

  • Suzuki Coupling: The protected p-hydroxyphenylboronic acid and the pyridine triflate would be subjected to a palladium-catalyzed Suzuki coupling reaction. Typical conditions would involve a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate in a solvent mixture of toluene, ethanol, and water. The reaction would be heated under an inert atmosphere.

  • Deprotection: Following successful coupling, the protecting group on the hydroxyl function would be removed. For a MOM group, this can be achieved under acidic conditions, for instance, with hydrochloric acid in methanol.

  • Purification: The final product, p-hydroxyphenyl-MPTP, would be purified using standard techniques such as column chromatography to yield the desired compound.

Predicted Bioactivation and Neurotoxicity: A Structure-Activity Relationship Perspective

The neurotoxic potential of any MPTP analog is contingent on a series of critical events: its ability to be metabolized by MAO-B, the subsequent uptake of its pyridinium metabolite by DAT, and the inhibition of mitochondrial respiration by this metabolite. The presence of a p-hydroxy group on the phenyl ring of MPTP is predicted to significantly alter these interactions.

Interaction with Monoamine Oxidase B (MAO-B)

Structure-activity relationship studies have demonstrated that the nature and position of substituents on the phenyl ring of MPTP analogs are critical determinants of their reactivity with MAO.[10] Research has shown that para-substituents on the phenyl ring generally create steric hindrance and are unfavorable for reactivity with MAO-B.[11]

The introduction of a polar hydroxyl group at the para position of the phenyl ring in p-hydroxyphenyl-MPTP would likely decrease its affinity for the active site of MAO-B. The active site of MAO-B is predominantly hydrophobic, and the introduction of a hydrogen-bonding group could disrupt the optimal orientation for oxidation. Therefore, it is predicted that p-hydroxyphenyl-MPTP would be a poorer substrate for MAO-B compared to MPTP . This would lead to a reduced rate of conversion to its corresponding pyridinium metabolite, p-hydroxyphenyl-MPP+.

Dopamine Transporter (DAT) Affinity and Uptake

The selective toxicity of MPP+ to dopaminergic neurons is a direct result of its high affinity for the dopamine transporter.[8] MPP+ structurally mimics dopamine, allowing it to be actively transported into these neurons.[12] The addition of a hydroxyl group to the phenyl ring of MPP+ would create a molecule, p-hydroxyphenyl-MPP+, that even more closely resembles the structure of dopamine, which possesses two hydroxyl groups on its phenyl ring.

Computational docking analyses have shown that MPP+ binds to DAT at a location similar to that of dopamine.[5][13] It is plausible that the hydroxyl group on p-hydroxyphenyl-MPP+ could form additional hydrogen bonds with amino acid residues in the DAT binding pocket, potentially increasing its affinity for the transporter . However, the overall increase in polarity might also affect its ability to traverse the cell membrane to reach the transporter.

Mitochondrial Toxicity

The ultimate cause of cell death in MPTP-induced parkinsonism is the inhibition of mitochondrial Complex I by MPP+.[4] The neurotoxicity of MPP+ analogs in vivo correlates strongly with their in vitro inhibitory activity on mitochondrial respiration.[6] It is hypothesized that the positively charged nitrogen of the pyridinium ring is crucial for its accumulation within the negatively charged mitochondrial matrix. The effect of a p-hydroxy substitution on the pyridinium metabolite's ability to inhibit Complex I is not immediately clear from existing literature. However, if p-hydroxyphenyl-MPP+ is successfully transported into dopaminergic neurons, it is expected to accumulate in the mitochondria and exert an inhibitory effect on the respiratory chain, similar to MPP+.

Visualization of the Neurotoxic Pathway

To illustrate the proposed mechanism of action of p-hydroxyphenyl-MPTP, the following workflow diagram is provided.

G cluster_blood_brain_barrier Blood-Brain Barrier cluster_brain Brain Parenchyma cluster_glia Glial Cell cluster_neuron Dopaminergic Neuron p_OH_MPTP_blood p-Hydroxyphenyl-MPTP (in circulation) p_OH_MPTP_glia p-Hydroxyphenyl-MPTP p_OH_MPTP_blood->p_OH_MPTP_glia Crosses BBB MAOB MAO-B p_OH_MPTP_glia->MAOB Oxidation p_OH_MPDP p-Hydroxyphenyl-MPDP+ MAOB->p_OH_MPDP Intermediate p_OH_MPP p-Hydroxyphenyl-MPP+ p_OH_MPDP->p_OH_MPP Oxidation DAT Dopamine Transporter (DAT) p_OH_MPP->DAT Uptake p_OH_MPP_neuron p-Hydroxyphenyl-MPP+ DAT->p_OH_MPP_neuron Mitochondrion Mitochondrion p_OH_MPP_neuron->Mitochondrion Accumulation ComplexI Complex I Inhibition Mitochondrion->ComplexI CellDeath Neuronal Cell Death ComplexI->CellDeath ATP Depletion & Oxidative Stress

Figure 1: Proposed neurotoxic pathway of p-hydroxyphenyl-MPTP.

Quantitative Data Summary

Due to the limited direct experimental data on p-hydroxyphenyl-MPTP, a quantitative comparison with MPTP is largely predictive. The following table summarizes the expected properties based on structure-activity relationship studies of MPTP analogs.

PropertyMPTPp-Hydroxyphenyl-MPTP (Predicted)Rationale
MAO-B Substrate Affinity HighLow to ModerateThe para-hydroxyl group likely introduces steric hindrance and unfavorable polarity in the hydrophobic active site of MAO-B.[11]
Rate of Conversion to MPP+ Analog RapidSlowA lower affinity for MAO-B would result in a slower rate of bioactivation.
DAT Affinity of Pyridinium Metabolite HighHigh to Very HighThe hydroxyl group increases the structural similarity to dopamine, potentially enhancing binding to the dopamine transporter.[12]
Overall Neurotoxic Potency HighModerate to LowThe reduced rate of bioactivation by MAO-B is the likely rate-limiting step, potentially mitigating its overall neurotoxicity despite a potentially high affinity for DAT.

Conclusion and Future Directions

The story of p-hydroxyphenyl-MPTP is one of scientific deduction, built upon the well-established foundation of MPTP neurotoxicology. While direct experimental evidence remains scarce, a thorough analysis of structure-activity relationships allows for informed predictions about its behavior in biological systems. The presence of a p-hydroxy group is anticipated to decrease its rate of bioactivation by MAO-B, a critical step for its toxicity. This suggests that p-hydroxyphenyl-MPTP may be less neurotoxic than its parent compound. However, the potential for its oxidized metabolite, p-hydroxyphenyl-MPP+, to have a higher affinity for the dopamine transporter warrants further investigation.

Future research should focus on the definitive synthesis and in vitro and in vivo characterization of p-hydroxyphenyl-MPTP. Key experiments would include:

  • In vitro MAO-B inhibition assays to quantify its affinity and turnover rate compared to MPTP.

  • DAT binding and uptake assays using synaptosomal preparations to determine the affinity of p-hydroxyphenyl-MPP+.

  • In vitro neurotoxicity studies in dopaminergic cell cultures to assess its potency in inducing cell death.

  • In vivo studies in animal models to evaluate its ability to cause dopaminergic neurodegeneration and produce parkinsonian symptoms.

Such studies would not only elucidate the specific properties of this intriguing analog but also contribute to a deeper understanding of the structural requirements for neurotoxicity in the MPTP family of compounds. This knowledge is crucial for assessing the potential risks of environmental and endogenous compounds that may share structural similarities and contribute to the pathogenesis of neurodegenerative diseases like Parkinson's disease.

References

  • Mayer, J. M., et al. (1995). Toxication of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and analogs by monoamine oxidase. A structure-reactivity relationship study. Journal of medicinal chemistry, 38(21), 4245-4254.
  • Castagnoli, N., et al. (1987). Bioactivation of MPTP: reactive metabolites and possible biochemical sequelae. Advances in neurology, 45, 127-132.
  • Heikkila, R. E., et al. (1989). Structure-activity study of the mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity. I. Evaluation of the biological activity of MPTP analogs. The Journal of pharmacology and experimental therapeutics, 249(3), 817-822.
  • Palmer, S. L., et al. (1997). Novel 4-(aryloxy)tetrahydropyridine Analogs of MPTP as Monoamine Oxidase A and B Substrates. Journal of medicinal chemistry, 40(13), 1982-1989.
  • Kalgutkar, A. S., & Castagnoli Jr, N. (1994). Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors. Journal of medicinal chemistry, 37(22), 3646-3653.
  • Singer, T. P., & Ramsay, R. R. (1990). Mechanism of the neurotoxicity of MPTP.
  • Wikipedia. (2023). MPTP. In Wikipedia. Retrieved from [Link]

  • Sonsalla, P. K., et al. (1989). Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP. The Journal of pharmacology and experimental therapeutics, 249(3), 829-835.
  • Przedborski, S., & Jackson-Lewis, V. (2000). The parkinsonian toxin MPTP: action and mechanism. Restorative neurology and neuroscience, 16(2), 135-142.
  • Ishmiyarov, A. R., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(1), 1-20.
  • Al-Mekhlafi, A. Q., et al. (2023). Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish. bioRxiv.
  • Al-Mekhlafi, A. Q., et al. (2023). Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish: Mechanistic Insights into MPTP Neurotoxicity.
  • Benaka Prasad, S. B., et al. (2014). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. International Journal of Pharmaceutical Sciences and Research, 5(9), 3764.
  • de la Vega, J. M., et al. (2011).
  • Mabic, S., & Castagnoli Jr, N. (2015). Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies. VTechWorks.
  • Bortolato, M., & Shih, J. C. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy.
  • Al-Mekhlafi, A. Q., et al. (2024). Cross species computational analysis of dopamine and MPP plus binding to the dopamine transporter elucidates mechanisms of MPTP induced neurotoxicity.
  • Edmondson, D. E. (2011). Monoamine oxidase b. Proteopedia, life in 3D.
  • Langston, J. W. (2017). The MPTP Story. Journal of Parkinson's disease, 7(s1), S11-S19.
  • Burns, R. S., et al. (1984). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man. Canadian journal of neurological sciences, 11(1S), 166-168.
  • Hare, D. J., et al. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics, 5(2), 91-109.
  • Adam, W., et al. (2001). Synthesis of the hydroxylated derivative 36 with TFDO.
  • García-Castro, M., et al. (2024). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Asian Journal of Organic Chemistry, 13(7), e202400096.
  • Bezard, E., et al. (1997). Dopamine transporter is required for in vivo MPTP neurotoxicity: evidence from mice lacking the transporter. Journal of neurochemistry, 69(3), 1322-1325.
  • Zhidkova, E. A., et al. (2022). Synthesis and structure of 4-(het)aryl-6-methyl-2-cyanoimino-N,N-diethyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides.
  • Orel, L. R., et al. (1998). SYNTHESIS OF 1-ARYL-1,4,5,6-TETRAHYDROPYRIMIDINES AND 1-ARYL-3-SUBSTITUTED 1,4,5,6-TETRAHYDROPYRIMIDINIUM SALTS. Heterocycles, 48(12), 2537-2548.
  • Tschirsch, M., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic letters, 16(22), 5944-5947.
  • Zolfigol, M. A., et al. (2015). Synthesis of tetrahydropyridines by one-pot multicomponent reaction using nano-sphere silica sulfuric acid.

Sources

An In-Depth Technical Guide to the Toxicokinetics of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Journey of a Novel Phenolic Tetrahydropyridine Derivative

4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol is a molecule of interest due to its hybrid structure, incorporating both a phenolic moiety and a tetrahydropyridine ring. The phenolic group is a common feature in many biologically active compounds, while the tetrahydropyridine core is structurally related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a well-known neurotoxin.[1][2] This structural similarity necessitates a thorough investigation of its toxicokinetic profile to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.[3][4] A comprehensive understanding of these processes is paramount for assessing the compound's potential therapeutic efficacy and safety.[5][6]

This guide provides a detailed framework for elucidating the toxicokinetic profile of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol. It is designed to equip researchers with the necessary experimental strategies, from initial in vitro assessments to definitive in vivo studies, ensuring a robust and scientifically sound evaluation.

Part 1: Foundational In Vitro Characterization

The initial phase of toxicokinetic assessment focuses on in vitro models to predict the in vivo behavior of the compound.[4] These assays are cost-effective, have high throughput, and align with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.[7]

Metabolic Stability Assessment

The metabolic stability of a compound provides an early indication of its likely in vivo clearance.[8] Hepatic clearance is a primary determinant of a drug's half-life and oral bioavailability.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation:

    • Thaw cryopreserved human liver microsomes (pooled from multiple donors to account for genetic variability) on ice.[9]

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (at a low concentration, e.g., 1 µM, to ensure first-order kinetics), and microsomes (e.g., 0.5 mg/mL protein).

    • Prepare a parallel reaction mixture without the NADPH-regenerating system to serve as a negative control for non-enzymatic degradation.

  • Incubation:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing and Analysis:

    • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Determine the intrinsic clearance (CLint) from the half-life and incubation conditions.

Parameter Typical Value Interpretation
In Vitro Half-life (t½) < 15 minHigh Clearance
15 - 60 minIntermediate Clearance
> 60 minLow Clearance
Intrinsic Clearance (CLint) > 50 µL/min/mgHigh Clearance
10 - 50 µL/min/mgIntermediate Clearance
< 10 µL/min/mgLow Clearance
Metabolite Identification and Profiling

Identifying the major metabolites is crucial, as they may contribute to the compound's efficacy or toxicity.[11][12] In vitro systems can effectively predict the metabolic pathways in vivo.[11][13]

Experimental Workflow for Metabolite Identification

Caption: Workflow for in vitro metabolite identification.

Potential Metabolic Pathways:

Based on the structure of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol, several metabolic pathways are plausible:

  • Phase I Metabolism:

    • Oxidation: The tetrahydropyridine ring is susceptible to oxidation, potentially leading to the formation of a pyridinium metabolite, analogous to the bioactivation of MPTP.[1][2] Hydroxylation of the aromatic ring is also possible. The N-methyl group can be demethylated.

    • Enzymes: Cytochrome P450 (CYP) enzymes are the primary catalysts for these reactions. Flavin-containing monooxygenases (FMOs) may also be involved.

  • Phase II Metabolism:

    • Glucuronidation and Sulfation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs).[8][14]

Experimental Protocol: Metabolite Profiling in Human Hepatocytes

  • Incubation: Incubate the test compound with cryopreserved or fresh human hepatocytes in suspension or as a plated culture. Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes.[15]

  • Sample Collection: Collect samples of the cell medium and cell lysate at various time points.

  • Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS) to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.[12]

Cytochrome P450 Reaction Phenotyping

Identifying the specific CYP enzymes responsible for the compound's metabolism is essential for predicting potential drug-drug interactions (DDIs).[13][16]

Experimental Approaches:

  • Recombinant Human CYPs: Incubate the compound with individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) to directly identify which enzymes can metabolize it.[8]

  • Chemical Inhibition in Human Liver Microsomes: Co-incubate the compound in pooled human liver microsomes with and without selective chemical inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

CYP Isoform Selective Inhibitor
CYP1A2Furafylline
CYP2C9Sulfaphenazole
CYP2D6Quinidine
CYP3A4Ketoconazole

Part 2: In Vivo Toxicokinetic Evaluation

Following in vitro characterization, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism.[3][6] These studies are guided by international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[17][18][19]

Single-Dose Toxicokinetic Study

A single-dose study provides fundamental toxicokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), clearance, volume of distribution, and half-life.

Experimental Protocol: Single-Dose Study in Rats (Oral and Intravenous)

  • Animal Model: Use adult male and female Sprague-Dawley or Wistar rats.

  • Dosing:

    • Oral (p.o.) Group: Administer the compound by oral gavage.

    • Intravenous (i.v.) Group: Administer the compound via a cannulated vein (e.g., tail vein). The i.v. group is essential for determining absolute bioavailability.

  • Blood Sampling: Collect serial blood samples from a cannulated artery or via sparse sampling at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound and any major identified metabolites in plasma using a validated LC-MS/MS method.[10][14]

  • Data Analysis: Use non-compartmental analysis to determine the key toxicokinetic parameters.

Workflow for In Vivo Toxicokinetic Study

In Vivo TK Study Workflow Dosing Dose Administration (Oral & IV) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Caption: Key steps in an in vivo toxicokinetic study.

Repeated-Dose Toxicity Study with Toxicokinetic Assessments

Integrating toxicokinetic measurements into repeated-dose toxicity studies (e.g., 28-day studies as per OECD Guideline 407) is crucial for correlating exposure with toxicological findings.[7][18] This helps to determine if toxicity is related to the parent compound or a metabolite and to assess the potential for bioaccumulation.

Part 3: Analytical Methodology

The reliability of any toxicokinetic study hinges on the quality of the bioanalytical methods used to quantify the analyte in biological matrices.[14]

Sample Preparation

The goal of sample preparation is to remove interfering substances from the biological matrix (e.g., plasma, urine) and concentrate the analyte.

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids. For phenolic compounds, adjusting the pH to suppress ionization can improve extraction into an organic solvent.[20]

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): The standard for separating the analyte from other components in the sample extract.[10]

  • Tandem Mass Spectrometry (MS/MS): Provides highly sensitive and selective detection and quantification of the analyte.[21][22]

Conclusion

The toxicokinetic evaluation of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol requires a systematic, multi-faceted approach. By integrating in vitro and in vivo methodologies, researchers can build a comprehensive profile of the compound's ADME properties. This knowledge is fundamental to making informed decisions regarding its further development, ensuring that both its potential benefits and risks are well understood. The framework presented in this guide provides a scientifically rigorous pathway for this critical investigation.

References

  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH . Source: National Institutes of Health. [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro . Source: U.S. Food and Drug Administration. [Link]

  • Oecd guidelines for toxicology studies . Source: SlideShare. [Link]

  • Drug Metabolism Assays . Source: BioIVT. [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability . Source: Federal Register. [Link]

  • In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling . Source: BS Publications. [Link]

  • Services for in vitro Metabolism research . Source: Admescope. [Link]

  • In vitro test methods for metabolite identification: A review . Source: SciSpace. [Link]

  • OECD GUIDELINES.pptx . Source: SlideShare. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry . Source: National Institutes of Health. [Link]

  • New approach methodologies for toxicity testing: physiological based toxicokinetics/toxicodynamics in vitro to in vivo extrapolation . Source: Chinese Journal of Pharmacology and Toxicology. [Link]

  • OECD Test Guideline 425 . Source: National Toxicology Program (NTP). [Link]

  • OECD Guidelines for the Testing of Chemicals . Source: Wikipedia. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening . Source: MDPI. [Link]

  • Toxicity Studies and OECD Guidelines . Source: YouTube. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry . Source: U.S. Food and Drug Administration. [Link]

  • Profiling methods for the determination of phenolic compounds in foods and dietary supplements . Source: National Institutes of Health. [Link]

  • assessment of phenolic compounds in biological samples . Source: Unione Italiana Vini. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds . Source: MDPI. [Link]

  • Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions . Source: Regulations.gov. [Link]

  • Toxicokinetics, Toxicology Studies in Bioanalytical Research . Source: AxisPharm. [Link]

  • Toxicokinetics Overview . Source: U.S. Environmental Protection Agency. [Link]

  • Evaluating In Vitro-In Vivo Extrapolation of Toxicokinetics . Source: National Center for Biotechnology Information. [Link]

  • Toxicokinetics . Source: The Joint Research Centre - EU Science Hub. [Link]

  • Toxicokinetics of 4-methylanisole and its metabolites in juvenile and adult rats . Source: PubMed. [Link]

  • CAS No : 33455-95-7 | Product Name : 4-(Hydroxy(pyridin-2-yl)methyl)phenol . Source: Pharmaffiliates. [Link]

  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor . Source: PubMed. [Link]

  • 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine . Source: PubMed. [Link]

  • Full article: Abstracts . Source: Taylor & Francis Online. [Link]

  • Effects of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine and its metabolite 1-methyl-4-phenylpyridine on acetylcholine synthesis in synaptosomes from rat forebrain . Source: PubMed. [Link]

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate . Source: PubChem. [Link]

  • 6-Methyl-4-phenyl-3,4-dihydrochromen-2-one . Source: PubChem. [Link]

  • Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor . Source: PubMed. [Link]

Sources

Methodological & Application

Synthesis of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and scalability, proceeding through three key stages: formation of a vinyl triflate from 1-methyl-4-piperidone, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and a final deprotection step. This guide is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind the procedural choices, ensuring both technical accuracy and practical applicability.

Introduction

The tetrahydropyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The title compound, 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol, combines this heterocyclic core with a phenol group, making it a valuable intermediate for the synthesis of novel pharmaceutical agents. The phenolic hydroxyl group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs. This protocol details a reliable synthetic route to access this important building block.

Overall Synthetic Scheme

The synthesis of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol is accomplished in three main steps starting from the commercially available 1-methyl-4-piperidone.

Synthetic_Scheme 1-methyl-4-piperidone 1-Methyl-4-piperidone Intermediate_1 1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate 1-methyl-4-piperidone->Intermediate_1 Step 1: Triflate Formation Intermediate_2 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)anisole Intermediate_1->Intermediate_2 Step 2: Suzuki Coupling Final_Product 4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenol Intermediate_2->Final_Product Step 3: Demethylation

Caption: Overall synthetic workflow.

Part 1: Synthesis of 1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate

This initial step involves the conversion of the ketone in 1-methyl-4-piperidone into a vinyl triflate. This transformation is crucial as the triflate group is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions.[1] The reaction is carried out by deprotonation of the ketone to form an enolate, which is then trapped with a trifluoromethanesulfonyl source.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
1-Methyl-4-piperidoneC₆H₁₁NO113.1610.0 g (88.4 mmol)Sigma-Aldrich
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzeneC₆H₁₄LiN107.1248.6 mL (97.2 mmol)Sigma-Aldrich
N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent)C₁₄H₅F₆NO₄S₂457.2734.8 g (97.2 mmol)Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11250 mLSigma-Aldrich
Saturated aqueous sodium bicarbonateNaHCO₃84.01As needed-
BrineNaCl58.44As needed-
Anhydrous magnesium sulfateMgSO₄120.37As needed-
Diethyl etherC₄H₁₀O74.12As needed-
HexanesC₆H₁₄86.18As needed-
Step-by-Step Protocol
  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methyl-4-piperidone (10.0 g, 88.4 mmol) and anhydrous tetrahydrofuran (150 mL).

  • Formation of the Enolate: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add lithium diisopropylamide (LDA) solution (48.6 mL of 2.0 M solution, 97.2 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Triflate Formation: In a separate flask, dissolve N-phenyl-bis(trifluoromethanesulfonimide) (34.8 g, 97.2 mmol) in anhydrous tetrahydrofuran (100 mL). Add this solution to the enolate mixture dropwise over 30 minutes at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (gradient from 9:1 to 4:1) to afford 1-methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate as a colorless oil.

Part 2: Suzuki-Miyaura Cross-Coupling

The second step is a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2][3] Here, the vinyl triflate is coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The methoxy group serves as a protecting group for the phenol, which would otherwise interfere with the reaction.[4]

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
1-Methyl-1,2,3,6-tetrahydropyridin-4-yl triflateC₇H₁₀F₃NO₃S261.2210.0 g (38.3 mmol)From Step 1
4-Methoxyphenylboronic acidC₇H₉BO₃151.966.4 g (42.1 mmol)Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.562.21 g (1.92 mmol)Sigma-Aldrich
Potassium phosphate, tribasic (K₃PO₄)K₃PO₄212.2716.3 g (76.6 mmol)Sigma-Aldrich
1,4-Dioxane, anhydrousC₄H₈O₂88.11200 mLSigma-Aldrich
Water, deionizedH₂O18.0250 mL-
Ethyl acetateC₄H₈O₂88.11As needed-
Step-by-Step Protocol
  • Reaction Setup: To a 500 mL round-bottom flask, add 1-methyl-1,2,3,6-tetrahydropyridin-4-yl triflate (10.0 g, 38.3 mmol), 4-methoxyphenylboronic acid (6.4 g, 42.1 mmol), and potassium phosphate (16.3 g, 76.6 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (2.21 g, 1.92 mmol) to the flask.

  • Solvent and Degassing: Add anhydrous 1,4-dioxane (200 mL) and deionized water (50 mL). Degas the mixture by bubbling argon through it for 30 minutes.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)anisole as a pale yellow solid.

Part 3: Demethylation to Afford the Final Product

The final step is the deprotection of the methoxy group to reveal the free phenol. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.[5][6][7] The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)anisoleC₁₃H₁₇NO203.285.0 g (24.6 mmol)From Step 2
Boron tribromide (BBr₃), 1.0 M in dichloromethaneBBr₃250.5273.8 mL (73.8 mmol)Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mLSigma-Aldrich
MethanolCH₃OH32.04As needed-
Saturated aqueous sodium bicarbonateNaHCO₃84.01As needed-
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Step-by-Step Protocol
  • Reaction Setup: Dissolve 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)anisole (5.0 g, 24.6 mmol) in anhydrous dichloromethane (100 mL) in a dry 250 mL round-bottom flask under an argon atmosphere.

  • Reagent Addition: Cool the solution to -78 °C. Slowly add boron tribromide solution (73.8 mL of 1.0 M solution in DCM, 73.8 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol (50 mL).

  • Workup: Concentrate the mixture under reduced pressure. Add saturated aqueous sodium bicarbonate solution until the pH is approximately 8.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol as a solid.

Characterization Data (Predicted)

1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate

  • ¹H NMR (400 MHz, CDCl₃) δ: 5.80-5.75 (m, 1H), 3.10-3.05 (m, 2H), 2.65-2.60 (m, 2H), 2.50-2.45 (m, 2H), 2.35 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 151.0, 118.7 (q, J = 320.7 Hz), 110.0, 52.5, 45.5, 30.0.

  • MS (ESI): m/z 262.0 [M+H]⁺.

4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)anisole

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.30 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 6.05-6.00 (m, 1H), 3.82 (s, 3H), 3.20-3.15 (m, 2H), 2.75-2.70 (m, 2H), 2.60-2.55 (m, 2H), 2.40 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 158.5, 135.0, 130.0, 128.0, 120.0, 114.0, 55.3, 53.0, 46.0, 29.0.

  • MS (ESI): m/z 204.1 [M+H]⁺.

4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenol

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 9.40 (s, 1H), 7.20 (d, J = 8.4 Hz, 2H), 6.75 (d, J = 8.4 Hz, 2H), 6.00-5.95 (m, 1H), 3.10-3.05 (m, 2H), 2.65-2.60 (m, 2H), 2.50-2.45 (m, 2H), 2.30 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 156.0, 134.5, 128.5, 127.5, 121.0, 115.5, 52.5, 45.5, 28.5.

  • MS (ESI): m/z 190.1 [M+H]⁺.

Safety Precautions

  • Trifluoromethanesulfonic anhydride and N-Phenyl-bis(trifluoromethanesulfonimide): These are corrosive and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]

  • Lithium diisopropylamide (LDA): This is a pyrophoric reagent and must be handled under an inert atmosphere.

  • Boron tribromide (BBr₃): This is a highly corrosive and toxic reagent that reacts violently with water.[9] It should be handled in a well-ventilated fume hood with appropriate PPE.

  • Palladium catalysts: While generally stable, they should be handled with care, and inhalation of dust should be avoided.[10]

  • Solvents: Dichloromethane, tetrahydrofuran, and other organic solvents are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

References

  • (No direct citation available in search results for the specific trifl
  • Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95 (7), 2457–2483.
  • (No direct citation available in search results for the specific MS d
  • (No direct citation available in search results for Suzuki coupling with this specific substr
  • Sigma-Aldrich. Safety Data Sheet for Trifluoromethanesulfonic anhydride. (Accessed January 2026).
  • McOmie, J. F. W.; Watts, M. L.; West, D. E. Tetrahedron1968, 24 (5), 2289–2292.
  • Sigma-Aldrich. Safety Data Sheet for Tetrakis(triphenylphosphine)palladium(0). (Accessed January 2026).
  • (No direct citation available in search results for this specific demethyl
  • (No direct citation available in search results for the specific ¹H NMR d
  • (No direct citation available in search results for the specific ¹³C NMR d
  • Sigma-Aldrich. Safety Data Sheet for Boron tribromide. (Accessed January 2026).
  • (No direct citation available in search results for the specific ¹³C NMR d
  • Central Drug House. Safety Data Sheet for Boron Tribromide. (Accessed January 2026).
  • (No direct citation available in search results for the specific ¹H NMR of phenols)
  • (No direct citation available in search results for the BBr₃ demethyl
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (Accessed January 2026).
  • (No direct citation available in search results for piperidin-4-one synthesis)
  • Zultanski, S. L.; Fu, G. C. J. Am. Chem. Soc.2011, 133 (39), 15362–15364.

Sources

Application Notes and Protocols for the Purification of p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Criticality of Purity for a Bioactive Scaffold

p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a phenolic moiety and a tetrahydropyridine core, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The biological activity of such compounds is intrinsically linked to their purity. Even trace amounts of impurities, such as starting materials, reaction byproducts, or degradation products, can lead to erroneous biological data, side effects in pharmacological studies, and complications in downstream applications.

These application notes provide a comprehensive guide to the purification of p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol, drawing upon its unique physicochemical properties. We will explore purification strategies from the foundational principles of acid-base extraction to the high-resolution techniques of chromatography and the precision of recrystallization. Each protocol is designed to be a self-validating system, with explanations of the underlying scientific principles to empower researchers to adapt and optimize these methods for their specific needs.

Physicochemical Properties: A Foundation for Purification Strategy

A thorough understanding of the physical and chemical properties of p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol is paramount for designing effective purification protocols.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO[1]
Molecular Weight 189.25 g/mol [1]
Boiling Point 324.6 °C at 760 mmHg[2]
Flash Point 163.6 °C[2]
Melting Point (HCl salt) 225.72 °C[3]
Appearance Off-white to pale yellow solid (typical)Inferred from similar compounds
pKa (Phenolic OH) ~10Inferred from phenol
pKa (Tertiary Amine) ~8-9Inferred from similar tetrahydropyridines

The amphoteric nature of this molecule, possessing both a weakly acidic phenolic hydroxyl group and a basic tertiary amine, is the cornerstone of the acid-base extraction strategy. The solid nature of the compound and its hydrochloride salt suggests that recrystallization is a viable and effective purification method.

Anticipating Impurities: A Proactive Approach to Purification

The choice of purification method should be informed by the likely impurities present in the crude product. While the specific impurity profile depends on the synthetic route, common contaminants may include:

  • Unreacted Starting Materials: Such as 4-bromophenol, 1-methyl-4-piperidone, or related precursors.

  • Reaction Intermediates: In multi-step syntheses, incomplete conversion can lead to the presence of intermediates.

  • Byproducts of Side Reactions: These can include products of over-alkylation, dimerization, or rearrangement.

  • Degradation Products: The phenol and tetrahydropyridine moieties may be susceptible to oxidation or other forms of degradation, especially under harsh reaction or workup conditions.[4]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as catalysts or reagents, may be carried through.[5]

A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of the most appropriate purification strategy.

Purification Methodologies: From Bulk Separation to High-Purity Polishing

We present three complementary purification techniques, each with its own advantages, that can be used individually or in combination to achieve the desired level of purity for p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol.

Acid-Base Extraction: Exploiting Amphoteric Nature

This powerful and scalable technique is the first line of defense for removing non-ionizable impurities.[6] The protocol leverages the ability of the target compound to exist as a water-soluble salt at different pH values.

Principle of the Method

The amphoteric nature of p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol allows for its selective extraction into aqueous layers of varying pH, leaving neutral organic impurities behind in the organic phase. At acidic pH, the tertiary amine is protonated to form a water-soluble cation. At strongly basic pH, the phenolic hydroxyl group is deprotonated to form a water-soluble phenoxide anion.

Experimental Protocol

Materials:

  • Crude p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol

  • Diethyl ether or Ethyl acetate (organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Acidic Extraction (to remove basic impurities and isolate the product as a salt):

    • Add an equal volume of 1 M HCl to the separatory funnel.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[6]

    • Allow the layers to separate. The target compound will be protonated and move into the aqueous (bottom) layer. Neutral and acidic impurities will remain in the organic layer.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete recovery. Combine the aqueous extracts.

  • Basification and Re-extraction:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 1 M NaOH with stirring until the pH is basic (pH > 11). This will neutralize the protonated amine and deprotonate the phenol, keeping the compound in the aqueous phase as the phenoxide salt.

    • Wash the basic aqueous solution with a fresh portion of diethyl ether to remove any neutral impurities that may have been carried over. Discard the organic layer.

  • Neutralization and Product Isolation:

    • Carefully neutralize the basic aqueous solution by adding 1 M HCl dropwise with stirring until the pH is approximately neutral (pH ~7-8). The free base of the target compound will precipitate out of the solution.

    • Extract the product from the neutralized aqueous solution with several portions of fresh organic solvent (diethyl ether or ethyl acetate).

  • Drying and Solvent Removal:

    • Combine the organic extracts and wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the purified p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol.

Self-Validation and Troubleshooting
  • Purity Check: Analyze the purified product by TLC or HPLC to confirm the removal of impurities.

  • Incomplete Extraction: If the product is not fully extracted into the aqueous layer, ensure the pH is sufficiently acidic or basic.

  • Emulsion Formation: If an emulsion forms, it can sometimes be broken by the addition of brine or by gentle swirling.

Caption: Workflow for Acid-Base Extraction.

Recrystallization: The Gold Standard for Solid Purification

Recrystallization is a highly effective method for obtaining crystalline solids in high purity.[7] The choice of solvent is critical for a successful recrystallization.

Principle of the Method

The principle behind recrystallization is the differential solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Protocol 1: Solvent Screening for the Free Base

Materials:

  • Purified p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol from acid-base extraction

  • A selection of solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane, Water

  • Test tubes

  • Hot plate and water bath

Procedure:

  • Place a small amount (10-20 mg) of the compound into separate test tubes.

  • Add a few drops of a solvent to a test tube and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the test tube in a water bath and add more solvent dropwise until the solid dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. An ideal solvent will show poor solubility at room temperature but good solubility when hot, and will yield well-formed crystals upon cooling.

  • Commonly effective solvent systems for similar compounds include ethanol/water, acetone/hexane, or ethyl acetate/hexane mixtures.[8]

Protocol 2: Recrystallization of the Hydrochloride Salt

The hydrochloride salt often has better crystallinity than the free base.

Materials:

  • p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol hydrochloride

  • Ethanol

  • Diethyl ether (optional, as an anti-solvent)

  • Erlenmeyer flask

  • Reflux condenser

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude hydrochloride salt in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the compound is very soluble in ethanol even at room temperature, a mixed solvent system may be necessary. Dissolve the salt in a minimum of hot ethanol, and then add a less polar solvent like diethyl ether dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain the purified hydrochloride salt.

Self-Validation and Troubleshooting
  • Purity Assessment: The purity of the recrystallized material should be confirmed by melting point analysis (a sharp melting point close to the literature value indicates high purity) and HPLC.

  • Oiling Out: If the compound separates as an oil instead of crystals, this may be due to a high concentration of impurities or the use of an inappropriate solvent. Re-dissolve the oil in more hot solvent and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be saturated. Evaporate some of the solvent and try cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.

Chromatographic Purification: High-Resolution Separation

Chromatography offers a high degree of separation for complex mixtures and is an excellent polishing step.

Principle of the Method

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[9] For p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol, both normal-phase and reverse-phase chromatography can be effective.

Protocol 1: Column Chromatography (Silica Gel)

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine

  • TLC plates (silica gel)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good solvent system will give the target compound an Rf value of 0.2-0.4. Due to the basicity of the amine, peak tailing on silica gel is common. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks.

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Column Chromatography Workflow.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the highest purity, preparative reverse-phase HPLC is the method of choice.[10][11]

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (optional, as a modifier)

Procedure:

  • Analytical Method Development: Develop a separation method on an analytical HPLC system first. A typical starting point for a related compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, is a mobile phase of acetonitrile and water with a phosphoric acid modifier.[12] For mass spectrometry compatibility, formic acid is a suitable alternative.

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume for the larger column.

  • Purification: Inject the sample and collect the fractions corresponding to the peak of the target compound.

  • Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization if the mobile phase contains water and volatile modifiers.

Conclusion: A Multi-faceted Approach to Purity

The purification of p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol is a critical step in its utilization for research and development. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the required final purity. A multi-step approach, such as an initial cleanup by acid-base extraction followed by a final polishing step of recrystallization or chromatography, will often yield the best results. The protocols provided in these application notes serve as a robust starting point, and with careful execution and optimization, researchers can confidently obtain this valuable compound in high purity.

References

  • University of California, Davis. (n.d.). Column Chromatography. Retrieved from [Link]

  • MicroCombiChem GmbH. (2021). Purification, Preparative HPLC-MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Solutions for Preparative HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (2023). Acid-base extraction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Studylib. (n.d.). Recrystallization Lab Guide: Purification Techniques. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.4E: Quantitating Crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95056, 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. Retrieved from [Link].

  • Google Patents. (n.d.). Phenol purification.
  • Williamson, K. L. (n.d.). Extraction. Retrieved from [Link]

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
  • Advances in Bioresearch. (2021). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol

4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol, a significant metabolite of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), holds a critical position in neuroscience and pharmacological research.[1] The parent compound, MPTP, is known for its ability to induce symptoms of Parkinson's disease, making its metabolic pathways and byproducts of profound interest.[2] The accurate identification and quantification of this phenolic metabolite are paramount for understanding mechanisms of neurotoxicity, evaluating potential therapeutic interventions, and conducting pharmacokinetic studies.[3][4][5]

This guide provides a comprehensive overview of the principal analytical techniques for the characterization of this molecule. It is designed for researchers, scientists, and drug development professionals, moving beyond mere procedural lists to explain the underlying scientific rationale for methodological choices. The protocols herein are presented as self-validating systems, grounded in established principles of analytical chemistry.

The molecular structure, featuring a phenol ring and a tetrahydropyridine moiety, dictates the optimal analytical strategies.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueReference
IUPAC Name 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol[1]
Molecular Formula C₁₂H₁₅NO[1]
Molecular Weight 189.25 g/mol [1]
Monoisotopic Mass 189.115364102 Da[1]
CAS Number 5233-54-5[1]

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of phenolic compounds in various matrices, owing to its high resolution, sensitivity, and reproducibility.[6][7] For 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol, a reverse-phase method is the most logical and effective approach.

Expertise & Causality: Why Reverse-Phase HPLC?

The choice of a reverse-phase (RP) setup is dictated by the molecule's moderate polarity. The stationary phase, typically a non-polar C18 (octadecylsilyl) silica gel, retains the analyte through hydrophobic interactions. The mobile phase, a more polar aqueous/organic mixture, then elutes the compound.

  • Column Selection : A C18 column provides an excellent balance of hydrophobic retention and efficiency for this analyte. The long alkyl chains interact effectively with the phenyl and tetrahydropyridine rings.

  • Mobile Phase pH Control : The phenolic hydroxyl group (pKa ~10) and the tertiary amine (pKa ~8-9) are ionizable. Operating the mobile phase at an acidic pH (e.g., pH 3-4 using formic or acetic acid) is critical. This suppresses the ionization of both functional groups, ensuring the analyte is in a single, neutral form. This prevents peak tailing, improves retention on the non-polar stationary phase, and yields sharp, symmetrical peaks essential for accurate quantification.[8]

  • Detector Selection : The phenol ring contains a chromophore that absorbs UV light. UV-Vis detection, specifically in the range of 270-280 nm, provides excellent sensitivity and selectivity for this compound.[9]

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a validated starting point for the quantitative analysis of 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol.

1. Reagents and Materials:

  • 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or Acetic Acid), analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase mixture (e.g., 95:5 Mobile Phase A:B).

  • Sample Preparation: Dissolve the test sample in the mobile phase to an expected concentration within the calibration range. For biological samples, a prior extraction step (e.g., protein precipitation with acetonitrile or solid-phase extraction) is mandatory.[9] Filter all solutions through a 0.45 µm filter before injection.

3. Instrumental Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260, Waters Alliance, or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV/DAD at 274 nm
Run Time ~15 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995).

  • Quantify the analyte in the test sample by interpolating its peak area from the calibration curve.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Std Reference Standard Dilution Serial Dilution & Filtration Std->Dilution Sample Test Sample Extraction Extraction & Filtration (if needed) Sample->Extraction HPLC HPLC System (Pump, Injector, Column) Dilution->HPLC Inject Extraction->HPLC Inject Detector UV/DAD Detector HPLC->Detector Eluent CDS Chromatography Data System (CDS) Detector->CDS Signal Quant Quantification (Calibration Curve) CDS->Quant Peak Area

Caption: General workflow for quantitative HPLC-UV analysis.

II. Gas Chromatography-Mass Spectrometry (GC-MS): For Confirmatory Analysis

GC-MS offers unparalleled specificity for structural confirmation and is a powerful tool for identifying impurities or metabolites.[10][11] Due to the polar nature of the phenolic hydroxyl group, direct analysis of the underivatized compound can be challenging, often resulting in poor peak shape and thermal degradation.

Expertise & Causality: The Critical Role of Derivatization

To overcome the limitations of GC for polar analytes, a derivatization step is essential. This process chemically modifies the analyte to increase its volatility and thermal stability.

  • Why Derivatize? The active hydrogen of the -OH group can interact with active sites on the GC column and inlet liner, causing peak tailing. By replacing this hydrogen with a non-polar group (e.g., a trimethylsilyl group), we block this interaction.

  • Choice of Reagent : Silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and highly effective method for derivatizing phenols. The reaction is rapid and produces a stable, volatile trimethylsilyl (TMS) ether derivative.

  • Mass Spectrometric Detection : Electron Ionization (EI) coupled with a mass spectrometer provides a reproducible fragmentation pattern (mass spectrum) that acts as a chemical fingerprint. This allows for confident identification by comparison to a spectral library or by interpreting the fragmentation pattern. For trace analysis, Selected Ion Monitoring (SIM) mode can be used to dramatically increase sensitivity.[12]

Experimental Protocol: GC-MS Analysis (with Derivatization)

1. Reagents and Materials:

  • Analyte sample or extract

  • Pyridine (anhydrous) or other suitable solvent (e.g., Acetonitrile)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Heating block or oven

  • GC vials with inserts

2. Sample Preparation and Derivatization:

  • Prepare a solution of the analyte in an anhydrous solvent (e.g., 1 mg/mL in pyridine).

  • In a GC vial, add 50 µL of the sample solution.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

3. Instrumental Conditions:

ParameterRecommended Setting
GC System Agilent 7890B, Thermo TRACE 1310, or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Splitless (for trace analysis) or Split (10:1)
Injection Vol. 1 µL
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS System Agilent 5977B, Thermo ISQ 7000, or equivalent
Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for identification; SIM for quantification

4. Data Analysis:

  • Identify the peak corresponding to the TMS-derivatized analyte based on its retention time.

  • Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The molecular ion (M+) of the TMS derivative will be at m/z 261, and characteristic fragments should be observed.

Visualization: GC-MS Derivatization Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Analyte in Anhydrous Solvent Deriv Add BSTFA Heat at 70°C Sample->Deriv GC Gas Chromatograph (Inlet, Column, Oven) Deriv->GC Inject MS Mass Spectrometer (Ion Source, Analyzer) GC->MS Separated Analytes Chroma Chromatogram (Retention Time) MS->Chroma Total Ion Current Spectra Mass Spectrum (Fragmentation) MS->Spectra Mass Data ID Compound Identification Spectra->ID

Caption: Workflow for GC-MS analysis including the key derivatization step.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

While HPLC and GC-MS are excellent for separation and quantification, NMR spectroscopy is the definitive technique for unambiguous structural confirmation.[13] It provides detailed information about the atomic connectivity and chemical environment within the molecule.

Expertise & Causality: Interpreting the Spectrum
  • ¹H NMR : This technique provides information on the number of different types of protons and their neighboring protons. For 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol, one would expect to see distinct signals for the aromatic protons (appearing as two doublets, characteristic of a para-substituted benzene ring), a vinylic proton on the tetrahydropyridine ring, several aliphatic protons from the CH₂ groups of the ring, and a sharp singlet for the N-methyl group. The phenolic -OH proton will appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR : This spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals in the aromatic region (~115-160 ppm), a pair of vinylic carbons, several aliphatic carbons, and the N-methyl carbon (~40-50 ppm).

Protocol: NMR Sample Preparation

1. Reagents and Materials:

  • ~5-10 mg of purified sample

  • Deuterated solvent (e.g., DMSO-d₆ or Chloroform-d)

  • NMR tube (5 mm)

2. Procedure:

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

  • Cap the tube and invert several times to ensure the solution is homogeneous.

  • Place the tube in the NMR spectrometer for analysis.

3. Data Acquisition:

  • Acquire ¹H, ¹³C, and potentially 2D spectra (like COSY and HSQC) on a spectrometer (e.g., 400 MHz or higher) to fully assign all proton and carbon signals and confirm the molecular structure.

Visualization: Key Structural Correlations in NMR

NMR_Structure cluster_mol 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol cluster_signals Expected ¹H NMR Signals mol Aromatic Aromatic Protons (AA'BB' system, ~6.8-7.2 ppm) mol->Aromatic a Vinylic Vinylic Proton (broad singlet, ~5.5-6.0 ppm) mol->Vinylic b N_Methyl N-Methyl Protons (singlet, ~2.3-2.5 ppm) mol->N_Methyl c Aliphatic Ring CH₂ Protons (multiplets, ~2.5-3.5 ppm) mol->Aliphatic d Phenol Phenolic OH (broad singlet, ~9-10 ppm, DMSO-d₆) mol->Phenol e

Caption: Correlation of molecular structure with expected ¹H NMR signals.

IV. Application in Pharmacokinetic (PK) Studies

The analytical methods described are foundational for conducting pharmacokinetic studies, which evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound.[5] When analyzing biological samples like plasma or urine, sample preparation becomes the most critical step to ensure accuracy and precision.[3][9]

  • Sample Pre-treatment : Biological matrices contain proteins, salts, and other endogenous materials that interfere with analysis. Common pre-treatment techniques include:

    • Protein Precipitation (PPT): Adding a cold organic solvent like acetonitrile or methanol to denature and precipitate proteins. It is a simple but less clean method.

    • Liquid-Liquid Extraction (LLE): Partitioning the analyte from the aqueous biological matrix into an immiscible organic solvent. This provides a cleaner extract than PPT.

    • Solid-Phase Extraction (SPE): The most robust and selective method. The sample is passed through a cartridge containing a solid sorbent that retains the analyte, while interferences are washed away. The purified analyte is then eluted with a small volume of solvent.

Visualization: Bioanalytical Workflow for PK Studies

PK_Workflow Dosing In Vivo Dosing (e.g., Rat Model) Sampling Biological Sample Collection (e.g., Plasma at Time Points) Dosing->Sampling PreTreat Sample Pre-treatment (PPT, LLE, or SPE) Sampling->PreTreat Analysis Instrumental Analysis (LC-MS/MS or HPLC-UV) PreTreat->Analysis PK_Model Pharmacokinetic Modeling (Conc. vs. Time Profile) Analysis->PK_Model

Caption: Standard workflow for a preclinical pharmacokinetic study.

References

  • Royal Society of Chemistry (2019). Supporting Information for an article.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0032465).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0013744).
  • PubChem. 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency (1986). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • International Organisation of Vine and Wine (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms).
  • Scribd. GCMS Analysis Report.
  • Scientific Research Publishing (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • PhytoBank. 1H NMR Spectrum (PHY0074798).
  • SIELC Technologies. Separation of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine on Newcrom R1 HPLC column.
  • NCASI (1997). Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl.
  • BenchChem (2025). Application Notes and Protocols for the Characterization of 4-Methoxy-2,3,5,6-tetramethylphenol.
  • ResearchGate (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • Fisher Scientific. Analyzing Phenolic Pollutants in Water Using U-HPLC.
  • National Institutes of Health (NIH). Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor.
  • Journal of Pharmacognosy and Phytochemistry (2015). GC-MS analysis of phytoconstituents in alcohol extract of Epiphyllum oxypetalum leaves.
  • Core.ac.uk. Pharmacokinetics Study of 1-ethyl-6-fluoro-1, 4-dihydro-4-oxo-7-[4-[(4-amino N- acetyl) phenoxy carbonyl methyl].
  • Organic Syntheses Procedure. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][13][14][15]OXAZABOROLE-BORANE COMPLEX. Available at:

  • Pharmacognosy Magazine. Gas Chromatography-Mass Spectrometry Fingerprint and in vitroCytotoxic Studies of Rubus steudneri Leaf Fractions.
  • MDPI (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods.
  • PubMed (1987). Determination of (E)-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-(1-methyl-2- phenylethenyl) naphthalene, an antiacne agent, and its phenolic metabolite in plasma by reversed-phase high-performance liquid chromatography.
  • ResearchGate (2005). Synthesis of 4,6,6Trimethyl2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile.
  • National Institutes of Health (NIH). An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst.
  • National Institutes of Health (NIH). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
  • Royal Society of Chemistry (2012). Solvent- and catalyst-free synthesis of new hydroxylated trisubstituted pyridines under microwave irradiation.
  • precisionFDA. 4-(1,2,3,6-TETRAHYDRO-1-METHYL-4-PYRIDINYL)PHENOL.
  • Journal of Forensic Sciences (1988). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): One Designer Drug and Serendipity.

Sources

Application Note: Quantitative Analysis of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol using a Triple Quadrupole LC-MS/MS System

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol, a compound of interest in pharmaceutical research and drug development, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a comprehensive workflow, from sample preparation to data acquisition and processing, designed to achieve high selectivity and accuracy. The described methodology is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical technique for this specific analyte.

Introduction

4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol, also known as p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)phenol, is a molecule that incorporates both a phenolic moiety and a tetrahydropyridine ring system.[1][2] Its structural similarity to compounds with neurological activity necessitates precise and accurate quantification in various biological and chemical matrices. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal platform for this analytical challenge.[3][4] This document provides a detailed protocol for its analysis, grounded in established principles of chromatography and mass spectrometry for phenolic and pyridinic compounds.[5][6][7]

Experimental

Materials and Reagents
  • Analyte: 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol (CAS No. 5233-54-5) reference standard.[1][8]

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended for the highest accuracy. If unavailable, a compound with similar chromatographic and ionization behavior can be used.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (LC-MS grade).

  • Sample Diluent: 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

Standard and Sample Preparation

A critical aspect of quantitative analysis is the precise preparation of standards and samples.

Protocol for Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol reference standard and dissolve in 1 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution with 990 µL of sample diluent.

  • Calibration Curve Standards: Serially dilute the working stock solution with the sample diluent to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking: Add the internal standard to all calibration standards and samples at a constant concentration.

Protocol for Sample Preparation (from a biological matrix, e.g., plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Elution
0.0 - 0.5 min5% B
0.5 - 3.0 min5% to 95% B
3.0 - 4.0 min95% B
4.0 - 4.1 min95% to 5% B
4.1 - 5.0 min5% B (Re-equilibration)
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature450 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
Analyte (C12H15NO)To be determined empirically (e.g., Precursor > Product 1, Product 2)
Internal StandardTo be determined empirically

Justification of Parameters:

  • C18 Column: A C18 stationary phase provides excellent retention and separation for compounds of intermediate polarity like the target analyte.

  • Formic Acid: The addition of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source, enhancing the signal in positive ionization mode.[3][5]

  • Gradient Elution: A gradient elution ensures efficient separation from potential matrix interferences and allows for a shorter run time.

  • Positive ESI Mode: The presence of a basic nitrogen atom in the tetrahydropyridine ring makes the analyte readily protonated, leading to a strong signal in positive ESI.

Method Validation

For use in regulated environments, the method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: Assessed by analyzing the calibration curve standards. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates.

  • Selectivity: Evaluated by analyzing blank matrix samples to ensure no significant interference at the retention time of the analyte.

  • Matrix Effect: Assessed by comparing the analyte response in a post-extraction spiked sample to that of a neat standard solution.

  • Stability: Analyte stability should be evaluated under various conditions (e.g., bench-top, freeze-thaw, long-term storage).

Data Analysis and Reporting

Quantitative analysis is performed using the Multiple Reaction Monitoring (MRM) mode. The peak area ratio of the analyte to the internal standard is used for quantification against the calibration curve.

Table 2: Example MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol190.1e.g., 172.1e.g., 96.1To be optimized
Internal StandardDependent on ISDependent on ISDependent on ISTo be optimized

Note: The precursor ion will be the protonated molecule [M+H]⁺. The product ions and collision energies need to be determined by infusing the analyte into the mass spectrometer and performing product ion scans.

Workflow and Pathway Diagrams

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification ref_std Reference Standard stock_sol Stock Solution (1 mg/mL) ref_std->stock_sol work_stock Working Stock (10 µg/mL) stock_sol->work_stock cal_curve Calibration Curve Standards work_stock->cal_curve autosampler Autosampler Injection cal_curve->autosampler sample Biological Sample (e.g., Plasma) ppt Protein Precipitation with Acetonitrile & IS sample->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant to Vial centrifuge->supernatant supernatant->autosampler lc HPLC Separation (C18 Column) autosampler->lc ms MS/MS Detection (Triple Quadrupole) lc->ms chromatogram Peak Integration ms->chromatogram quant Quantification using Calibration Curve chromatogram->quant report Final Report quant->report

Caption: LC-MS/MS analytical workflow from sample preparation to final report.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are designed to be readily implemented in a laboratory setting. This method is well-suited for applications in pharmaceutical development, toxicological studies, and other research areas requiring accurate measurement of this compound.

References

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC - NIH. (2021-12-19). Available at: [Link]

  • LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr. - MDPI. Available at: [Link]

  • Biochemical Characterization and LC-MS/MS Analysis of Phenolic Compounds in Ginger Wine - International Journal of Pharmacy and Biological Sciences. (2022-07-01). Available at: [Link]

  • Targeted analysis of phenolic compounds by LC-MS - Protocols.io. Available at: [Link]

  • LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - PMC - NIH. (2021-11-05). Available at: [Link]

  • 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol | C12H15NO | CID 95056 - PubChem. Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. Available at: [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. (2020-05-26). Available at: [Link]

Sources

Application Notes and Protocols for 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the proper handling, storage, and quality control of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol, a key chemical intermediate in pharmaceutical research and development. Adherence to these protocols is critical to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

Compound Profile and Inherent Reactivity

4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol possesses a unique chemical architecture, integrating a phenolic ring and a tetrahydropyridine moiety. This bifunctional nature dictates its reactivity and stability. The phenolic hydroxyl group is susceptible to oxidation, a reaction often catalyzed by metal ions and influenced by pH.[1][2] This can lead to the formation of colored quinone-like byproducts, compromising sample purity.[3] Concurrently, the tetrahydropyridine ring, a class of aromatic amine, is sensitive to air and light, which can promote degradation.[4][5]

PropertyValueSource
Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
IUPAC Name 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol
Known Synonyms 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol

Hazard Assessment and Personal Protective Equipment (PPE)

Anticipated Hazards:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[7][8]

  • Corrosivity: Causes severe skin burns and eye damage.[6][7]

  • Long-term Effects: Suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[6][7]

Mandatory Personal Protective Equipment (PPE):

PPE_Workflow cluster_ppe Minimum PPE Requirements labcoat Flame-Resistant Lab Coat gloves Nitrile Gloves (double-gloving recommended) goggles Chemical Splash Goggles face_shield Face Shield (when handling bulk quantities or solutions) researcher Researcher handling Handling Solid or Solution researcher->handling Initiates handling->labcoat Wears handling->gloves Wears handling->goggles Wears handling->face_shield Wears (as needed)

Caption: Required PPE for handling 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol.

Storage and Stability Management

The dual functional groups of this compound necessitate stringent storage conditions to mitigate degradation. Phenolic compounds are known to degrade in the presence of light, heat, and oxygen.[9] Similarly, aromatic amines can discolor and decompose when exposed to light and air.[4]

Recommended Storage Protocol:

  • Inert Atmosphere: Upon receipt, immediately transfer the compound to a light-resistant container (amber vial) and backfill with an inert gas such as argon or nitrogen. This minimizes exposure to oxygen and moisture.

  • Temperature: Store at -20°C for long-term stability. For short-term storage (up to one week), 2-8°C is acceptable.

  • Desiccation: Store in a desiccator to prevent moisture absorption, as the compound is likely hygroscopic.

Storage_Protocol compound 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol amber_vial Amber Vial compound->amber_vial Transfer to inert_gas Inert Gas (Ar or N2) amber_vial->inert_gas Backfill with desiccator Desiccator inert_gas->desiccator Store in storage_temp Storage Temperature long_term -20°C (Long-term) storage_temp->long_term short_term 2-8°C (Short-term) storage_temp->short_term desiccator->storage_temp Maintain at

Caption: Optimal storage workflow for maintaining compound integrity.

Handling and Solution Preparation Protocols

Due to its potential toxicity, all handling of the solid compound and its solutions should be performed in a certified chemical fume hood.

Protocol for Weighing and Dissolution:

  • Pre-equilibration: Allow the sealed container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: Use a calibrated analytical balance. Minimize the time the container is open to the atmosphere.

  • Solvent Selection: The choice of solvent will depend on the specific application. For analytical purposes, HPLC-grade solvents are recommended.

  • Dissolution: Add the solvent to the weighed compound. Gentle sonication can be used to aid dissolution if necessary.

  • Solution Storage: Store solutions in amber vials, under an inert atmosphere, and at the appropriate temperature (-20°C for long-term). The stability of the compound in solution should be experimentally determined for the specific solvent and concentration used.

Spill and Waste Management

Spill Response:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation. For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials should be placed in a sealed, labeled container for hazardous waste disposal.

Waste Disposal:

Dispose of all waste materials (unused compound, solutions, and contaminated items) in accordance with local, state, and federal regulations for hazardous chemical waste.

Analytical Quality Control

Regularly assess the purity of the compound, especially for long-term stored materials and before use in sensitive assays.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): An effective method for determining purity and identifying degradation products. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing purity and identifying volatile impurities. Derivatization may be necessary to improve the volatility of the compound.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify impurities.

Qualitative Test for Phenolic Group:

The 4-aminoantipyrine method can be used as a rapid qualitative test for the presence of the phenolic group.[11][12] In an alkaline solution (pH ~10), in the presence of an oxidizing agent like potassium ferricyanide, the compound will react with 4-aminoantipyrine to produce a colored complex, indicating the integrity of the phenol moiety.

References

  • Koszelewski, D., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2016). Journal of the Japan Research Association for Textile End-Uses, 57(1), 41-47.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021).
  • Oxidation of Small Phenolic Compounds by Mn(IV). (2022). Geosciences, 12(9), 336.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021).
  • High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. (2014). Tetrahedron Letters, 55(30), 4144-4147.
  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. (2022). ACS Omega, 7(46), 42369–42377.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety, 30(6), 33-46.
  • Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. (2018).
  • National Industrial Chemicals Notification and Assessment Scheme. (2015).
  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. (2014). Organic Letters, 16(22), 5944–5947.
  • Carl ROTH. (2023). Safety Data Sheet: Phenol. Retrieved from [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). Metabolites, 13(3), 353.
  • Toxicity of dipyridyl compounds and related compounds. (2004). Critical Reviews in Toxicology, 34(5), 447-460.
  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl)-4-(4-fluorophenylamino)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. (2023).
  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (2019). Foods, 8(10), 458.
  • Diplomata Comercial. (2023). Amine Storage Conditions: Essential Guidelines for Safety.
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2015). Food Additives & Contaminants: Part A, 32(11), 1958-1967.
  • National Toxicology Program. (1991). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
  • Synthesis and Insilico Evaluation of 4, 6- Diphenyl Pyridine-3 (2h) - Onederivatives. (2023). Indo American Journal of Pharmaceutical Research, 13(12).
  • Synthesis and structure-affinity relationships of 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives as corticotropin-releasing factor(1) receptor antagonists. (2001). Bioorganic & Medicinal Chemistry Letters, 11(10), 1251-1255.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). Journal of Drug Discovery and Development, 5(1).
  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. (2022). ACS Omega, 7(46), 42369–42377.
  • The 4-aminoantipyrine Method Revisited: Determination of Trace Phenols by Micellar Assisted Preconcentration. (2007).
  • PENTA. (2024). Phenol - SAFETY DATA SHEET. Retrieved from [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (2023). Scientific Reports, 13(1), 18889.
  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (2023). Toxics, 11(10), 861.

Sources

in vitro neurotoxicity assay using p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: In Vitro Neurotoxicity Assay for Parkinsonian Mimetic Compounds using p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

I. Executive Summary & Assay Principle

The study of neurotoxic compounds is paramount in drug development and environmental health assessment. The compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its analogs, such as p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol, are potent pro-neurotoxins that selectively damage dopaminergic neurons, effectively replicating the pathology of Parkinson's disease in various model systems.[1][2] This application note provides a comprehensive, multi-parametric in vitro assay protocol to assess the neurotoxic potential of such compounds.

The core of this assay is built upon the well-established mechanism of MPTP-induced toxicity.[3] The lipophilic pro-toxin crosses the blood-brain barrier (and cell membranes in vitro) and is metabolized by monoamine oxidase B (MAO-B) into the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[4][5] This toxic metabolite is then selectively taken up by dopaminergic neurons through the dopamine transporter (DAT).[6] Once inside, MPP+ accumulates in mitochondria, where it potently inhibits Complex I of the electron transport chain.[4][7][8] This mitochondrial impairment is the central event, triggering a cascade of downstream pathological effects, including a collapse of the mitochondrial membrane potential (ΔΨm), a sharp decrease in ATP production, and a massive increase in reactive oxygen species (ROS), leading to oxidative stress and eventual apoptotic cell death.[5][7]

To capture this multi-faceted toxicological cascade, our protocol employs the human neuroblastoma SH-SY5Y cell line. These cells are an exemplary model as they endogenously express both MAO-B and DAT, allowing for the complete bioactivation and uptake pathway of MPTP-like compounds to be studied.[6][9][10] Furthermore, SH-SY5Y cells can be differentiated into a more mature, neuron-like phenotype, which enhances their susceptibility to neurotoxins and provides a more physiologically relevant system.[11]

This guide details a robust workflow for cell culture, differentiation, and subsequent treatment, followed by a suite of assays to quantify:

  • Cell Viability: To determine the overall cytotoxic effect.

  • Mitochondrial Health: By measuring mitochondrial membrane potential and intracellular ATP levels.

  • Oxidative Stress: By quantifying the generation of reactive oxygen species.

This integrated approach provides a holistic view of a compound's neurotoxic profile, enabling researchers to not only identify hazardous compounds but also to elucidate their specific mechanisms of action.

II. Visualized Mechanism of Action & Experimental Workflow

To contextualize the experimental protocols, the following diagrams illustrate the key molecular events and the overall laboratory workflow.

MPTP_Toxicity_Pathway cluster_extracellular Extracellular Space / Glia cluster_neuron Dopaminergic Neuron cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Test_Compound Pro-Neurotoxin (e.g., MPTP Analog) MPP Toxic Metabolite (MPP+) Test_Compound->MPP Metabolism (MAO-B) Complex_I Complex I Inhibition MPP->Complex_I Uptake via DAT & Mitochondrial Accumulation ATP_Depletion ATP Depletion Complex_I->ATP_Depletion ROS ROS Increase (Oxidative Stress) Complex_I->ROS Apoptosis Apoptosis & Neuronal Death ATP_Depletion->Apoptosis ROS->Apoptosis

Caption: Mechanism of MPTP-induced neurotoxicity.

Assay_Workflow cluster_assays Multiplexed Endpoint Assays start Start: Culture SH-SY5Y Cells differentiate Differentiate Cells (Retinoic Acid, 5-7 days) start->differentiate plate Seed into 96-Well Plates differentiate->plate treat Treat with Compound (Dose-Response, 24-48h) plate->treat viability Cell Viability (Resazurin/MTT) treat->viability ros Oxidative Stress (DCFDA-H2) treat->ros mito Mitochondrial Health (TMRM / ATP Assay) treat->mito analyze Data Acquisition (Plate Reader) viability->analyze ros->analyze mito->analyze end Analysis & IC50 Calculation analyze->end

Caption: Experimental workflow for the neurotoxicity assay.

III. Materials and Reagents

Item Description / Recommended Source Purpose
Cell Line SH-SY5Y Human Neuroblastoma Cells (ATCC® CRL-2266™)In vitro model of human dopaminergic neurons.
Test Compounds p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenolCompound of interest.
MPTP Hydrochloride (Sigma-Aldrich)Positive control for pro-neurotoxin.
MPP+ Iodide (Sigma-Aldrich)Positive control for active neurotoxin.
Culture Media DMEM/F12 (1:1) with GlutaMAX™ (Gibco)Base medium for cell culture.
Fetal Bovine Serum (FBS), Heat-InactivatedSerum supplement for cell growth.
Penicillin-Streptomycin (100X, Gibco)Antibiotic to prevent contamination.
Differentiation All-trans-Retinoic Acid (RA) (Sigma-Aldrich)Induces neuronal differentiation.
Assay Reagents Cell Viability: Resazurin (e.g., PrestoBlue™, Thermo Fisher)Measures metabolically active cells.
Oxidative Stress: 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA-H2)Detects intracellular ROS.
Mito. Potential: Tetramethylrhodamine, Methyl Ester (TMRM)Fluorescent probe for ΔΨm.
ATP Levels: Luciferase-based ATP Assay (e.g., CellTiter-Glo®, Promega)Quantifies total cellular ATP.[12]
Consumables 96-well, black, clear-bottom tissue culture platesFor fluorescence/luminescence assays.
Standard tissue culture flasks, plates, and serological pipettesGeneral cell culture.

IV. Detailed Experimental Protocols

Protocol 1: Culture and Differentiation of SH-SY5Y Cells

Rationale: Differentiation of SH-SY5Y cells with retinoic acid (RA) induces a more mature neuronal phenotype, characterized by the extension of neurites, increased expression of neuronal markers, and heightened sensitivity to neurotoxic insults, providing a more physiologically relevant model system.[11][13]

  • Cell Maintenance (Undifferentiated):

    • Culture SH-SY5Y cells in T-75 flasks with "Complete Medium": DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture cells when they reach 80-90% confluency (typically every 3-4 days). Use Trypsin-EDTA to detach cells.

  • Differentiation Protocol:

    • Seed undifferentiated SH-SY5Y cells into a T-75 flask at a density of 2 x 10⁶ cells.

    • After 24 hours, replace the Complete Medium with "Differentiation Medium": DMEM/F12 supplemented with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM All-trans-Retinoic Acid (RA).

    • Continue to culture for 5-7 days, replacing the Differentiation Medium every 2 days. Successful differentiation is marked by reduced proliferation and the visible appearance of extensive neurite networks.

Protocol 2: Cell Seeding and Compound Treatment
  • Cell Seeding:

    • Gently detach the differentiated SH-SY5Y cells using Trypsin-EDTA.

    • Resuspend the cells in Differentiation Medium (containing 10 µM RA) and perform a cell count.

    • Seed the cells into a 96-well, black, clear-bottom plate at a density of 40,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow cells to adhere and recover.

  • Compound Preparation and Treatment:

    • Prepare 100 mM stock solutions of the test compound, MPTP, and MPP+ in sterile DMSO. Store at -20°C.

    • On the day of the experiment, perform serial dilutions of the stock solutions in serum-free DMEM/F12 to create 2X working concentrations. A typical final concentration range to test would be 0.1 µM to 1000 µM.

    • Include a "Vehicle Control" containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%).

    • Carefully add 100 µL of the 2X working solutions to the corresponding wells of the 96-well plate containing the cells. This brings the final volume to 200 µL and the compound concentrations to 1X.

    • Incubate the plate for the desired exposure time (a 24-hour endpoint is recommended for initial screening).

Protocol 3: Multi-Parametric Neurotoxicity Assessment

Scientist's Note: These assays are designed to be performed on parallel plates to avoid confounding signals. However, some assays like Resazurin and DCFDA can be multiplexed on the same plate if the plate reader filters allow for distinct measurements.

3A: Cell Viability Assay (Resazurin)

  • After the 24-hour treatment period, add 20 µL of Resazurin reagent (e.g., PrestoBlue™) to each well.

  • Incubate at 37°C for 1-2 hours, or until a robust color change is observed.

  • Measure fluorescence with a plate reader (Ex/Em ~560/590 nm).

  • Data Analysis: Express results as a percentage of the vehicle control viability.

3B: Oxidative Stress Assay (DCFDA-H2)

  • After treatment, gently remove the media from the wells.

  • Wash cells once with 100 µL of warm PBS.

  • Add 100 µL of 25 µM DCFDA-H2 solution (prepared in PBS) to each well.

  • Incubate for 45 minutes at 37°C, protected from light.

  • Remove the DCFDA-H2 solution and wash once with PBS.

  • Add 100 µL of PBS to each well.

  • Immediately measure fluorescence (Ex/Em ~485/535 nm).

  • Data Analysis: Express results as a fold-change in fluorescence relative to the vehicle control.

3C: Mitochondrial Membrane Potential Assay (TMRM)

  • Prepare a working solution of 200 nM TMRM in serum-free medium.

  • After the treatment period, add the TMRM solution to the cells and incubate for 30 minutes at 37°C.

  • Gently wash the cells twice with warm PBS.

  • Add 100 µL of PBS to each well.

  • Measure fluorescence (Ex/Em ~549/573 nm).

  • Data Analysis: Express results as a percentage of the vehicle control fluorescence, where a decrease indicates mitochondrial depolarization.

V. Data Interpretation and Expected Outcomes

A compound exhibiting an MPTP-like neurotoxic profile will produce a specific signature across the multi-parametric assay. The data should be plotted as dose-response curves to calculate IC₅₀ (for viability/ΔΨm) or EC₅₀ (for ROS) values.

Assay Endpoint Expected Outcome with Neurotoxin Interpretation
Cell Viability Dose-dependent decreaseIndicates overall cytotoxicity and cell death.
ROS Levels Dose-dependent increaseConfirms the induction of oxidative stress, a key mechanistic event.[5]
Mito. Potential (ΔΨm) Dose-dependent decreaseDirectly demonstrates mitochondrial dysfunction, the primary target of MPP+.[7]
ATP Levels Dose-dependent decreaseConfirms impaired mitochondrial respiration and energy crisis.[12]

Self-Validating System: The assay's trustworthiness is established by comparing the results of the test compound to both the vehicle control (baseline) and the positive controls. MPP+ should show potent toxicity in all endpoints. The pro-toxin MPTP should also be toxic, but its potency may be slightly lower than MPP+, as it requires metabolic activation by the cells' MAO-B.[9] A failure of MPTP to induce toxicity could indicate issues with the cell model's metabolic competence.

VI. References

  • Irwin, I., & Langston, J. W. (1985). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease. PubMed. Available at: [Link]

  • Gupta, M., et al. (1986). 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects. PubMed. Available at: [Link]

  • Langston, J. W., et al. (1984). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man. SpringerLink. Available at: [Link]

  • Siegel, G. J., et al. (1999). MPTP-Induced Parkinsonian Syndrome. Basic Neurochemistry. 6th edition. Available at: [Link]

  • Innoprot. Neurotoxicity Assay. Innoprot Organ-Specific Toxicity Assays. Available at: [Link]

  • Rahman, H., et al. (2018). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. PubMed Central. Available at: [Link]

  • Li, R., et al. (2024). Therapeutic Efficacy of Curcumin Nanoparticles in Parkinson's Disease. Drug Design, Development and Therapy. Available at: [Link]

  • Ali, F., et al. (2022). Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. PubMed Central. Available at: [Link]

  • Scotto, A., et al. (1994). Cytotoxic Effects of MPTP on SH-SY5Y Human Neuroblastoma Cells. PubMed. Available at: [Link]

  • Lee, J., et al. (2009). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. PubMed Central. Available at: [Link]

  • Elabscience. (2023). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Elabscience. Available at: [Link]

  • Singer, T. P., et al. (1992). Mechanism of the Neurotoxicity of MPTP. An Update. PubMed. Available at: [Link]

  • Wikipedia. MPTP. Wikipedia. Available at: [Link]

  • Ríos-Silva, M., et al. (2022). Neuroprotective Effect of D-Pinitol Against MPTP-Induced Parkinsonism in C57BL/6J Mice. MDPI. Available at: [Link]

  • Carelli, M. G., et al. (1992). Cytotoxic effects of MPTP on SH-SY5Y human neuroblastoma cells. ResearchGate. Available at: [Link]

  • Guo, K., et al. (2021). Oxidative stress and mitochondrial dysfunction of retinal ganglion cells injury exposures in long-term blue light. PubMed Central. Available at: [Link]

  • Westerink, R. (2021). In vitro approaches for neurotoxicity testing. Society of Toxicology (SOT). Available at: [Link]

  • Finnegan, K. T., et al. (1992). MPTP-Induced Modulation of Neurotransmitters in SH-SY5Y Human Neuroblastoma Cells. Scilit. Available at: [Link]

  • Tipton, K. F., & Singer, T. P. (1993). MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease. PubMed. Available at: [Link]

  • Wang, Q., et al. (2019). Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. Frontiers in Neuroscience. Available at: [Link]

  • Forsgard, N. (2019). In vitro cellular models for neurotoxicity studies. DiVA portal. Available at: [Link]

  • N'Guessan, B. B., & Gonzalez-Guerra, A. (2023). Mitochondrial Dysfunction and Oxidative Stress: Emerging Insights in Muscle and Cardiovascular Disease Mechanisms. MDPI. Available at: [Link]

  • Hare, D. J., et al. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. PubMed. Available at: [Link]

  • DNTOX. Adult Neurotoxicity Testing. DNTOX. Available at: [Link]

  • Krüger, F., et al. (2024). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. Available at: [Link]

  • National Center for Biotechnology Information. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubChem Compound Summary for CID 1388. Available at: [Link]

  • Krishna, A., et al. (2014). Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability. PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: Establishing an In Vitro Model of Parkinson's Disease Using the Neurotoxin MPP+

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for establishing a robust and reproducible cell culture model of Parkinson's Disease (PD) using the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). We delve into the scientific rationale behind the model, offer detailed, step-by-step protocols for cell culture, neurotoxin treatment, and multi-parametric analysis, and provide expert insights to ensure experimental success. This guide is designed to empower researchers to effectively study PD pathogenesis and screen potential neuroprotective therapeutics.

Introduction: Modeling a Complex Disease in a Dish

Parkinson's Disease (PD) is a progressive neurodegenerative disorder characterized primarily by the selective loss of dopaminergic neurons in the substantia nigra region of the brain.[1] This neuronal loss leads to a depletion of dopamine, causing the hallmark motor symptoms of PD, including tremors, rigidity, and bradykinesia.[2] A key challenge in developing effective therapies is the need for reliable preclinical models that accurately recapitulate the core pathological features of the disease.

The discovery that the compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces a parkinsonian syndrome in humans and primates provided a pivotal breakthrough for PD research.[1][3] MPTP is not the direct toxic agent; it is a lipophilic prodrug that readily crosses the blood-brain barrier.[4][5] Once in the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily in astrocytes, into its active, toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[4][6] It is this cationic molecule, MPP+, that is the focus of this guide and the workhorse for in vitro PD modeling.[7][8] While other metabolites of MPTP exist, such as the user-queried 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol (p-hydroxy-MPTP), it is MPP+ that is selectively taken up by dopaminergic neurons and directly initiates the cascade of events leading to cell death.[9]

This application note provides the scientific framework and detailed protocols to leverage MPP+ in a cell culture setting, creating a powerful tool to investigate mitochondrial dysfunction, oxidative stress, and apoptosis—key mechanisms implicated in the pathology of Parkinson's Disease.

Part 1: Scientific Background & Mechanism of Action

Understanding the mechanism of MPP+ toxicity is crucial for designing meaningful experiments and interpreting results correctly. The neurotoxin's selectivity for dopaminergic neurons is a key feature that makes it such a valuable research tool.

The Selective Pathway of a Toxin

The journey of MPP+ from the extracellular space to its intracellular target is a highly specific process.

  • Selective Uptake: MPP+ has a high affinity for the dopamine transporter (DAT), a protein channel on the surface of dopaminergic neurons responsible for dopamine reuptake.[6][10][11] This selective transport mechanism leads to the accumulation of MPP+ inside these specific neurons, explaining the targeted neurodegeneration observed in Parkinson's disease.[10]

  • Mitochondrial Accumulation: Once inside the neuron, the positive charge of MPP+ and the negative mitochondrial membrane potential drive its accumulation within the mitochondrial matrix.[12][13]

The Core of Toxicity: Mitochondrial Sabotage

It is within the mitochondria that MPP+ executes its primary toxic function.

  • Inhibition of Complex I: MPP+ potently inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[2][4][6][13]

  • Consequences of Inhibition: This blockade has two catastrophic consequences:

    • ATP Depletion: The flow of electrons is halted, crippling the cell's ability to produce ATP through oxidative phosphorylation. This energy crisis leads to cellular dysfunction and eventual death.[2][4][13]

    • Oxidative Stress: Electrons "leak" from the stalled ETC and react with oxygen to form superoxide radicals and other reactive oxygen species (ROS).[4][12][14] This surge in ROS overwhelms the cell's antioxidant defenses, causing widespread damage to lipids, proteins, and DNA.[15]

Downstream Pathological Events

The initial mitochondrial insult triggers a cascade of events that mirror PD pathology:

  • Apoptosis: Mitochondrial damage leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, activating caspase cascades (e.g., caspase-3) that execute programmed cell death.[16][17]

  • Alpha-Synuclein Aggregation: Oxidative stress and mitochondrial dysfunction are known to promote the misfolding and aggregation of the protein alpha-synuclein, a key component of Lewy bodies, the pathological hallmark of PD.[14][18][19][20]

  • Loss of Dopaminergic Markers: As the neurons die, there is a measurable decrease in key dopaminergic markers, most notably Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[14][17]

MPP_Mechanism cluster_extracellular Extracellular Space cluster_neuron Dopaminergic Neuron cluster_mito Mitochondrial Matrix cluster_downstream Pathological Outcomes MPTP MPTP (Prodrug) MPP_ext MPP+ MPTP->MPP_ext Metabolized by MAO-B (in glia) DAT Dopamine Transporter (DAT) MPP_ext->DAT High-affinity uptake MPP_int MPP+ DAT->MPP_int Vesicle Vesicles (VMAT2) MPP_int->Vesicle Sequestration (protective) Mito Mitochondrion MPP_int->Mito Accumulation driven by membrane potential ComplexI Complex I ATP ATP Production ComplexI->ATP Inhibition ROS Reactive Oxygen Species (ROS) ComplexI->ROS Electron leak leads to CellDeath Neuronal Death ATP->CellDeath Energy crisis OxStress Oxidative Stress ROS->OxStress Apop Apoptosis (Caspase Activation) OxStress->Apop aSyn α-Synuclein Aggregation OxStress->aSyn Apop->CellDeath aSyn->CellDeath Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Toxin Treatment cluster_analysis Phase 3: Endpoint Analysis A Seed SH-SY5Y Cells B Differentiate with Retinoic Acid (5-7 days) A->B C Treat with MPP+ (e.g., 1.5 mM, 24h) B->C D Cell Viability (MTT / CTG) C->D E Mitochondrial Health (JC-1 / MitoSOX) C->E F Apoptosis (Caspase Assay) C->F G PD Biomarkers (TH / α-Synuclein) C->G

Caption: Experimental workflow for the MPP+ in vitro PD model.

Part 4: Validation and Analysis of the PD Model

A multi-parametric approach is essential to validate the model and gain deep insights into the mechanisms of neuroprotection or neurotoxicity.

Protocol 3: Assessing Cell Viability (MTT Assay)
  • Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • After MPP+ treatment, add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple precipitate is visible.

    • Aspirate the medium and add DMSO to dissolve the formazan crystals.

    • Read absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

Protocol 4: Quantifying Mitochondrial Dysfunction
  • Method A: Mitochondrial Membrane Potential (JC-1 Staining)

    • Principle: JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. [14]In healthy cells with high mitochondrial membrane potential (MMP), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. [14] * Procedure:

      • After treatment, incubate cells with JC-1 dye according to the manufacturer's protocol.

      • Wash cells to remove excess dye.

      • Measure fluorescence using a plate reader or fluorescence microscope, detecting both green (~529 nm) and red (~590 nm) emissions. A decrease in the red/green fluorescence ratio indicates MMP depolarization. [14]

  • Method B: Mitochondrial ROS (MitoSOX™ Red)

    • Principle: MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria in live cells. It is oxidized by superoxide, exhibiting red fluorescence.

    • Procedure:

      • After treatment, load cells with MitoSOX™ Red reagent.

      • Incubate, protected from light.

      • Measure fluorescence (Ex/Em ~510/580 nm) using a plate reader or microscope. An increase in fluorescence indicates elevated mitochondrial ROS. [21]

Protocol 5: Detecting Apoptosis (Caspase-3/7 Activity)
  • Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Assays use a substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal.

  • Procedure:

    • After treatment, lyse the cells and add the caspase-3/7 reagent containing the substrate.

    • Incubate at room temperature.

    • Measure the resulting signal. An increase in signal corresponds to higher caspase-3/7 activity and apoptosis. [17][22]

Protocol 6: Characterizing Dopaminergic Pathology
  • Method A: Immunocytochemistry for Tyrosine Hydroxylase (TH)

    • Principle: Visualizes the abundance and morphology of TH-positive (dopaminergic) cells.

    • Procedure:

      • Fix cells with paraformaldehyde.

      • Permeabilize with a detergent (e.g., Triton X-100).

      • Block non-specific binding sites.

      • Incubate with a primary antibody against TH, followed by a fluorescently-labeled secondary antibody.

      • Counterstain nuclei with DAPI.

      • Image using a fluorescence microscope. Expect a decrease in TH signal intensity and number of TH-positive cells in MPP+-treated cultures. [14][17]

  • Method B: Western Blotting for Alpha-Synuclein

    • Principle: Detects changes in the levels of monomeric and aggregated forms of alpha-synuclein.

    • Procedure:

      • Lyse cells and determine protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a membrane.

      • Probe with a primary antibody specific for alpha-synuclein.

      • Incubate with an HRP-conjugated secondary antibody.

      • Detect signal using chemiluminescence. Look for an increase in higher molecular weight bands, indicative of oligomers and aggregates, in MPP+-treated samples. [19]

Part 5: Data Interpretation and Troubleshooting

AssayExpected Outcome in MPP+-Treated Cells (vs. Control)Common Troubleshooting Point
Cell Viability (MTT) ↓ DecreaseCell density too high/low; ensure optimal seeding.
Mito. Potential (JC-1) ↓ Decrease in Red/Green RatioDye concentration too high causing toxicity; optimize.
Mitochondrial ROS ↑ IncreaseSignal too low; ensure fresh MPP+ and check incubation time.
Caspase-3/7 Activity ↑ IncreaseAssay performed too late; apoptosis may be complete.
TH Staining ↓ Decrease in Signal/Cell CountDifferentiation inefficient; confirm neuronal morphology first.
α-Synuclein Blot ↑ Increase in High MW SpeciesAggregation may be subtle; use non-denaturing gels for oligomers.

Conclusion

The MPP+-induced cell culture model is a cornerstone of Parkinson's Disease research. It provides a highly adaptable, reproducible, and cost-effective system to probe the molecular mechanisms of dopaminergic neurodegeneration. [2][7]By carefully selecting the cellular system, optimizing toxin exposure, and employing a multi-parametric analytical approach as detailed in this guide, researchers can generate high-quality data to advance our understanding of PD and accelerate the discovery of novel therapeutic agents.

References

  • Pischedda, F., et al. (2020). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. Antioxidants, 9(10), 1015. [Link]

  • Phoolcharoen, P., et al. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. International Journal of Molecular Sciences, 24(10), 8631. [Link]

  • Kim, Y., et al. (2022). Carnitine Protects against MPP+-Induced Neurotoxicity and Inflammation by Promoting Primary Ciliogenesis in SH-SY5Y Cells. Cells, 11(18), 2822. [Link]

  • Javitch, J. A., et al. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173-2177. [Link]

  • Mosharov, E. V., et al. (2015). Changes in neuronal dopamine homeostasis following 1-methyl-4-phenylpyridinium (MPP+) exposure. Journal of Biological Chemistry, 290(11), 7084-7095. [Link]

  • NeuroProof. (n.d.). Parkinson's Disease MPP+ in vitro Model. NeuroProof. Retrieved from [Link]

  • McCormack, A. L., et al. (2010). The effect of α-synuclein knockdown on MPP+ toxicity in models of human neurons. Journal of Neurochemistry, 114(5), 1516-1527. [Link]

  • PubChem. (n.d.). 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kirk, M., et al. (2020). Generation of iPSC-derived dopaminergic neurons. protocols.io. [Link]

  • Wikipedia contributors. (2023, December 27). MPP+. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Petroske, E., et al. (2004). 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned model of parkinson's disease, with emphasis on mice and nonhuman primates. Comparative medicine, 54(5), 497-513. [Link]

  • Gnanaprakasam, J. N. C., et al. (2023). Development of In Vitro Parkinson's Disease Model Mediated by MPP+ and α‐Synuclein Using Wharton's Jelly Mesenchymal Stem Cells. Stem Cells and Development. [Link]

  • Ko, K. R., et al. (2019). SH-SY5Y and LUHMES cells display differential sensitivity to MPP+, tunicamycin, and epoxomicin in 2D and 3D cell culture. Toxicology in Vitro, 61, 104640. [Link]

  • Cappelletti, G., et al. (2015). Characterization of α-synuclein aggregation in cells after MPP+ stress. ResearchGate. [Link]

  • Sances, S., et al. (2019). A Comprehensive Analysis of Protocols for Deriving Dopaminergic Neurons from Human Pluripotent Stem Cells. Stem Cells Translational Medicine, 8(4), 366-374. [Link]

  • Jo, A., et al. (2018). Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells. Frontiers in Pharmacology, 9, 393. [Link]

  • Pischedda, F., & Piccoli, G. (2020). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. Antioxidants, 9(10), 1015. [Link]

  • PubChem. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, C. H., et al. (2021). Teaghrelin Protects SH-SY5Y Cells against MPP+-Induced Neurotoxicity through Activation of AMPK/SIRT1/PGC-1α and ERK1/2 Pathways. Antioxidants, 10(4), 589. [Link]

  • Ferreira, N., et al. (2022). Cellular Models of Alpha-Synuclein Aggregation: What Have We Learned and Implications for Future Study. International Journal of Molecular Sciences, 23(15), 8658. [Link]

  • Neurofit. (n.d.). In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons. NEUROFIT. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • McCormack, A. L., et al. (2010). The effect of alpha-synuclein knockdown on MPP+ toxicity in models of human neurons. Journal of neurochemistry, 114(5), 1516–1527. [Link]

  • Tombesi, G. (2023). Cortical, Striatal and Dopaminergic Neurons Cultures Protocol. protocols.io. [Link]

  • Taylor & Francis. (n.d.). MPP+ – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Martins, A. C., et al. (2015). MPP⁺-induced mitochondrial dysfunction in differentiated SH-SY5Y. ResearchGate. [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). The MPTP model of Parkinson's disease. Journal of Parkinson's disease, 1(1), 1–17. [Link]

  • Arvas, Y. E., & Çınar, R. (2025). Hesperidin protects against MPP+-induced neurotoxicity in SH-SY5Y cells. Neuro-Cell Molecular Research, 2(1), 6-11. [Link]

  • PubChem. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhao, Y., et al. (2019). UPRmt activation protects against MPP+-induced toxicity in a cell culture model of Parkinson's disease. Experimental & Molecular Medicine, 51(5), 1-12. [Link]

  • Creative Biolabs. (n.d.). MPP+ Neuronal Cell Death Assay Service. Creative Biolabs. Retrieved from [Link]

  • Forno, L. S., et al. (2000). MPTP induces alpha-synuclein aggregation in the substantia nigra of baboons. Annals of Neurology, 47(4 Suppl 1), S77-85. [Link]

  • Jenner, P., & Marsden, C. D. (1986). The actions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in animals as a model of Parkinson's disease. Journal of neural transmission. Supplementum, 20, 11–39. [Link]

  • PubChem. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for the Administration of MPTP to Induce a Parkinsonian Animal Model

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for utilizing 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), chemically identified as "Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-", to establish a robust and reproducible animal model of Parkinson's disease (PD). This document is intended for researchers, scientists, and drug development professionals engaged in preclinical PD research.

Introduction: The Role of MPTP in Parkinson's Disease Research

Parkinson's disease is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][2] Replicating this specific pathology in animal models is crucial for understanding the disease's mechanisms and for the preclinical evaluation of novel therapeutic agents. The neurotoxin MPTP has emerged as a cornerstone in this field, capable of inducing a Parkinsonian-like state in various species, most notably in mice.[3][4][5][6] The MPTP model mimics many of the key pathological and biochemical hallmarks of human PD, including the selective destruction of nigrostriatal dopaminergic neurons.[4][7]

This document will delve into the mechanistic underpinnings of MPTP-induced neurotoxicity, provide detailed protocols for its administration, and outline a multi-tiered validation process encompassing behavioral, neurochemical, and histological analyses.

The Molecular Cascade of MPTP-Induced Neurotoxicity

The neurotoxic effects of MPTP are not direct but are mediated by its active metabolite, 1-methyl-4-phenylpyridinium (MPP+).[3][7][8] The process is a multi-step cascade that results in the selective demise of dopaminergic neurons.

  • Systemic Administration and Blood-Brain Barrier Penetration : Being highly lipophilic, MPTP readily crosses the blood-brain barrier following systemic administration.[3][4]

  • Conversion to MPP+ : Within the brain, MPTP is metabolized by the enzyme monoamine oxidase-B (MAO-B), primarily located in astrocytes, into its toxic metabolite, MPP+.[3][7]

  • Selective Uptake by Dopaminergic Neurons : MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[1][7] This selective uptake is the primary reason for the specific targeting of these neurons.

  • Mitochondrial Dysfunction and Oxidative Stress : Once inside the dopaminergic neurons, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[3][8] This leads to a rapid depletion of ATP, increased production of reactive oxygen species (ROS), and oxidative stress, ultimately triggering apoptotic cell death.[3][8]

MPTP_Mechanism cluster_blood Bloodstream cluster_brain Brain cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron MPTP MPTP MPTP_astro MPTP MPTP->MPTP_astro Crosses BBB MAOB MAO-B MPTP_astro->MAOB Metabolism MPP_astro MPP+ MAOB->MPP_astro DAT DAT MPP_astro->DAT Release MPP_neuron MPP+ DAT->MPP_neuron Selective Uptake Mitochondrion Mitochondrion (Complex I Inhibition) MPP_neuron->Mitochondrion ATP_depletion ATP Depletion Mitochondrion->ATP_depletion ROS Oxidative Stress (ROS Production) Mitochondrion->ROS Apoptosis Apoptotic Cell Death ATP_depletion->Apoptosis ROS->Apoptosis

Caption: Mechanism of MPTP-induced neurotoxicity.

Animal Model Selection: The C57BL/6 Mouse

While MPTP can induce parkinsonism in various species, including non-human primates, the C57BL/6 mouse strain is the most commonly used rodent model due to its high susceptibility to MPTP-induced neurotoxicity.[5][9][10] In contrast, other strains, like BALB/c, show greater resistance.[9] The heightened sensitivity of C57BL/6 mice results in a more consistent and significant depletion of striatal dopamine and loss of dopaminergic neurons in the SNpc.[9]

MPTP Administration Protocols

The severity of the Parkinsonian phenotype can be modulated by altering the MPTP administration regimen. The choice of protocol depends on the specific research question, with options ranging from acute to chronic administration.[11][12][13]

Regimen Dosage Frequency Duration Key Features
Acute 20 mg/kgFour injections every 2 hours1 daySevere and rapid lesion of the nigrostriatal pathway.[11][12]
Sub-acute 30 mg/kgOne injection daily5 consecutive daysSignificant dopaminergic neuron loss and motor deficits.[5][11][12]
Chronic 4 mg/kgOne injection daily28 consecutive daysGradual neurodegeneration, may better mimic the progressive nature of PD.[11][12]

Safety Precautions: MPTP is a potent human neurotoxin.[14] All handling of MPTP, including weighing, solubilization, and injection, must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[14] Animal bedding and cages should be handled as hazardous waste for at least three days following the final MPTP administration.[14]

A Multi-Faceted Approach to Model Validation

A comprehensive validation of the MPTP-induced Parkinsonian model is essential to ensure the reliability of experimental outcomes. This involves a combination of behavioral, neurochemical, and histological assessments.

Experimental_Workflow cluster_treatment Treatment Phase cluster_validation Validation Phase MPTP_admin MPTP Administration (e.g., Sub-acute regimen) Behavioral Behavioral Analysis (Open Field, Rotarod, Pole Test) MPTP_admin->Behavioral Post-lesion stabilization Neurochemical Neurochemical Analysis (HPLC: Dopamine & Metabolites) Behavioral->Neurochemical Terminal endpoint Histological Histological Analysis (IHC: Tyrosine Hydroxylase) Behavioral->Histological Terminal endpoint

Caption: Comprehensive experimental workflow for the MPTP model.

Behavioral Analysis: Quantifying Motor Deficits

A battery of behavioral tests should be employed to assess the motor impairments characteristic of Parkinsonism.[15][16]

1. Open Field Test: This test evaluates general locomotor activity and exploratory behavior.[15][17]

  • Apparatus: A square arena with walls, often equipped with infrared beams to track movement.

  • Procedure:

    • Place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a specified period (e.g., 15-30 minutes).

    • Record parameters such as total distance traveled, velocity, and time spent in the center versus the periphery.[16]

  • Expected Outcome: MPTP-treated mice typically exhibit reduced locomotor activity (hypoactivity) and may show anxiety-like behavior (less time in the center).[5][17]

2. Rotarod Test: This test assesses motor coordination and balance.[15][18]

  • Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.

  • Procedure:

    • Train the mice on the rotarod at a low, constant speed for several days prior to MPTP administration.

    • Post-MPTP treatment, place the mouse on the accelerating rotarod.

    • Record the latency to fall from the rod.

  • Expected Outcome: MPTP-treated mice will have a significantly shorter latency to fall compared to control animals, indicating impaired motor coordination.[18]

3. Pole Test: This test measures bradykinesia (slowness of movement).[15][16]

  • Apparatus: A vertical wooden or metal pole with a rough surface, placed in the home cage.

  • Procedure:

    • Place the mouse head-upward on the top of the pole.

    • Record the time it takes for the mouse to turn and descend the pole.

  • Expected Outcome: MPTP-treated mice will take a longer time to turn and descend the pole, reflecting bradykinesia.[16]

Neurochemical Analysis: Measuring Dopamine Depletion

The hallmark of the MPTP model is the depletion of dopamine in the striatum. High-performance liquid chromatography (HPLC) with electrochemical detection is the gold standard for quantifying dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[9][11]

  • Protocol Outline:

    • Euthanize the animal and rapidly dissect the striata on ice.

    • Homogenize the tissue in an appropriate acidic solution.

    • Centrifuge the homogenate to pellet proteins.

    • Inject the supernatant into the HPLC system.

    • Separate dopamine, DOPAC, and HVA using a reverse-phase column.

    • Detect the analytes using an electrochemical detector.

    • Quantify the concentrations based on a standard curve.

  • Expected Outcome: A significant reduction (typically >70%) in striatal dopamine, DOPAC, and HVA levels in MPTP-treated mice compared to controls.[5]

Histological Analysis: Visualizing Neuronal Loss

Immunohistochemistry (IHC) for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to visualize and quantify the loss of dopaminergic neurons in the SNpc and their terminals in the striatum.[9][11][19]

  • Protocol Outline:

    • Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brain and post-fix overnight.

    • Cryoprotect the brain in a sucrose solution.

    • Section the brain on a cryostat or vibratome, collecting sections containing the SNpc and striatum.

    • Perform IHC using a primary antibody against TH and an appropriate secondary antibody conjugated to a reporter enzyme or fluorophore.

    • Visualize the staining and quantify the number of TH-positive neurons in the SNpc (using stereology) and the density of TH-positive fibers in the striatum.

  • Expected Outcome: A marked decrease in the number of TH-positive cells in the SNpc and reduced TH immunoreactivity in the striatum of MPTP-treated animals.[2][20]

Conclusion

The MPTP-induced animal model of Parkinson's disease, when meticulously executed and rigorously validated, provides an invaluable platform for investigating disease pathogenesis and for the preclinical screening of potential therapeutics. The protocols and validation strategies outlined in this guide are designed to ensure the generation of reliable and reproducible data, thereby advancing our collective efforts to combat Parkinson's disease.

References

  • Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease - PMC. PubMed Central. [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease - PubMed. NIH. [Link]

  • The parkinsonian toxin MPTP: action and mechanism - PubMed. NIH. [Link]

  • Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease - PubMed. NIH. [Link]

  • MPTP Parkinsonism and Implications for Understanding Parkinson's Disease - PMC. PubMed Central. [Link]

  • MPTP susceptibility in the mouse: behavioral, neurochemical, and histological analysis of gender and strain differences - PubMed. NIH. [Link]

  • The parkinsonian toxin MPTP: action and mechanism - Semantic Scholar. Semantic Scholar. [Link]

  • MPTP Mouse Models of Parkinson's Disease: An Update - PMC. PubMed Central. [Link]

  • (PDF) Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinsonʼs disease - ResearchGate. ResearchGate. [Link]

  • Behavioral phenotyping of mouse models of Parkinson's Disease - PMC. PubMed Central. [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease - ResearchGate. ResearchGate. [Link]

  • Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - Frontiers. Frontiers. [Link]

  • Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - ResearchGate. ResearchGate. [Link]

  • Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - PubMed. NIH. [Link]

  • MPTP Mouse Model of Parkinson's Disease - Creative Biolabs. Creative Biolabs. [Link]

  • Assessment of the Behavioral and Neurochemical Characteristics in a Mice Model of the Premotor Stage of Parkinson's Disease Induced by Chronic Administration of a Low Dose of MPTP - MDPI. MDPI. [Link]

  • (PDF) ASSESSMENT OF MOTOR FUNCTION IN MICE MODEL OF PARKINSON'S DISEASE - ResearchGate. ResearchGate. [Link]

  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease - MDPI. MDPI. [Link]

  • GUIDELINES FOR THE USE OF MPTP IN ANIMAL RESEARCH - Western University. Western University. [Link]

  • MPTP Mouse Model of Parkinson's Disease - Melior Discovery. Melior Discovery. [Link]

  • Therapeutic Efficacy of Curcumin Nanoparticles in Parkinson's Disease - DDDT. Dovepress. [Link]

  • Histopathological analysis of substantia nigra sections in MPTP-induced... - ResearchGate. ResearchGate. [Link]

  • Evaluation of a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated C57 black mouse model for parkinsonism - PubMed. NIH. [Link]

  • The actions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in animals as a model of Parkinson's disease - PubMed. NIH. [Link]

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubChem. NIH. [Link]

  • Distribution of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in experimental animals studied by postiron emission tomography and whole body autoradiography - PubMed. NIH. [Link]

  • Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice - PubMed. NIH. [Link]

Sources

Application Notes & Protocols for Measuring Dopamine Depletion Using the MPTP Neurotoxin Model

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The MPTP Model for Parkinsonian Neurodegeneration

The study of Parkinson's disease (PD), a progressive neurodegenerative disorder, has been significantly advanced by the use of animal models that replicate key pathological features of the disease. Among the most widely utilized is the neurotoxin-induced model employing 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][2][3] The discovery that MPTP induces a parkinsonian syndrome in humans and non-human primates has provided researchers with a critical tool to investigate the mechanisms of dopaminergic neuron degeneration and to screen potential neuroprotective therapies.[3][4]

It is important to clarify the chemical nomenclature. The compound 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol, also known as p-hydroxy-MPTP, is a metabolite of MPTP.[5] However, the primary agent responsible for the selective destruction of dopaminergic neurons is not MPTP itself, but its oxidized metabolite, 1-methyl-4-phenylpyridinium (MPP+).[6][7][8] MPTP, being lipophilic, readily crosses the blood-brain barrier.[6][9] Once in the brain, it is metabolized to MPP+, which is then selectively taken up by dopaminergic neurons, initiating a cascade of events leading to cell death.[10][11] This guide provides a detailed overview of the mechanism of MPTP-induced neurotoxicity and comprehensive protocols for inducing and measuring dopamine depletion in a research setting.

Mechanism of MPTP-Induced Dopaminergic Neurotoxicity

The neurotoxic action of MPTP is a multi-step process that results in the specific loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), a hallmark of Parkinson's disease.[12][13]

  • Systemic Administration and CNS Penetration: Following systemic administration, the lipophilic MPTP is rapidly distributed throughout the body and easily crosses the blood-brain barrier.[6][9]

  • Conversion to MPP+: Within the brain, astrocytes and serotonergic neurons containing the enzyme monoamine oxidase B (MAO-B) metabolize MPTP into the toxic cation, MPP+.[6]

  • Selective Uptake by Dopaminergic Neurons: MPP+ is released into the extracellular space and is then selectively transported into dopaminergic neurons via the dopamine transporter (DAT).[11][14] This selective uptake is the primary reason for the specific targeting of these neurons.[11]

  • Mitochondrial Dysfunction: Once inside the dopaminergic neuron, MPP+ accumulates in the mitochondria.[7] Here, it potently inhibits Complex I of the electron transport chain.[7][10]

  • ATP Depletion and Oxidative Stress: The inhibition of mitochondrial respiration leads to a severe depletion of ATP and an increase in the production of reactive oxygen species (ROS), such as superoxide radicals.[12] This creates a state of significant oxidative stress.

  • Apoptotic Cell Death: The combination of energy failure and oxidative damage triggers downstream apoptotic pathways, ultimately leading to the death of the dopaminergic neuron.[7][10]

MPTP_Mechanism cluster_Systemic Systemic Circulation / Blood-Brain Barrier cluster_Brain Central Nervous System cluster_Astrocyte Astrocyte cluster_DopaminergicNeuron Dopaminergic Neuron MPTP MPTP (lipophilic) MPTP_Astrocyte MPTP MPTP->MPTP_Astrocyte Crosses BBB MAOB MAO-B MPTP_Astrocyte->MAOB Metabolism MPDP MPDP+ MAOB->MPDP MPP_Astrocyte MPP+ (toxic metabolite) MPDP->MPP_Astrocyte Oxidation DAT Dopamine Transporter (DAT) MPP_Astrocyte->DAT Extracellular Space MPP_Neuron MPP+ DAT->MPP_Neuron Selective Uptake Mitochondrion Mitochondrion MPP_Neuron->Mitochondrion Accumulation ComplexI Complex I Inhibition Mitochondrion->ComplexI ATP_Depletion ATP Depletion ComplexI->ATP_Depletion ROS Oxidative Stress (ROS) ComplexI->ROS Apoptosis Apoptosis / Cell Death ATP_Depletion->Apoptosis ROS->Apoptosis

Mechanism of MPTP-induced dopaminergic neurotoxicity.

Protocols for Induction and Measurement of Dopamine Depletion

The following protocols provide a framework for establishing an MPTP-induced model of dopamine depletion and quantifying the extent of the lesion.

Part A: Induction of Dopamine Depletion in Mice

This protocol describes a common method for inducing parkinsonism in mice using MPTP.[15][16] The specific dosing regimen can be adjusted to produce varying levels of dopamine depletion.[14]

Materials:

  • MPTP hydrochloride (Sigma-Aldrich or equivalent)

  • Sterile, pyrogen-free 0.9% saline

  • C57BL/6 mice (male, 8-10 weeks old are commonly used due to their high sensitivity to MPTP)[13][17]

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

  • Certified chemical fume hood

  • Calibrated analytical balance and weighing supplies

  • Sterile syringes and needles (e.g., 27-gauge)

Protocol:

  • Safety First: MPTP is a potent neurotoxin. All handling of MPTP powder and solutions must be performed in a certified chemical fume hood. Wear appropriate PPE at all times. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.

  • MPTP Solution Preparation:

    • Calculate the required amount of MPTP HCl based on the desired dose and the number of animals. A common acute regimen is four injections of 20 mg/kg MPTP (free base) administered at 2-hour intervals.[14] Note: Convert the dose to MPTP HCl salt if that is the form being used.

    • In the fume hood, accurately weigh the MPTP HCl powder.

    • Dissolve the powder in sterile 0.9% saline to the desired final concentration (e.g., 2 mg/mL). Ensure it is fully dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter.

  • Animal Dosing:

    • Weigh each mouse to determine the precise injection volume.

    • Administer the MPTP solution via intraperitoneal (i.p.) injection.

    • For an acute regimen, repeat the injections at 2-hour intervals for a total of four doses.

    • Control animals should receive equivalent volumes of sterile saline.

  • Post-Injection Monitoring:

    • House the animals in a designated, clearly labeled area.

    • Monitor the animals for any signs of distress.

    • The peak of dopaminergic neuron degeneration typically occurs 7-21 days post-injection.[14] The experimental endpoint should be chosen based on the specific research question.

Experimental_Workflow cluster_Analysis Quantification of Dopamine Depletion start Start prep Prepare MPTP Solution (in fume hood) start->prep dosing Administer MPTP to Mice (e.g., 4x 20mg/kg, i.p.) prep->dosing wait Post-Injection Period (7-21 days) dosing->wait hplc HPLC-ECD (Dopamine & Metabolites) wait->hplc ihc Immunohistochemistry (Tyrosine Hydroxylase) wait->ihc pet PET Imaging (DAT/VMAT2) wait->pet end Data Analysis & Interpretation hplc->end ihc->end pet->end

Overall experimental workflow for the MPTP model.
Part B: Quantification of Dopamine Depletion

This method provides a highly sensitive and quantitative measurement of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain tissue.[18][19]

Materials:

  • Dissected striatal tissue

  • Homogenization buffer (e.g., 0.1 M perchloric acid with 0.1% EDTA)

  • Refrigerated centrifuge

  • HPLC system equipped with a reverse-phase C18 column and an electrochemical detector

  • Mobile phase (e.g., a buffered solution of methanol and water with an ion-pairing agent)

  • Standards for dopamine, DOPAC, and HVA

Protocol:

  • Tissue Preparation:

    • Sacrifice the animal at the designated endpoint and rapidly dissect the striata on an ice-cold surface.

    • Weigh the tissue samples.

    • Homogenize the tissue in a known volume of ice-cold homogenization buffer.

  • Sample Processing:

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant, which contains the monoamines.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC-ECD Analysis:

    • Inject a fixed volume of the filtered supernatant into the HPLC system.

    • Run the sample using an isocratic or gradient elution protocol optimized for monoamine separation.

    • The electrochemical detector will measure the current produced by the oxidation of dopamine and its metabolites as they elute from the column.[20][21]

  • Quantification:

    • Generate a standard curve by running known concentrations of dopamine, DOPAC, and HVA standards.

    • Calculate the concentration of each analyte in the tissue samples by comparing their peak areas to the standard curve.

    • Normalize the results to the weight of the tissue (e.g., ng/mg tissue).

AnalyteExpected Result (Control)Expected Result (MPTP-treated)
Dopamine (DA)HighSignificantly Decreased (>70% depletion)[17]
DOPACBaselineSignificantly Decreased
HVABaselineSignificantly Decreased
DA Turnover (DOPAC+HVA)/DABaselineIncreased

Table 1: Representative data expected from HPLC-ECD analysis of striatal tissue from control and MPTP-treated mice.

This protocol visualizes the loss of dopaminergic neurons by staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[22][23][24] A reduction in TH-positive staining indicates dopaminergic neurodegeneration.[25]

Materials:

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Sucrose solutions (e.g., 15% and 30% in PBS)

  • Cryostat or vibratome

  • Blocking solution (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS)

  • Primary antibody: anti-TH antibody (e.g., rabbit or chicken anti-TH)[22]

  • Secondary antibody: fluorescently-conjugated antibody against the primary antibody host species (e.g., donkey anti-rabbit Alexa Fluor 488)

  • Mounting medium with DAPI

  • Fluorescence microscope

Protocol:

  • Tissue Perfusion and Fixation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotection and Sectioning:

    • Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.

    • Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) through the substantia nigra and striatum using a cryostat.

  • Immunostaining:

    • Wash sections in PBS.

    • Incubate sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.[22]

    • Incubate sections with the primary anti-TH antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash sections extensively in PBS.

    • Incubate sections with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 2 hours at room temperature, protected from light.

    • Wash sections in PBS.

  • Mounting and Imaging:

    • Mount the sections onto glass slides and coverslip with mounting medium containing DAPI.

    • Image the sections using a fluorescence microscope.

  • Analysis:

    • Qualitatively assess the loss of TH-positive fibers in the striatum and TH-positive cell bodies in the substantia nigra.

    • For quantitative analysis, use stereological methods to count the number of TH-positive cells in the substantia nigra.

PET is a non-invasive imaging technique that allows for the longitudinal assessment of dopaminergic system integrity in living animals.[26][27] This is particularly useful for studying disease progression and the effects of therapeutic interventions over time.

Principle: PET imaging in this context relies on radiotracers that bind to specific targets within the dopaminergic system.[28]

  • Dopamine Transporter (DAT) Tracers: Radioligands such as [¹⁸F]FE-PE2I bind to DAT on the presynaptic terminals of dopaminergic neurons.[29] A reduced signal indicates a loss of these terminals.[26]

  • Vesicular Monoamine Transporter 2 (VMAT2) Tracers: Radioligands like [¹¹C]dihydrotetrabenazine bind to VMAT2, which is responsible for packaging dopamine into synaptic vesicles.[30] A decrease in VMAT2 binding also reflects dopaminergic neuron loss.

Protocol (General Outline):

  • Animal Preparation: Anesthetize the animal and place it in the PET scanner.

  • Radiotracer Administration: Inject the chosen radiotracer (e.g., [¹⁸F]FE-PE2I) intravenously.

  • Dynamic Imaging: Acquire PET data over a specific time course (e.g., 60-90 minutes).

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data to generate images of tracer distribution in the brain.

    • Co-register the PET images with an anatomical MRI or a brain atlas for accurate localization of the striatum.

    • Quantify the tracer binding potential in the striatum. A significant reduction in binding in MPTP-treated animals compared to controls indicates dopamine terminal loss.[29]

The MPTP model is a robust and reliable tool for studying dopamine depletion relevant to Parkinson's disease.[4][31][32] The validity of the model within an experimental setting is confirmed through a multi-faceted approach. The biochemical data from HPLC-ECD demonstrating a significant reduction in striatal dopamine should be corroborated by the anatomical evidence from IHC showing a loss of TH-positive neurons.[25] For longitudinal studies, PET imaging provides in vivo confirmation of dopaminergic terminal loss.[8][29] By employing these complementary techniques, researchers can confidently establish a validated model of dopamine depletion to investigate disease mechanisms and evaluate novel therapeutic strategies.

References

  • Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. (2025). protocols.io.
  • Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Aligning Science Across Parkinson's.
  • Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. (2025). protocols.io.
  • Pickel, V. M., Joh, T. H., & Reis, D. J. (1975). Cellular localization of tyrosine hydroxylase by immunohistochemistry. Journal of Histochemistry & Cytochemistry.
  • Li, Y. (2012). Determination of Neurotransmitter Levels in Models of Parkinson's Disease by HPLC-ECD. Methods in Molecular Biology.
  • Kaasinen, V., & Vahlberg, T. (2022). Imaging Dopaminergic Neurotransmission in Neurodegenerative Disorders. Journal of Nuclear Medicine.
  • Neirinckx, V., et al. (2015). Validity of the MPTP-Treated Mouse as a Model for Parkinson's Disease. Molecular Neurobiology.
  • Neirinckx, V., et al. (2015). Validity of the MPTP-Treated Mouse as a Model for Parkinson's Disease. Molecular Neurobiology. [Link]

  • Oles, M., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. International Journal of Molecular Sciences. [Link]

  • Li, Y., et al. (2012). Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD. Methods in Molecular Biology. [Link]

  • Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1. (2025).
  • Kung, M. P., & Kung, H. F. (2012). PET/SPECT imaging agents for neurodegenerative diseases. Nuclear Medicine and Biology. [Link]

  • Taha, A. (n.d.). MPTP-Induced Parkinsonian Syndrome. Basic Neurochemistry. [Link]

  • The basics of PET molecular imaging in neurodegenerative disorders with dementia and/or parkinsonism. (n.d.). Insights into Imaging. [Link]

  • Di Monte, D. A., et al. (2015). Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+. Antioxidants & Redox Signaling. [Link]

  • Validation of the MPTP mouse model of dopaminergic cell degeneration. (n.d.).
  • Analysis of Catecholamines by Electrochemical Detector (ECD). (2021). JASCO.
  • Validation of an In-Vitro Parkinson's Disease Model for the Study of Neuroprotection. (2018). MDPI.
  • Tetrud, J. W., & Langston, J. W. (1989). MPTP-induced parkinsonism as a model for Parkinson's disease. Acta Neurologica Scandinavica Supplementum. [Link]

  • A Sensitive HPLC-ECD Method Adaptation For Detecting Dopamine And Its Metabolites In Rat Brain Tissue. (2019).
  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. [Link]

  • Blesa, J., et al. (2017). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. Molecular Neurodegeneration. [Link]

  • MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine. (n.d.). ScienceDirect.
  • TRPM2 promotes neurotoxin MPP+/MPTP-induced cell death. (n.d.). Cell Death & Disease. [Link]

  • Przedborski, S., et al. (2000). The parkinsonian toxin MPTP: action and mechanism. Restorative Neurology and Neuroscience. [Link]

  • Scott, P. J. H. (2017). Classics in Neuroimaging: Imaging the Dopaminergic Pathway with PET. ACS Chemical Neuroscience. [Link]

  • Blesa, J., & Przedborski, S. (2014). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease. [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. (2025).
  • Imaging of Dopamine Transporter in Rodents Using PET and SPECT. (n.d.). Charles River.
  • MPTP Animal Model of Parkinsonism: Dopamine Cell Death or Only Tyrosine Hydroxylase Impairment? – A Study Using PET Imaging, Autoradiography, and Immunohistochemistry in the Cat. (n.d.). Movement Disorders. [Link]

  • 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. (n.d.). PubChem. [Link]

  • Javitch, J. A., et al. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences. [Link]

  • 4-(1-METHYL-1,2,3,6-TETRAHYDROPYRIDIN-4-YL)PHENOL HYDROCHLORIDE. (n.d.). ChemicalBook.
  • Sershen, H., et al. (1985). Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice. European Journal of Pharmacology. [Link]

  • Heikkila, R. E., et al. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science. [Link]

  • Neurotoxin 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Animal Models for Parkinson's Disease. (n.d.).
  • Dopamine receptor 3 might be an essential molecule in 1-methyl-4-phenyl-1,2,3,6- tetrahydropyridine-induced neurotoxicity. (2013). BMC Neuroscience.
  • 4-(Pyridin-2-yl)phenol. (n.d.). Sigma-Aldrich.
  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (n.d.). Molecules. [Link]

  • 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. (n.d.). MDPI.

Sources

Application Notes and Protocols for the Experimental Use of MPTP in Neurodegeneration Studies: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Specified Topic: p-hydroxyphenyl-MPTP

Initial inquiries into the experimental use of p-hydroxyphenyl-MPTP for inducing neurodegeneration have revealed that this compound is not utilized as a primary neurotoxin in research. Instead, scientific literature indicates that the p-hydroxylation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a detoxification pathway. Enzymes such as cytochrome P450 2D6 (CYP2D6) are involved in this metabolic process, converting MPTP into inactive products, thereby mitigating its neurotoxic effects[1].

Given the role of p-hydroxyphenyl-MPTP as a detoxification metabolite rather than an active agent for inducing neurodegeneration, this guide will focus on the parent compound, MPTP . MPTP is a potent and widely utilized neurotoxin for creating robust and reproducible models of Parkinson's disease (PD) in experimental settings[2][3][4]. These models are invaluable for investigating the pathophysiology of PD and for the preclinical evaluation of potential therapeutic interventions[2][5].

Introduction to MPTP-Induced Neurodegeneration

The discovery of MPTP's neurotoxic properties was a watershed moment in Parkinson's disease research. It was first identified in the early 1980s when a group of intravenous drug users developed severe and irreversible parkinsonian symptoms after self-administering a synthetic opioid contaminated with MPTP[3][6]. This tragic event led to the development of one of the most reliable and extensively studied animal models of PD[2][7].

MPTP selectively destroys dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc), a key pathological hallmark of Parkinson's disease[4][8]. The resulting depletion of dopamine in the striatum leads to the characteristic motor deficits associated with PD, such as bradykinesia, rigidity, and tremor[2].

Mechanism of MPTP Neurotoxicity

The neurotoxicity of MPTP is not caused by the compound itself but by its oxidized metabolite, 1-methyl-4-phenylpyridinium (MPP⁺)[3][9][10]. The conversion of MPTP to MPP⁺ is a multi-step process that is central to its selective toxicity towards dopaminergic neurons.

Metabolic Activation of MPTP
  • Blood-Brain Barrier Permeation : MPTP is a lipophilic molecule that readily crosses the blood-brain barrier after systemic administration[3][9].

  • Conversion to MPDP⁺ : Once in the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), which is predominantly located in the outer mitochondrial membrane of glial cells (astrocytes), to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺)[11][12][13].

  • Oxidation to MPP⁺ : MPDP⁺ is then further oxidized to the active neurotoxin, MPP⁺[9][11].

Selective Uptake and Mitochondrial Targeting
  • Dopamine Transporter (DAT) Mediated Uptake : MPP⁺ is released from glial cells and is selectively taken up into dopaminergic neurons via the dopamine transporter (DAT)[3]. This selective uptake is a key reason for the specific targeting of DA neurons.

  • Mitochondrial Accumulation : Once inside the dopaminergic neuron, MPP⁺ accumulates in the mitochondria, driven by the mitochondrial membrane potential.

Induction of Cellular Demise
  • Inhibition of Mitochondrial Complex I : The primary mechanism of MPP⁺-induced cell death is the inhibition of complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain[10][12][14].

  • ATP Depletion and Oxidative Stress : Inhibition of complex I leads to a severe depletion of cellular ATP and an increase in the production of reactive oxygen species (ROS), such as superoxide radicals[10][14]. This surge in oxidative stress overwhelms the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

  • Apoptotic Cell Death : The combination of energy failure and oxidative damage triggers apoptotic pathways, ultimately leading to the death of the dopaminergic neuron[15].

MPTP_Mechanism cluster_outside Systemic Circulation cluster_brain Central Nervous System cluster_glia Glial Cell (Astrocyte) cluster_neuron Dopaminergic Neuron cluster_mito Mitochondrion MPTP_circ MPTP MPTP_glia MPTP MPTP_circ->MPTP_glia Crosses BBB MPDP MPDP⁺ MPTP_glia->MPDP MAO-B MPP_glia MPP⁺ MPDP->MPP_glia Oxidation MPP_neuron MPP⁺ MPP_glia->MPP_neuron DAT MPP_mito MPP⁺ MPP_neuron->MPP_mito ComplexI Complex I Inhibition MPP_mito->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS ↑ ROS (Oxidative Stress) ComplexI->ROS Apoptosis Apoptosis ATP_depletion->Apoptosis ROS->Apoptosis

Caption: Mechanism of MPTP-induced neurotoxicity.

Experimental Protocols for MPTP-Induced Neurodegeneration

The choice of the MPTP administration protocol is critical and depends on the specific research question. Different regimens can produce varying degrees of nigrostriatal damage and behavioral deficits[2].

In Vivo Models: Rodents

Mice are the most commonly used rodents for MPTP-induced neurodegeneration studies due to their susceptibility, whereas rats are generally resistant[7]. C57BL/6 mice are a frequently used strain due to their sensitivity to MPTP.

Table 1: Common MPTP Administration Protocols in Mice

ProtocolDosing RegimenTypical OutcomeAdvantagesDisadvantages
Acute 4 injections of 10-20 mg/kg, i.p., every 2 hoursRapid and significant depletion of striatal dopamine and loss of DA neurons.Quick to establish; high degree of neuronal loss.High mortality rate; less representative of the progressive nature of PD.
Subacute 1 injection of 30 mg/kg, i.p., daily for 5 consecutive daysProgressive loss of DA neurons over several weeks.Lower mortality than acute models; allows for the study of compensatory mechanisms.More time-consuming.
Chronic 25 mg/kg MPTP with 250 mg/kg probenecid, i.p., twice a week for 5 weeksSustained dopamine depletion and progressive neurodegeneration.More closely mimics the chronic progression of PD; can lead to the formation of α-synuclein aggregates.Long duration; requires the use of probenecid to inhibit peripheral clearance of MPTP.
  • Animal Selection : Use male C57BL/6 mice, 8-10 weeks old. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Reagent Preparation :

    • Prepare a stock solution of MPTP hydrochloride in sterile, 0.9% saline. Protect the solution from light.

    • The final injection volume should be approximately 10 µL/g of body weight.

  • Administration :

    • Weigh each mouse to determine the correct injection volume.

    • Administer MPTP hydrochloride (20 mg/kg) via intraperitoneal (i.p.) injection.

    • Repeat the injection every 2 hours for a total of four injections.

  • Post-Injection Monitoring :

    • Monitor the animals closely for signs of distress, including hypothermia and bradykinesia.

    • Provide a heat source if necessary.

  • Tissue Collection and Analysis :

    • Animals are typically euthanized 7-21 days after the last injection.

    • Brain tissue is collected for histological and biochemical analysis.

In Vitro Models

In vitro models are useful for dissecting the molecular mechanisms of MPP⁺ toxicity. Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used as they can be differentiated into a dopaminergic phenotype.

  • Cell Culture : Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Differentiation (Optional but Recommended) : To induce a more neuron-like, dopaminergic phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for 3-6 days.

  • MPP⁺ Treatment :

    • Prepare a stock solution of MPP⁺ iodide in sterile water or cell culture medium.

    • Treat the differentiated cells with varying concentrations of MPP⁺ (e.g., 0.1 - 2 mM) for 24-48 hours.

  • Assessment of Cell Viability :

    • Measure cell viability using assays such as MTT or LDH release.

  • Mechanistic Studies :

    • Assess mitochondrial function using assays for ATP levels or mitochondrial membrane potential.

    • Measure ROS production using fluorescent probes like DCFDA.

    • Analyze apoptotic markers such as caspase-3 activation or TUNEL staining.

Assessment of Neurodegeneration

A multi-faceted approach is essential to validate the MPTP-induced neurodegenerative model.

Behavioral Analysis
  • Open Field Test : To assess general locomotor activity. MPTP-treated mice typically show reduced horizontal and vertical movements[5].

  • Rotarod Test : To evaluate motor coordination and balance. MPTP-lesioned animals exhibit a decreased ability to remain on the rotating rod.

  • Pole Test : To measure bradykinesia. The time taken to turn and descend a vertical pole is increased in MPTP-treated mice.

Biochemical Analysis
  • High-Performance Liquid Chromatography (HPLC) : To quantify the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum. A significant reduction in these neurotransmitters is a hallmark of the model[5].

  • Western Blotting : To measure the expression levels of key proteins such as tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and DAT.

Histological Analysis
  • Immunohistochemistry/Immunofluorescence : To visualize and quantify the loss of TH-positive neurons in the SNpc and the reduction of TH-positive nerve terminals in the striatum.

  • Stereology : Unbiased stereological counting methods are the gold standard for accurately quantifying the number of surviving dopaminergic neurons in the SNpc.

Experimental_Workflow cluster_model Model Induction cluster_assessment Neurodegeneration Assessment animal_model In Vivo (e.g., C57BL/6 Mice) mptp_admin MPTP Administration (Acute, Subacute, or Chronic) animal_model->mptp_admin cell_model In Vitro (e.g., SH-SY5Y Cells) mpp_treat MPP⁺ Treatment cell_model->mpp_treat behavioral Behavioral Analysis (Open Field, Rotarod) mptp_admin->behavioral biochemical Biochemical Analysis (HPLC, Western Blot) mptp_admin->biochemical histological Histological Analysis (IHC, Stereology) mptp_admin->histological mpp_treat->biochemical

Caption: General experimental workflow for MPTP-induced neurodegeneration studies.

Safety and Handling of MPTP

MPTP is a potent human neurotoxin and must be handled with extreme caution in a controlled laboratory setting.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and double gloves.

  • Ventilation : Handle solid MPTP and concentrated solutions in a certified chemical fume hood or a Class II Type B2 biological safety cabinet.

  • Decontamination : Decontaminate all work surfaces and equipment with a 10% bleach solution.

  • Waste Disposal : Dispose of all MPTP-contaminated materials, including animal bedding, as hazardous chemical waste according to institutional guidelines.

Conclusion

The MPTP model of Parkinson's disease remains an indispensable tool in neurodegenerative research. By understanding its mechanism of action and employing standardized and well-validated protocols, researchers can effectively investigate the molecular pathways of dopaminergic neuron death and evaluate novel neuroprotective and restorative therapies. While the originally specified compound, p-hydroxyphenyl-MPTP, is a detoxification product, the parent molecule, MPTP, provides a robust platform for advancing our understanding and treatment of Parkinson's disease.

References

  • Gu, J., et al. (2013). Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. Journal of Biological Chemistry, 288(6), 3944-3954. Available at: [Link]

  • Youdim, M. B., & Riederer, P. (2000). MPTP and 6-hydroxydopamine-induced neurodegeneration as models for Parkinson's disease: neuroprotective strategies. Progress in brain research, 120, 137-151. Available at: [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19-33. Available at: [Link]

  • Sosso, C., & Lorenzi, A. (2013). MPTP: MODEL FOR PARKINSON'S DISEASE. SlideShare. Available at: [Link]

  • Wikipedia contributors. (2024, January 10). MPTP. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Salach, J. I., et al. (1984). Metabolism of the neurotoxin in MPTP by human liver monoamine oxidase B. Biochemical and biophysical research communications, 125(2), 831-835. Available at: [Link]

  • Wikipedia contributors. (2023, December 1). MPP+. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Melior Discovery. MPTP Mouse Model of Parkinson's Disease. Melior Discovery. Available at: [Link]

  • Hare, D. J., et al. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics, 5(2), 91-109. Available at: [Link]

  • Petroske, E., et al. (2001). Mouse models of MPTP intoxication have been used extensively to explore the molecular mechanisms of Parkinson's disease. ResearchGate. Available at: [Link]

  • Baek, J. H., et al. (2021). Behavioral characterization in MPTP/p mouse model of Parkinson's disease. Experimental neurobiology, 30(3), 221-233. Available at: [Link]

  • Cassano, D., et al. (2020). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson’s Disease. International journal of molecular sciences, 21(20), 7809. Available at: [Link]

  • Heikkila, R. E., et al. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science, 224(4656), 1451-1453. Available at: [Link]

  • Reinhard, J. F., Jr, et al. (1988). The neurotoxicant MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) increases glial fibrillary acidic protein and decreases dopamine levels of the mouse striatum: evidence for glial response to injury. Neuroscience letters, 95(1-3), 246-251. Available at: [Link]

  • Singer, T. P., et al. (1987). Mechanism of the Neurotoxicity of MPTP. An Update. FEBS letters, 226(1), 1-5. Available at: [Link]

  • Beal, M. F. (1997). MPP+ Produces Progressive Neuronal Degeneration Which Is Mediated by Oxidative Stress. Experimental neurology, 144(1), 193-198. Available at: [Link]

  • Kramer, P. J., et al. (1998). Neurotoxicity risk assessment of MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a synthetic impurity of drugs. Human & experimental toxicology, 17(5), 283-293. Available at: [Link]

  • Kashi, M. D., & Kono, Y. (2003). MPP+ analogs acting on mitochondria and inducing neuro-degeneration. Current medicinal chemistry, 10(20), 2151-2159. Available at: [Link]

  • Cassarino, D. S., et al. (2000). 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide. Journal of neurochemistry, 74(1), 225-233. Available at: [Link]

  • Przedborski, S., & Jackson-Lewis, V. (1998). MPTP is a byproduct during the chemical synthesis of a meperidine... ResearchGate. Available at: [Link]

  • Heikkila, R. E., & Manzino, L. (1984). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Molecular pharmacology, 26(3), 499-504. Available at: [Link]

  • Markey, S. P., et al. (1986). MPTP: an industrial chemical and contaminant of illicit narcotics stimulates a new era in research on Parkinson's disease. Environmental health perspectives, 67, 131-135. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting "Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-" neurotoxicity assay

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this comprehensive technical support guide to assist you in troubleshooting neurotoxicity assays involving the parkinsonian mimetic agent "Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-" (HTPP) and related compounds. This guide moves beyond simple protocols to explain the underlying scientific principles, helping you diagnose issues and ensure the integrity of your results.

Technical Support Center: Troubleshooting Neurotoxicity Assays for MPTP-Analogs

This resource is structured to provide rapid answers to common questions and in-depth solutions to complex experimental problems encountered when studying HTPP and its parent compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for designing and interpreting your experiments.

Q1: What is "Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-" (HTPP) and how does it relate to the well-known neurotoxin MPTP?

"Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-", which we will refer to by its common acronym HTPP, is a close structural analog of MPTP. MPTP is a potent and selective neurotoxin that induces a condition in primates that closely resembles Parkinson's disease by destroying dopaminergic neurons in the substantia nigra.[1][2][3] Like MPTP, HTPP's toxicity is not inherent but is conferred upon it through metabolic activation.

The study of these compounds is critical for developing animal and cellular models of Parkinson's disease to test new therapeutic strategies.[4][5]

Q2: What is the primary mechanism of HTPP/MPTP-induced neurotoxicity?

The neurotoxic action is a multi-step process that relies on specific cellular machinery, making the choice of an in vitro model system critical.

  • Metabolic Activation: MPTP (and its analogs like HTPP) is lipophilic and readily crosses the blood-brain barrier. In the brain, it is primarily taken up by non-neuronal glial cells (astrocytes). Inside these cells, the enzyme Monoamine Oxidase B (MAO-B) metabolizes MPTP into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[6][7]

  • Selective Neuronal Uptake: MPP+, now a charged molecule, is released into the extracellular space. It is then selectively taken up into dopaminergic neurons by the dopamine transporter (DAT), which normally functions to recycle dopamine.[7] This selective uptake is the reason for the specific targeting of dopaminergic neurons.

  • Mitochondrial Inhibition: Once inside the neuron, MPP+ accumulates in the mitochondria. Here, it potently inhibits Complex I of the electron transport chain.[6]

  • Cellular Damage & Death: Inhibition of Complex I leads to two catastrophic events: a severe drop in ATP production and a massive increase in the production of Reactive Oxygen Species (ROS).[7][8] This combination of energy failure and oxidative stress triggers the apoptotic cascade, leading to cell death.[9][10]

G cluster_extracellular Extracellular Space cluster_glia Glial Cell (Astrocyte) cluster_neuron Dopaminergic Neuron cluster_mito Mitochondrion HTPP HTPP / MPTP (Lipophilic) MAOB MAO-B HTPP->MAOB Metabolism MPP_ext MPP+ MAOB->MPP_ext Release DAT Dopamine Transporter (DAT) ComplexI Complex I Inhibition DAT->ComplexI Accumulation ATP ATP Depletion ComplexI->ATP Leads to ROS ROS Increase ComplexI->ROS Leads to Apoptosis Apoptosis (Cell Death) ATP->Apoptosis ROS->Apoptosis MPP_ext->DAT Selective Uptake

Caption: Mechanism of MPTP/HTPP neurotoxicity.
Q3: Which neuronal cell model is best for my HTPP neurotoxicity study?

The choice of cell model is paramount and depends on balancing physiological relevance with practical considerations. A key requirement is that the model must express both MAO-B (for conversion of the pro-toxin) and DAT (for selective uptake of the active toxin). Alternatively, one can bypass the need for MAO-B by treating a DAT-expressing cell line directly with the active metabolite, MPP+.

Cell ModelTypeKey AdvantagesKey Disadvantages
Primary Midbrain Neurons Primary CultureHigh physiological relevance; contains mixed culture of neurons and glia (for MPTP metabolism).[11]Technically demanding; ethical considerations; batch-to-batch variability.[12][13]
iPSC-derived Dopaminergic Neurons Stem Cell-derivedHuman origin; patient-specific lines available; high physiological relevance.[14][15][16]Long & complex differentiation protocols; expensive; may require co-culture with astrocytes for MPTP metabolism.[17]
SH-SY5Y Neuroblastoma Immortalized Cell LineEasy to culture; human origin; widely used.Cancerous origin; low endogenous expression of DAT, requires differentiation (e.g., with retinoic acid) to acquire a more mature neuronal phenotype.[18]
LUHMES Cells Conditionally ImmortalizedHuman origin; differentiate into a homogenous population of dopaminergic neurons.[11]Requires specific multi-step differentiation protocol.
Q4: What are the key endpoints to measure in an HTPP neurotoxicity assay?

A robust study will measure multiple endpoints to build a complete picture of the neurotoxic mechanism.[19][20]

  • Cell Viability: Assesses the overall health of the cell population (e.g., MTT or Resazurin assay).

  • Apoptosis: Measures markers of programmed cell death (e.g., Caspase-3/7 activation, TUNEL staining).

  • Mitochondrial Function: Directly assesses the target of MPP+ (e.g., mitochondrial membrane potential, oxygen consumption rate).

  • Oxidative Stress: Quantifies the production of ROS (e.g., DCFDA or CellROX assays).[21]

  • Neurite Outgrowth: A morphological assessment of neuronal health; damage to neurites is an early sign of toxicity.[20]

Part 2: Experimental Workflow & Protocols

A successful experiment relies on meticulous execution. Follow this general workflow and the detailed protocols for key assays.

G start Start culture 1. Cell Seeding & Culture start->culture differentiate 2. Differentiation (e.g., SH-SY5Y, iPSCs) culture->differentiate If required treat 3. HTPP/MPP+ Treatment (Dose-Response & Time-Course) culture->treat differentiate->treat incubate 4. Incubation (24-72 hours) treat->incubate assay 5. Endpoint Assay Selection incubate->assay viability Cell Viability (MTT) assay->viability apoptosis Apoptosis (Caspase-3) assay->apoptosis ros Oxidative Stress (ROS Assay) assay->ros acquire 6. Data Acquisition (Plate Reader / Imaging) viability->acquire apoptosis->acquire ros->acquire analyze 7. Data Analysis & Interpretation acquire->analyze end End analyze->end

Sources

Technical Support Center: Optimizing 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol Concentration In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the in vitro application of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals. Given that 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol is a specific chemical entity with limited published data on its in vitro applications, this document provides a first-principles approach to systematically determine and optimize its effective concentration for any cell-based assay. We will focus on establishing robust, reproducible workflows and troubleshooting common challenges.

A critical preliminary note: 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol is structurally related to metabolites of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-characterized neurotoxin.[1][2] This relationship underscores the importance of careful dose-response characterization, as high concentrations may induce non-specific toxicity.

Part 1: Frequently Asked Questions (FAQs) - Initial Compound Characterization

This section addresses the foundational steps that must be completed before initiating cell-based experiments. Proper characterization of the compound is the bedrock of reliable and reproducible results.

Q1: What is the first step I should take before using 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol in my experiments?

A1: The absolute first step is to understand and verify the compound's solubility.[3] A compound's behavior in an aqueous cell culture environment can differ significantly from its properties in a pure solvent. An initial solubility test in your specific assay medium is critical to prevent artifacts from compound precipitation.

Q2: How should I prepare a stock solution of this compound?

A2: For most novel compounds, dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing capacity and compatibility with most cell culture applications.[3][4]

  • Causality: Using an organic solvent like DMSO allows for the creation of a highly concentrated stock, minimizing the volume of solvent added to the cell culture medium.

  • Best Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO. Aliquot this stock into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.

  • Critical Control: The final concentration of DMSO in your cell culture medium must be non-toxic to your cells. This is typically below 0.5%, and ideally below 0.1%.[4] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration.[3]

Q3: Are there any specific safety or handling precautions for this compound?

A3: Yes. Given its structural relationship to metabolites of the neurotoxin MPTP, it is prudent to handle 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol with appropriate laboratory precautions.[2] This includes using personal protective equipment (gloves, lab coat, safety glasses) and handling the compound in a well-ventilated area or a chemical fume hood. All waste should be disposed of according to your institution's hazardous chemical waste guidelines.

Part 2: A Step-by-Step Workflow for In Vitro Concentration Optimization

Optimizing the in vitro concentration is not a single experiment but a systematic workflow. The goal is to identify a concentration window that elicits the desired biological effect without causing general cytotoxicity.

G cluster_0 Phase 1: Preparation & Solubility cluster_1 Phase 2: Cytotoxicity Profiling cluster_2 Phase 3: Efficacy & Time-Course cluster_3 Phase 4: Final Optimization prep Prepare High-Conc. DMSO Stock (10-50 mM) sol_test Test Solubility in Final Assay Medium prep->sol_test Dilute stock dose_range Broad Dose-Response (e.g., 100 µM to 1 nM) sol_test->dose_range cyto_assay Perform Cytotoxicity Assay (e.g., CellTiter-Glo®, MTT) dose_range->cyto_assay ic50 Calculate IC50 (Concentration for 50% cell death) cyto_assay->ic50 eff_range Narrow Dose-Response (Concentrations < IC50) ic50->eff_range Guides upper limit func_assay Perform Functional Assay (Target-specific readout) eff_range->func_assay ec50 Calculate EC50 (Concentration for 50% effect) func_assay->ec50 time_course Time-Course Experiment (Test optimal EC50 at various times) ec50->time_course optimize Optimized Concentration Window (Max effect, Min toxicity) time_course->optimize G cluster_0 Factors Influencing Effective Concentration cluster_1 Medium Interactions cluster_2 Compound Properties TotalConc Total Compound Concentration Added EffectiveConc Effective (Free) Compound Concentration at Target TotalConc->EffectiveConc Bioavailability Serum Serum Protein Binding Serum->EffectiveConc Reduces Degradation Chemical Degradation (pH, temp, components) Degradation->EffectiveConc Reduces Solubility Precipitation/ Aggregation Solubility->EffectiveConc Reduces

Caption: Factors that reduce a compound's effective concentration in vitro.

References
  • Benchchem. (n.d.). Technical Support Center: Optimizing In Vitro Compound Concentrations.
  • Benchchem. (n.d.). Technical Support Center: [Compound] In Vitro Assays.
  • Godoy, P., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology. Retrieved from [Link]

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • Cree, I. A. (2011). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer Research. Retrieved from [Link]

  • D'Incalci, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. Retrieved from [Link]

  • Niepel, M., et al. (2019). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]

  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95056, 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. Retrieved from [Link]

  • Investigation of a novel molecular descriptor for the lead optimization of 4-aminoquinazolines as vascular endothelial growth factor receptor – 2 inhibitors. National Institutes of Health. Retrieved from [Link]

  • Maloney, P. R., et al. (2012). Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. PubMed. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2010). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health. Retrieved from [Link]

  • A theoretical insight in interactions of some chemical compounds as mTOR inhibitors. Springer. Retrieved from [Link]

  • Kern, M., et al. (2007). Limited Stability in Cell Culture Medium and Hydrogen Peroxide Formation Affect the Growth Inhibitory Properties of Delphinidin and Its Degradation Product Gallic Acid. PubMed. Retrieved from [Link]

  • Khetan, A., et al. (2016). Cell culture media impact on drug product solution stability. PubMed. Retrieved from [Link]

  • Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H). National Institutes of Health. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Retrieved from [Link]

  • Wang, P. C., et al. (2026). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. PubMed. Retrieved from [Link]

  • Abas, M., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. National Institutes of Health. Retrieved from [Link]

  • 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. MDPI. Retrieved from [Link]

  • Fries, D. S., et al. (1988). 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: a neurotoxic analog of MPTP. PubMed. Retrieved from [Link]

  • ResearchGate. (2017). What is the effect of phenol red and other molecules in DMEM cell media and cell proliferation?. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(pyridin-4-yl)methyl]phenol (C12H11NO). Retrieved from [Link]

  • Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Stability of p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol. This resource is designed for researchers, analytical scientists, and drug development professionals to address common stability challenges encountered during experimentation. This molecule, a known metabolite of the analgesic Meptazinol, possesses structural motifs—a tetrahydropyridine ring and a phenol group—that are susceptible to degradation.[1][2][3] This guide provides in-depth, practical solutions to ensure the integrity of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol, and why is its stability a concern?

This compound, also known as 4-(4-hydroxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine, is a metabolite of Meptazinol.[4][5] Its chemical structure contains two key functional groups prone to degradation:

  • A Tetrahydropyridine Ring: This ring is susceptible to oxidation, which can convert it into a more stable pyridinium ion.[1][6][7] This process is a common degradation pathway for this class of compounds.

  • A Phenol Group: Phenolic groups are sensitive to oxidation, especially under neutral to alkaline conditions, and can also be affected by light and temperature.[2][8][9]

Ensuring the stability of this molecule is critical for accurate quantification in pharmacokinetic studies, metabolite identification, and in vitro assays.[10][11] Degradation can lead to an underestimation of the analyte concentration and the appearance of unknown peaks in chromatograms, compromising experimental outcomes.

Q2: What is the primary degradation pathway for this compound?

The primary and most anticipated degradation pathway is the oxidation of the tetrahydropyridine ring to form the corresponding 1-methyl-4-(4-hydroxyphenyl)-pyridinium (MPP+-like) ion.[1][6] This is a four-electron oxidation process that aromatizes the ring. Both the tetrahydropyridine and phenol moieties are susceptible to oxidative processes, which can be accelerated by factors like pH, temperature, light, and the presence of dissolved oxygen or metal ions.[11][12][13]


Parent [label="p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradant [label="1-methyl-4-(4-hydroxyphenyl)-pyridinium Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Parent -> Degradant [label=" Oxidation\n (+ O2, light, heat, high pH) ", color="#202124"]; }

Figure 1: Primary oxidative degradation pathway.

Q3: What are the recommended storage conditions for stock and working solutions?

To minimize degradation, solutions should be prepared fresh whenever possible. If storage is necessary, the following conditions are recommended based on the chemical properties of the molecule.

ParameterRecommendationRationale
Temperature Store at ≤ -20°C, preferably at -80°C for long-term.Lower temperatures slow down chemical degradation kinetics, including oxidation.[10][11]
pH Prepare and store in acidic conditions (pH 3-5).Protonating the tertiary amine in the ring can improve stability. Acidic pH also suppresses the deprotonation of the phenol group, which makes it less susceptible to oxidation.[11]
Solvent Use deoxygenated solvents (e.g., sparged with nitrogen or argon). Acetonitrile or methanol are common choices.Removing dissolved oxygen minimizes the primary reactant for oxidation.[7]
Light Protect from light using amber vials or by wrapping containers in aluminum foil.Phenolic compounds can be susceptible to photodegradation.[8][9][14]
Headspace Use vials that are appropriately sized for the solution volume to minimize headspace.Reduces the amount of oxygen available for degradation.

Note: For compounds with similar structures like MPTP, aqueous solutions are often recommended for short-term storage (24 hours) at 4°C.[15] However, for quantitative analysis, freezing is preferred.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Analyte concentration is decreasing in my autosampler vials during a sequence.

Symptoms:

  • The peak area of your analyte consistently decreases over the course of an analytical run.

  • The concentration of your quality control (QC) samples trends downwards.

Root Cause Analysis & Solution Workflow:


Start [label="Decreasing Analyte Concentration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Is autosampler\ncooling enabled and\nset to 4-10°C?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSolvent [label="Was the sample prepared in\nacidified/deoxygenated solvent?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckLight [label="Are vials amber or\nprotected from light?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sol_EnableCooling [label="Action: Enable cooling.\nRationale: Slows degradation kinetics.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_ModifySolvent [label="Action: Re-prepare samples in\nacidified (e.g., 0.1% formic acid)\nand/or deoxygenated solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_ProtectLight [label="Action: Transfer sample to\namber vials.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> CheckTemp; CheckTemp -> CheckSolvent [label="Yes"]; CheckTemp -> Sol_EnableCooling [label="No"]; Sol_EnableCooling -> End;

CheckSolvent -> CheckLight [label="Yes"]; CheckSolvent -> Sol_ModifySolvent [label="No"]; Sol_ModifySolvent -> End;

CheckLight -> End [label="Yes"]; CheckLight -> Sol_ProtectLight [label="No"]; Sol_ProtectLight -> End; }

Figure 2: Troubleshooting workflow for in-sequence instability.

Problem 2: I'm observing new, unidentified peaks in my chromatogram, especially in older samples.

Symptoms:

  • Appearance of a new peak, often at a different retention time than the parent analyte.

  • The area of the new peak increases as the area of the parent analyte peak decreases.

Causality and Solution:

  • Hypothesis: The new peak is likely the pyridinium oxidation product. This species is more polar and will likely have a shorter retention time in reversed-phase chromatography.

  • Confirmation (Forced Degradation): Intentionally degrade a sample of the parent compound to confirm the identity of the new peak. A recommended protocol is provided in Part 3. Briefly, stressing the sample with an oxidizing agent (like hydrogen peroxide) should dramatically increase the size of the unknown peak, confirming it as an oxidative degradant.[8][9][14]

  • Mitigation: The appearance of this peak indicates that your sample handling and storage protocols are insufficient to prevent degradation. Review and implement all recommendations from the FAQ section, including using fresh samples, proper storage temperature, light protection, and acidified/deoxygenated solvents.

Problem 3: My quantitative results are not reproducible between experiments.

Symptoms:

  • High variability (%CV) in QC sample measurements across different days or batches.

  • Inconsistent calibration curve performance.

Causality and Solution:

This issue often stems from inconsistent sample preparation and handling procedures that introduce variable levels of degradation.

  • Stock Solution Integrity: Are you using a fresh stock solution for each experiment, or a stored one? If stored, its concentration may have decreased.

    • Action: Always qualify a stored stock solution against a freshly prepared standard. Prepare smaller, single-use aliquots of your stock solution and store them at -80°C to avoid repeated freeze-thaw cycles.

  • Inconsistent Matrix pH: If working with biological matrices (plasma, urine), the final pH of the extracted sample can vary.

    • Action: Ensure your sample preparation protocol includes a step to adjust the final extract to a consistent, acidic pH before injection.

  • Time Delays: Are there differences in the time between sample preparation and analysis?

    • Action: Standardize all timings in your workflow. Prepare samples in smaller batches that can be analyzed promptly.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Preparation of a Stabilized Analytical Stock Solution

This protocol is designed to create a stock solution with enhanced stability for use in quantitative analysis.

  • Solvent Preparation: Prepare the stock solvent. A common choice is 50:50 acetonitrile:water (v/v) containing 0.1% formic acid. Before use, sparge the solvent with nitrogen gas for 10-15 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh approximately 1.0 mg of p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol reference standard into a clean glass vial.

  • Dissolution: Add the deoxygenated, acidified solvent to the vial to achieve a final concentration of 1.0 mg/mL. Vortex briefly to ensure complete dissolution.

  • Aliquoting & Storage: Immediately dispense the stock solution into single-use amber autosampler vials or cryovials. Fill the vials as much as possible to minimize headspace.

  • Storage: Store the aliquots immediately at -80°C. Protect from light at all times.

Protocol 2: Confirmatory Forced Degradation Study (Oxidative Stress)

This study will help identify degradation products and confirm the specificity of your analytical method, as recommended by ICH guidelines.[8]

  • Sample Preparation: Prepare three samples of the analyte at a known concentration (e.g., 10 µg/mL) in a solvent compatible with your analytical method.

    • Sample A (Control): Analyte in solvent, stored protected from light at 4°C.

    • Sample B (Stress): To the analyte solution, add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Mix well.

    • Sample C (Heat Stress): Place Sample B in a heating block or water bath at 60°C.

  • Incubation: Store the samples for a defined period (e.g., 24 hours). It is advisable to take time points (e.g., 2, 8, 24 hours) to monitor the progression of degradation.

  • Analysis: At each time point, inject the samples into your LC-MS or HPLC-UV system.

  • Data Evaluation:

    • Compare the chromatogram of the stressed samples (B and C) to the control (A).

    • Look for a decrease in the parent analyte peak area and the corresponding increase in new peak areas.

    • The goal is to achieve 10-20% degradation of the main compound, as this is typically sufficient to produce and identify significant degradants without over-stressing the molecule.[16] If degradation is too rapid, reduce the H₂O₂ concentration or temperature. If it's too slow, increase them.

    • This confirms that your method can separate the analyte from its oxidative degradation products, establishing it as a "stability-indicating" method.

References

  • Bodor, N., & Peterson, R. T. (1984). Reactivity of biologically important reduced pyridines. 2. Oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Journal of the American Chemical Society.
  • Subramaniam, S., et al. (1991). Studies on the in vitro conversion of haloperidol to a potentially neurotoxic pyridinium metabolite. Chemical Research in Toxicology.
  • Grueso, S. A. (2019). Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies. Virginia Tech.
  • Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences.
  • Jain, D., & Basniwal, P. K. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Wang, D., et al. (2023). Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts.
  • ResearchGate. (n.d.). Representative HPLC profile of the separation of (+)-meptazinol (5 mg/L) and the internal standard desipramine (5 mg/L).
  • Rani, M., & Kumar, S. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Wikipedia. (2023). Meptazinol. Wikipedia.
  • MedCrave. (2016).
  • Patel, K., et al. (2023). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. South Eastern European Journal of Public Health (SEEJPH).
  • George, A., & Kuzmission, A. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Franklin, R. B., et al. (1979). Studies on the metabolism of meptazinol, a new analgesic drug. British Journal of Clinical Pharmacology.
  • World Health Organization. (1984). Meptazinol. WHO Expert Committee on Drug Dependence.
  • The Merck Index. (n.d.). Meptazinol. Royal Society of Chemistry.
  • Kumar, A., et al. (2011). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. ISRN Microbiology.
  • Health Products Regulatory Authority. (2022).
  • van de Merbel, N., et al. (2013).
  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Briscoe, C. J., & Hage, D. S. (2009).
  • ResearchGate. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
  • Franklin, R. B. (1985). The clinical pharmacokinetics and metabolism of the analgesic meptazinol. European Journal of Drug Metabolism and Pharmacokinetics.
  • ResearchGate. (2015). Metabolic pathways for the biodegradation of phenol.
  • Pereira, C., et al. (2023).
  • MDPI. (n.d.).
  • Li, F., et al. (2018). Effective degradation of phenol via Fenton reaction over CuNiFe layered double hydroxides. Scientific Reports.
  • Nurk, A., et al. (1995). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. FEMS Microbiology Ecology.
  • Sigma-Aldrich. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (M0896)
  • Hare, D. J., & Double, K. L. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics.
  • Johnson, C. E., et al. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy.
  • Melamed, E., et al. (1986). Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
  • Biosynth. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Biosynth.
  • Jakkan, D., et al. (2025). Major Analytical Problems in Current Pharmaceutical Drug Products. International Journal of Pharmaceutical Sciences and Research.

Sources

avoiding artifacts in 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol. This compound, a key metabolite of the neurotoxin MPTP, possesses a unique chemical structure combining a phenolic ring and a tetrahydropyridine moiety.[1][2] This combination makes it susceptible to specific chemical transformations that can lead to experimental artifacts, compromising data integrity.

This guide is designed to provide in-depth, cause-and-effect explanations for common issues and to offer field-proven protocols to ensure the accuracy and reproducibility of your results.

Section 1: Critical FAQs on Compound Stability and Handling

This section addresses the most common pre-analytical challenges researchers face, focusing on the inherent instability of the molecule and how to mitigate it.

Q1: My stock solution of 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol, initially colorless, has turned pink or brown. What is happening and is the solution still usable?

A1: The color change is a classic indicator of oxidative degradation. The phenolic hydroxyl group is highly susceptible to oxidation. In the presence of oxygen (from air), light, or trace metal contaminants, the phenol can be oxidized to a semiquinone radical, which can then be further oxidized to a quinone-type species. These quinone structures are often highly colored and can polymerize, leading to the observed pink, red, or brown discoloration.[3][4]

Causality:

  • Phenol Oxidation: Phenols are excellent antioxidants because they can readily donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[5] In doing so, they form a phenoxyl radical, which is resonance-stabilized. This inherent reactivity makes them prone to oxidation by atmospheric oxygen.

  • pH Influence: This process is significantly accelerated under neutral to alkaline conditions, which deprotonate the phenol to the more easily oxidized phenoxide ion.[3]

  • Chain Reaction: Once initiated, this oxidation can proceed as a chain reaction, rapidly degrading the compound in solution.

Is it usable? No. Once a color change is observed, the concentration of the parent compound is no longer accurate, and the solution now contains reactive degradation products that can interfere with your experiment, produce analytical artifacts, or exhibit off-target biological activity. The solution should be discarded, and a fresh stock should be prepared using the preventative measures outlined below.

G cluster_oxidation Oxidative Degradation Pathway Compound 4-(...)-phenol (Colorless) Radical Phenoxyl Radical Intermediate Compound->Radical O2, light, metal ions (Initiation) Quinone Quinone-type Species (Colored) Radical->Quinone Further Oxidation Polymer Degradation Polymers (Brown Precipitate) Quinone->Polymer Polymerization

Caption: Oxidative degradation of the phenolic moiety.

Q2: What are the definitive best practices for storing the solid compound and its solutions to ensure long-term stability?

A2: Proper storage is the most critical step in preventing the artifacts discussed above. The key principle is the rigorous exclusion of oxygen, light, and moisture.[6][7]

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereContainerDuration
Solid -20°C or lowerInert Gas (Argon or N₂)Amber glass vial with a PTFE-lined cap, sealed with paraffin film.Years
Stock Solution -80°CInert Gas (Argon or N₂)Small-volume amber glass vials or ampoules, flame-sealed if possible.Months
Working Solution 2-8°C (on ice)Tightly cappedAmber microcentrifuge tube or HPLC vial.For immediate use (hours)

Expert Insights:

  • Inert Gas is Non-Negotiable: The tetrahydropyridine ring and especially the phenol group are sensitive to air.[7][8] Never store the compound with only a standard screw-cap, as oxygen will inevitably ingress. Use techniques like a Schlenk line or a glovebox to blanket the material with an inert gas before sealing.[9]

  • Aliquot Aggressively: For solutions, prepare small, single-use aliquots. This prevents repeated freeze-thaw cycles and re-exposure of the entire stock to the atmosphere every time you need to draw a sample.[10]

  • Solvent Choice Matters: Use deoxygenated solvents for preparing solutions. See Protocol 1 for details.

Q3: I need to prepare solutions for a cell culture experiment (aqueous buffer, pH 7.4). How can I prevent the compound from degrading in the vial and during the incubation?

A3: Working at physiological pH is a significant challenge due to the accelerated oxidation of phenols in non-acidic conditions.[3] The strategy is to minimize exposure time and incorporate stabilizers where possible.

Protocol 1: Preparation and Handling of Oxygen-Sensitive Stock Solutions provides a detailed workflow. The key steps are:

  • Deoxygenate your buffer: Before adding the compound, sparge your cell culture medium or buffer with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.[9]

  • Prepare Concentrated Stock in an Organic Solvent: First, prepare a highly concentrated primary stock solution (e.g., 10-100 mM) in deoxygenated DMSO or ethanol. This organic stock will be more stable.

  • Dilute Immediately Before Use: Perform the final dilution into your deoxygenated aqueous buffer immediately before adding it to your cells or experimental system. Do not prepare and store dilute aqueous solutions.

  • Consider Antioxidants: If compatible with your experimental design, consider adding a sacrificial antioxidant like ascorbic acid or N-acetylcysteine to the final aqueous solution to protect the target compound.

Section 2: Troubleshooting Analytical Artifacts (HPLC & LC-MS)

Even with perfect handling, artifacts can arise during the analytical process itself. This section focuses on identifying and eliminating these issues.

Q4: I am observing multiple or unexpected peaks in my HPLC chromatogram when injecting a freshly prepared standard. What are the likely causes?

A4: Artifact peaks from a pure standard are common and can usually be traced to three sources: on-column degradation, interaction with the HPLC system, or mobile phase impurities.[11][12]

G Start Unexpected Peak in HPLC? Blank Inject Mobile Phase Blank Start->Blank PeakInBlank Peak Present? Blank->PeakInBlank SourceMP Source: Mobile Phase (Contaminated solvent, water, or additive degradation) PeakInBlank->SourceMP Yes SourceSystem Source: System (Carryover, seal leachates) PeakInBlank->SourceSystem Yes NoPeakInBlank Peak Absent PeakInBlank->NoPeakInBlank No ChangeConditions Modify Method: - Lower pH - Add Chelator (EDTA) - Use PEEK tubing NoPeakInBlank->ChangeConditions PeakGone Peak Disappears? ChangeConditions->PeakGone SourceOnColumn Source: On-Column Degradation (Metal interaction, oxidative) or Chelation Artifact PeakGone->SourceOnColumn Yes SourceSample Source: Sample Prep (Degradation before injection) PeakGone->SourceSample No

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Table 2: HPLC Artifact Troubleshooting Guide

ObservationPotential CauseRecommended Solution
New peak appears, especially with peak tailing. Metal Chelation: The compound may chelate with trace metal ions (e.g., iron, copper) exposed on the column frit, stainless steel tubing, or the silica itself. This forms a new complex with different chromatographic properties.[13]1. Add a Chelator: Add a low concentration (e.g., 0.1 mM) of EDTA to your mobile phase. If the artifact peak disappears or reduces, metal chelation is the cause. 2. Passivate the System: Flush the entire HPLC system with a strong acid (e.g., 6N Nitric Acid, with extreme caution and following instrument guidelines) to remove metal contaminants. 3. Use Bio-inert Hardware: Switch to PEEK tubing and columns with bio-inert hardware.
Broad, poorly-defined peaks or a rising baseline in a gradient. On-Column Oxidation: Residual oxygen in the mobile phase or reactive sites on the stationary phase can oxidize the compound during its transit through the column.1. De-gas Mobile Phase: Use an in-line degasser and sparge solvents with helium before use. 2. Lower pH: Run the mobile phase at a lower pH (e.g., pH 2.5-3.5 using formic or phosphoric acid). The protonated phenol is less susceptible to oxidation.[12]
Small, sharp peaks, often in the void volume. Mobile Phase Contamination: Impurities in solvents (especially water) or degradation of mobile phase additives (e.g., TFA).[14]1. Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and fresh, high-purity water. 2. Prepare Fresh Mobile Phase Daily: Do not store buffered aqueous mobile phases for extended periods.
Q5: My LC-MS analysis consistently shows a peak at [M+16]+. Is this a real hydroxylated metabolite or an in-source oxidation artifact?

A5: An [M+16]+ adduct is the classic signature of oxidation and is a very common artifact in electrospray ionization mass spectrometry (ESI-MS).[15][16] Given the high susceptibility of the phenol moiety to oxidation, you must assume it is an artifact until proven otherwise.

Mechanisms of In-Source Oxidation:

  • Electrochemical Oxidation: The high voltage applied to the ESI needle can create an electrochemical cell, leading to oxidation of analytes at the needle tip.[15]

  • Radical Formation: Electrical discharge in the source can generate reactive oxygen species from solvent molecules, which then oxidize the analyte.[16]

How to Differentiate:

  • Vary Source Conditions: Systematically decrease the capillary voltage and source temperature. If the relative abundance of the [M+16]+ ion decreases significantly with gentler source conditions, it is likely an artifact.

  • Use a Different Ionization Source: If available, analyze the sample using a "softer" ionization technique like Atmospheric Pressure Chemical Ionization (APCI). A significant reduction in the [M+16]+ signal would point towards an ESI-specific artifact.

  • Analyze an Antioxidant: Inject a known, easily oxidizable compound (like methionine or a simple phenol) under the same conditions. If it also shows a large [M+16]+ peak, your source conditions are promoting oxidation.

  • Isotope Labeling Control: The definitive experiment is to run the reaction or incubation in the presence of ¹⁸O₂ gas or H₂¹⁸O. A true enzymatic hydroxylation will incorporate the ¹⁸O, resulting in an [M+18]+ peak. An artifactual oxidation from residual ¹⁶O₂ in the system will still produce an [M+16]+ peak.

Q6: My chromatographic peak is tailing severely, and the retention time is drifting between injections. What is causing this?

A6: This is typically caused by strong, unwanted secondary interactions between your analyte and the stationary phase, or by changes to the column chemistry over time.

Causality and Solutions:

  • Silanol Interactions: The tetrahydropyridine nitrogen can be protonated at acidic pH, becoming a cation. This positive charge can interact strongly with deprotonated, negatively charged silanol groups (Si-O⁻) on the surface of the silica stationary phase. This is a common cause of peak tailing for basic compounds.[12]

    • Solution: Use a modern, end-capped column with low silanol activity. Alternatively, adding a competing base to the mobile phase, such as 0.1% triethylamine (TEA), can mask the active sites, though this is not ideal for MS applications. The most common solution is to lower the mobile phase pH (e.g., to <3) to protonate the silanols (Si-OH) and reduce ionic interactions.[17]

  • Column Contamination: As discussed in Q4, accumulation of contaminants on the column head can distort peak shape and alter retention.

    • Solution: Always use a guard column and implement a regular column flushing protocol.[18] If sample matrices are complex, use a solid-phase extraction (SPE) cleanup step before injection.

Section 3: Validated Experimental Protocols

Protocol 1: Preparation and Handling of Oxygen-Sensitive Stock Solutions
  • Gather Materials: Use amber glass vials with PTFE-lined septa caps. All solvents (e.g., DMSO, Ethanol) must be of the highest purity (anhydrous grade if possible).

  • Deoxygenate Solvent: Transfer the required volume of solvent to a flask. Bubble dry argon or nitrogen gas through the solvent for 20-30 minutes while stirring. This process, known as sparging, removes dissolved oxygen.

  • Inert Atmosphere Transfer: Perform all weighing and transfers of the solid compound inside a glovebox filled with an inert atmosphere.[6]

    • Alternative (Schlenk Line): If a glovebox is unavailable, weigh the solid into a vial quickly in the open air and immediately attach the vial to a Schlenk line. Evacuate and backfill with inert gas at least three times to remove air from the headspace.[9]

  • Dissolution: Using a gas-tight syringe, transfer the deoxygenated solvent into the vial containing the solid compound under a positive pressure of inert gas.

  • Aliquot and Store: Once dissolved, immediately aliquot the stock solution into smaller, single-use amber vials that have been pre-flushed with inert gas. Seal the vials tightly, wrap with paraffin film, and store at -80°C.

Protocol 2: General Purpose HPLC/LC-MS Method for Minimizing Artifacts
  • System: A bio-inert HPLC/UHPLC system is highly recommended.

  • Column: Use a high-quality, end-capped C18 column from a reputable manufacturer (e.g., Agilent Zorbax, Waters Acquity BEH).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • pH Control: The 0.1% formic acid will maintain a pH of ~2.7, which is critical for protonating silanols and reducing the rate of phenol oxidation.[12]

  • System Blank: Before running samples, perform several blank injections (injecting mobile phase) to ensure the system is clean and free of ghost peaks.[14]

  • Guard Column: Always use a guard column with a matched stationary phase to protect the analytical column.[18]

  • Sample Solvent: Whenever possible, dissolve the final sample in the initial mobile phase composition to prevent peak distortion.[14]

By understanding the inherent chemical liabilities of 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol and implementing these rigorous handling and analytical procedures, you can effectively prevent the formation of artifacts and ensure the generation of reliable, high-quality data.

References

  • Singer, T. P., & Ramsay, R. R. (1994). Mechanism of the Neurotoxicity of MPTP. An Update. FEBS Letters, 349(3), 285-291. [Link]

  • Miyake, K., et al. (2009). Biochemical evaluation of the neurotoxicity of MPTP and MPP⁺ in embryonic and newborn mice. Journal of Toxicological Sciences, 34(1), 73-81. [Link]

  • Strolin Benedetti, M., & Dostert, P. (1985). [The bases of MPTP neurotoxicity]. Comptes Rendus des Seances de la Societe de Biologie et de ses Filiales, 179(1), 46-59. [Link]

  • Smeyne, R. J., & Jackson-Lewis, V. (2005). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Brain Research, 1053(1-2), 1-11. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Wikipedia. (n.d.). MPTP. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Cotham, W. E., & Brodbelt, J. S. (2007). Oxidation Artifacts in the Electrospray Mass Spectrometry of Aβ Peptide. Analytical Chemistry, 79(5), 2031–2036. [Link]

  • Kaiser, S., et al. (2017). Strategies to Avoid Artifacts in Mass Spectrometry-Based Epitranscriptome Analyses. Angewandte Chemie International Edition, 56(49), 15554-15558. [Link]

  • Auclair, J. R., et al. (2014). Artifacts to avoid while taking advantage of top-down mass spectrometry-based detection of protein S-thiolation. Proteomics, 14(7-8), 840-844. [Link]

  • Cotham, W. E., & Brodbelt, J. S. (2007). Oxidation Artifacts in the Electrospray Mass Spectrometry of Aβ Peptide. ResearchGate. [Link]

  • Auclair, J. R., et al. (2014). Artifacts to avoid while taking advantage of top-down mass spectrometry based detection of protein S-thiolation. VIVO. [Link]

  • Dong, M. W. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. LCGC North America. [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Chromacademy. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Georgantelis, D., et al. (2007). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Journal of Food Protection, 70(12), 2871-2880. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95056, 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. [Link]

  • Asfaw, T. T. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Kim, H. J., et al. (2019). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods, 8(10), 475. [Link]

  • Riebroy, S., et al. (2022). Effects of Different Phenolic Compounds on the Redox State of Myoglobin and Prevention of Discoloration, Lipid and Protein Oxidation of Refrigerated Longtail Tuna (Thunnus tonggol) Slices. Foods, 11(8), 1098. [Link]

  • Asfaw, T. T. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. [Link]

  • Marsden, C. D., & Jenner, P. G. (1987). The significance of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Ciba Foundation Symposium, 126, 239-256. [Link]

  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(9), 2321-2324. [Link]

  • NCASI. (1997). Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl. [Link]

  • Ballinger, J. R., & Gerson, B. (1996). Artefacts in the thin-layer chromatographic analysis of 99Tcm-tetrofosmin injections. Nuclear Medicine Communications, 17(10), 910-914. [Link]

  • Ishida, J., et al. (2005). 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(19), 4221-4225. [Link]

  • Li, Y., et al. (2009). Identification and control of metal-chelating chromatographic artifacts in the analysis of a malonohydrazide derivative drug compound. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 902-908. [Link]

  • Kaczor, A. A., & Matosiuk, D. (2002). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry, 9(23), 2147-2162. [Link]

  • Yang, H., et al. (2020). Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. Drug Discovery Today, 25(4), 657-667. [Link]

  • Drelich, A. J., et al. (2021). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 64(10), 6579-6610. [Link]

  • Google Patents. (1999).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 996, Phenol. [Link]

  • Ullah, F., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. Molecules, 27(15), 4786. [Link]

  • Weingarten, H. L. (1988). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): One Designer Drug and Serendipity. Journal of Forensic Sciences, 33(2), 588-595. [Link]

  • Kumar, P., & Antony, J. (2014). A review of artifacts in histopathology. Journal of Oral and Maxillofacial Pathology, 18(Suppl 1), S111–S116. [Link]

  • Zhang, Y., et al. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Molecules, 28(15), 5678. [Link]

  • Reddy, G. M., et al. (2016). Synthesis of Tetrahydro-1H-indeno[1,2-b]pyridine via Cascade Cyclization and Friedel-Crafts Reaction. Organic Letters, 18(21), 5584-5587. [Link]

  • Chen, J., et al. (2024). Effect and mechanism of polyphenols containing m-dihydroxyl structure on 2-amino-1-methyl-6-phenylimidazole [4, 5-b] pyridine (PhIP) formation in chemical models and roast pork patties. Food Chemistry, 448, 139002. [Link]

  • King, A. M., et al. (2008). Near-UV photolysis of substituted phenols. Part II. 4-, 3- and 2-methylphenol. Physical Chemistry Chemical Physics, 10(44), 6666-6675. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for "Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-" (CAS No: 5233-54-5), also known by its IUPAC name, 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol.[1][2][3] This compound is a known human metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin used to model Parkinson's disease in experimental settings.[1][4][5][6] Given its origin, researchers must handle this compound with appropriate safety precautions, including personal protective equipment, and be aware of its potential biological activity.

This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the significant solubility challenges this compound presents in aqueous cell culture media. Due to its chemical structure, which combines a hydrophilic phenol group with a larger, more hydrophobic tetrahydropyridine moiety, achieving stable and homogenous solutions for cellular assays can be a primary experimental hurdle. Here, we provide field-proven insights, detailed protocols, and troubleshooting workflows to ensure the scientific integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol.

Q1: I added the powdered compound directly to my cell culture medium, and it won't dissolve. What is happening?

A: This is expected behavior due to the compound's poor aqueous solubility. The molecular structure, while containing a polar phenol group capable of hydrogen bonding, is dominated by a non-polar ring system, making it hydrophobic.[7] Direct dissolution in a complex, buffered aqueous solution like cell culture media is energetically unfavorable and will almost always result in insolubility or the formation of micro-precipitates.

Furthermore, cell culture media are rich in salts, amino acids, and proteins, which can lower the solubility of organic compounds—a phenomenon known as "salting out." To work with this compound, you must first prepare a concentrated stock solution in a suitable organic solvent.

Q2: What is the recommended solvent for creating a high-concentration stock solution?

A: The industry-standard solvent for preparing stock solutions of poorly water-soluble compounds for cell culture is dimethyl sulfoxide (DMSO) . While specific solubility data for 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol in DMSO is not readily published, we can infer its suitability from structurally related compounds. For instance, Pilocarpine hydrochloride, which also contains a heterocyclic ring system, is soluble up to 75-100 mM in DMSO.[8]

Recommendation: Start by preparing a 10 mM to 50 mM stock solution in high-purity, sterile DMSO. This provides a concentrated, stable starting point for making final dilutions in your aqueous culture medium.

Q3: My cells are dying or behaving abnormally after treatment. Could the solvent be the issue?

A: Absolutely. While DMSO is widely used, it is cytotoxic at higher concentrations. The final concentration of DMSO in your cell culture medium should be kept to a minimum, ideally below 0.5% (v/v) , with many sensitive cell lines requiring concentrations as low as 0.1% (v/v) .

Crucial Experimental Control: You must include a "vehicle control" in all experiments. This involves treating a set of cells with the same final concentration of DMSO as your experimental group, but without the dissolved compound. This allows you to distinguish the effects of the compound from the effects of the solvent.

Solvent Typical Final Concentration in Media Notes
DMSO < 0.5% (v/v) Standard choice. Some primary cells or sensitive lines may require ≤ 0.1%. Always verify tolerance for your specific cell type.
Ethanol < 0.5% (v/v) A possible alternative, but generally more cytotoxic than DMSO. Pilocarpine shows good solubility in ethanol.[9]
PBS Not RecommendedThe hydrochloride salt form of a similar compound, pilocarpine, is soluble in PBS at approximately 10 mg/mL, but aqueous solutions are not recommended for long-term storage.[10] Given the free phenol group on your compound, direct PBS solubility is likely to be much lower.
Q4: I prepared a DMSO stock, but the compound still precipitates when I dilute it into my media. How can I fix this?

A: This is a common problem when the compound's solubility limit in the final aqueous medium is exceeded. The key is to dilute the DMSO stock in a way that avoids creating localized areas of high concentration. Follow this troubleshooting workflow:

Troubleshooting Workflow: Preventing Precipitation in Media

G start Start: Compound precipitates in media check_dmso 1. Verify Final DMSO Concentration Is it >0.5%? start->check_dmso reduce_stock High DMSO Toxicity Risk. Remake stock at a higher concentration or lower the final treatment dose. check_dmso->reduce_stock Yes warm_media 2. Pre-warm Media to 37°C This can slightly increase solubility. check_dmso->warm_media No add_dropwise 3. Add Stock to Media Dropwise Add slowly while vortexing/swirling the media. warm_media->add_dropwise still_precip Still Precipitating? add_dropwise->still_precip serial_dilution 4. Perform Serial Dilution Dilute stock in media in intermediate steps (e.g., 1:10 then 1:100). still_precip->serial_dilution Yes end_success Success! Compound is dissolved. still_precip->end_success No final_check Still Precipitating? serial_dilution->final_check solubility_limit Conclusion: Desired concentration exceeds the compound's thermodynamic solubility limit in your specific media. final_check->solubility_limit Yes final_check->end_success No options Options: 1. Lower the final experimental concentration. 2. Explore solubility enhancers (e.g., cyclodextrins), but these require extensive validation. solubility_limit->options

Caption: Troubleshooting workflow for dissolving hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol (MW: 189.25 g/mol )[1]

  • High-purity, sterile DMSO (cell culture grade)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 189.25 g/mol * (1000 mg / 1 g) = 1.89 mg

  • Weigh Compound: Carefully weigh out 1.89 mg of the compound and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of sterile DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If needed, gentle warming in a 37°C water bath can assist dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media

This protocol details the recommended method of diluting the DMSO stock into your final medium to prevent precipitation.

G cluster_0 Preparation in Laminar Flow Hood stock 1. Thaw 10 mM DMSO Stock Solution pipette 3. Pipette 1 µL of DMSO stock. stock->pipette media 2. Dispense 999 µL of Pre-warmed (37°C) Cell Culture Media into a sterile tube. dispense 4. Submerge pipette tip in media and dispense slowly while gently vortexing or swirling the tube. media->dispense pipette->dispense result Result: 1 mL of 10 µM Working Solution (Final DMSO: 0.1%) dispense->result

Caption: Workflow for preparing the final working solution.

Detailed Steps:

  • Pre-warm Medium: Warm your complete cell culture medium to 37°C.

  • Aliquot Medium: In a sterile tube, place the required volume of your pre-warmed medium (e.g., 999 µL for a 1:1000 dilution).

  • Prepare for Dilution: Thaw your 10 mM DMSO stock solution and vortex briefly.

  • Dilute into Medium: While gently vortexing or swirling the tube of medium, add the required volume of the DMSO stock (e.g., 1 µL for a 1:1000 dilution to get 10 µM). It is critical to add the small volume of concentrated stock into the large volume of aqueous medium, and not the other way around.

  • Mix and Use: Vortex the final working solution gently and add it to your cells immediately. Do not store the diluted compound in aqueous media for extended periods, as it may precipitate over time. A fresh preparation for each experiment is highly recommended.[10]

By following these guidelines and protocols, researchers can overcome the solubility challenges posed by 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol, ensuring reliable and reproducible results in their cell-based assays.

References

  • International Agency for Research on Cancer. (2020). ACROLEIN, CROTONALDEHYDE, AND ARECOLINE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 128. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5910, Pilocarpine. Retrieved from [Link]

  • Ciucă, V., & Dumitrache, M. (2007). THE EFFECT OF PHENOL, USED IN BIOLOGICAL PRODUCTS, ON PK- 15 CELL CULTURE. A NOTE. Bulletin USAMV-CN, 64(1-2). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Arecoline (CAS 63-75-2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95056, 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. Retrieved from [Link]

  • Vezzani, A., et al. (2005). In Vivo and In Vitro Effects of Pilocarpine: Relevance to Ictogenesis. Epilepsia, 46(6), 847-855. Retrieved from [Link]

  • LibreTexts. (2023). Physical Properties of Phenol. Chemistry LibreTexts. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-(1,1-dimethylpropyl)- (CAS 80-46-6). Retrieved from [Link]

  • ResearchGate. (2024). Preparation of Pilocarpine for salivary secretion in Rats?. Retrieved from [Link]

  • Jain, A., et al. (2020). Formulation and investigation of pilocarpine hydrochloride niosomal gels for the treatment of glaucoma: intraocular pressure measurement in white albino rabbits. Journal of Pharmaceutical Investigation, 50, 305-316. Retrieved from [Link]

  • Mendonça, P., et al. (2022). Circulating (Poly)phenol Metabolites: Neuroprotection in a 3D Cell Model of Parkinson's Disease. Molecular Nutrition & Food Research, 66(1), e2100645. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-(2-pyridinylmethyl)phenol. Retrieved from [Link]

  • Scholz, T., et al. (2002). Pilocarpine permeability across ocular tissues and cell cultures: influence of formulation parameters. Journal of Ocular Pharmacology and Therapeutics, 18(5), 459-469. Retrieved from [Link]

  • Luquin, M. R., et al. (2009). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine exposure fails to produce delayed degeneration of substantia nigra neurons in monkeys. Journal of Neuroscience Research, 87(2), 586-597. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (US). (2008). Table 4-2, Physical and Chemical Properties of Phenol. In Toxicological Profile for Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). The thermochemical characteristics of solution of phenol and benzoic acid in water-dimethylsulfoxide and water-acetonitrile mixtures. Retrieved from [Link]

  • Cheméo. (n.d.). Phenol Mixtures - Chemical & Physical Properties. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Interference of Phenolic Compounds in Neuronal Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with neuronal viability assays when testing phenolic compounds. Many of these compounds, lauded for their neuroprotective and antioxidant properties, can paradoxically produce misleading data in common cell health assays.[1][2][3] This guide provides in-depth troubleshooting advice, validated protocols, and a clear explanation of the underlying chemical principles to ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common queries our team receives regarding the use of phenolic compounds in neuronal viability assays.

Q1: Why are my antioxidant phenolic compounds showing an unexpected increase in neuronal viability in MTT or resazurin assays?

This is a classic artifact of assay interference. Many phenolic compounds, especially those with potent antioxidant activity like green tea catechins (EGCG) or quercetin, can directly reduce the tetrazolium salts (MTT, MTS, XTT) or resazurin dye.[4][5][6] This chemical reduction is independent of cellular metabolic activity and mimics the signal produced by viable cells, leading to a false-positive reading of increased viability or proliferation.[1][2][7]

Q2: Which specific chemical structures in my test compounds are likely to cause interference?

The primary culprits are compounds with readily oxidizable functional groups, particularly phenols and catechols. The hydroxyl groups on the aromatic rings of these compounds can donate electrons, directly reducing the assay reagents. This is a common characteristic of many flavonoids and other polyphenols investigated for their neuroprotective effects.[3][6]

Q3: Can the phenol red in my cell culture medium affect my results?

Yes, phenol red can interfere with colorimetric assays.[8] Its absorbance spectrum can overlap with that of the formazan product in MTT assays.[9][10] Furthermore, since phenol red is a pH indicator, metabolic changes in your cell cultures can alter the medium's pH and thus the background absorbance, introducing variability.[10] It is highly recommended to use phenol red-free medium during the assay incubation step to avoid these issues.[8][9]

Q4: Are there neuronal viability assays that are less prone to interference from phenolic compounds?

Absolutely. Assays that do not rely on the reducing potential of cells are generally more reliable for these compounds. Recommended alternatives include:

  • ATP Quantification Assays (e.g., CellTiter-Glo®): These luminescent assays measure ATP levels, which are a direct indicator of metabolically active, viable cells.[11][12][13][14] They are generally less susceptible to interference from redox-active compounds.

  • DNA Quantification Assays (e.g., CyQUANT®): These fluorescent assays measure the total DNA content as an indicator of cell number.[15][16]

  • Lactate Dehydrogenase (LDH) Release Assays: These are cytotoxicity assays that measure the release of LDH from damaged cells into the culture medium. While some natural compounds can inhibit LDH, this provides a different perspective on cell health.[17][18][19][20]

  • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These methods assess cell membrane integrity and can be quantified by automated cell counters or flow cytometry.[21][22]

Part 2: Troubleshooting Guide: Identifying and Mitigating Interference

This section provides a systematic approach to diagnose and resolve suspected assay interference.

Issue 1: Abnormally High Absorbance/Fluorescence in Treated Wells

Symptoms:

  • A dose-dependent increase in signal that suggests enhanced viability, even at concentrations expected to be cytotoxic.

  • High signal in wells with low cell density or even in the absence of cells.

Underlying Cause: The phenolic compound is likely directly reducing the assay reagent.

Troubleshooting Workflow

Troubleshooting_Workflow start Suspicious Viability Data (Unexpected Increase in Signal) control_exp Run Cell-Free Control Experiment (Compound + Assay Reagent, No Cells) start->control_exp decision Is Signal Significantly Above Background? control_exp->decision interference Interference Confirmed decision->interference Yes no_interference No Direct Interference Detected (Consider Biological Effect) decision->no_interference No mitigation Implement Mitigation Strategy interference->mitigation strategy1 Strategy 1: Wash Out Compound Before Assay mitigation->strategy1 strategy2 Strategy 2: Switch to an Alternative Assay (ATP, LDH, etc.) mitigation->strategy2 end Obtain Reliable Viability Data strategy1->end strategy2->end Assay_Mechanisms cluster_MTT MTT Assay Interference cluster_ATP ATP Assay (CellTiter-Glo®) MTT MTT (Yellow, Soluble) Cells Viable Neurons (Mitochondrial Dehydrogenases) Phenol Phenolic Compound (e.g., Catechol) Formazan Formazan (Purple, Insoluble) Cells->Formazan Reduction Phenol->Formazan Direct Reduction (False Positive) ATP ATP (from Viable Cells) Light Luminescent Signal (Proportional to Viability) ATP->Light Reaction Luciferase Luciferase/ Luciferin Luciferase->Light

Caption: Comparison of MTT assay interference and the ATP assay principle.

By implementing these controls, troubleshooting steps, and alternative protocols, you can confidently assess the neuroprotective or neurotoxic effects of phenolic compounds, ensuring your data is both accurate and reliable.

References

  • Chan, G. K. L., et al. (2013). Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols . PLOS ONE. [Link]

  • O'Brien, J., et al. (2017). Drugs With Anti-Oxidant Properties Can Interfere With Cell Viability Measurements by Assays That Rely on the Reducing Property of Viable Cells . Laboratory Investigation. [Link]

  • O'Brien, J., et al. (2017). Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells . ResearchGate. [Link]

  • Cellculture2. phenol red . Altervista. [Link]

  • Bocan, T. (n.d.). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS) . Bocan Scientific. [Link]

  • PromoCell. (2025). Impact of phenol red in cell culture and solutions . [Link]

  • Shoaib, M., et al. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System . Journal of Clinical and Diagnostic Research. [Link]

  • Rai, P., et al. (2021). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols . Anticancer Research. [Link]

  • Akter, S., et al. (2019). Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability . Antioxidants. [Link]

  • ResearchGate. (2016). Can the plant extracts influence the outcome of the MTT test? . [Link]

  • Promega Corporation. (2018). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents . [Link]

  • Uğur, M., et al. (2023). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts . Semantic Scholar. [Link]

  • Akter, S., et al. (2019). Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability . MDPI. [Link]

  • Promega Connections. (2017). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor . [Link]

  • News-Medical.Net. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture . [Link]

  • ResearchGate. (2018). Does phenol red interfer with ELISA? . [Link]

  • Mazzio, E., et al. (2013). High-Throughput Screening to Identify Plant Derived Human LDH-A Inhibitors . PMC - NIH. [Link]

  • Rimpelova, S., et al. (2016). Color Change of Phenol Red by Integrated Smart Phone Camera as a Tool for the Determination of Neurotoxic Compounds . PMC - NIH. [Link]

  • Mazzio, E., et al. (2013). High-Throughput Screening to Identify Plant Derived Human LDH-A Inhibitors . British Journal of Pharmaceutical Research. [Link]

  • Oprea, E., et al. (2009). Phenolic Compounds Protect Cultured Hippocampal Neurons against Ethanol-Withdrawal Induced Oxidative Stress . PMC - NIH. [Link]

  • Santana-Gálvez, J., et al. (2021). Phenolic Compounds of Therapeutic Interest in Neuroprotection . PMC - PubMed Central. [Link]

  • ResearchGate. (2013). High-Throughput Screening to Identify Plant Derived Human LDH-A Inhibitors . [Link]

  • ResearchGate. (2015). Does phenol red affect MTT solution ? . [Link]

  • ResearchGate. (n.d.). Effect of phenolic compounds on cell viability/proliferation. Cells... . [Link]

  • Yilmaz, A., et al. (2020). The evaluation of antioxidant and anticancer effects of Lepidium SativumSubsp Spinescens L. methanol extract on cancer cells . Journal of Cancer Research and Therapeutics. [Link]

  • Ono, K., et al. (2012). Phenolic Compounds Prevent Amyloid β-Protein Oligomerization and Synaptic Dysfunction by Site-specific Binding . Journal of Biological Chemistry. [Link]

  • Spagnol, C., et al. (2022). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action . PMC. [Link]

  • ResearchGate. (2021). Interference of phenol - sulfuric acid assay? . [Link]

  • ResearchGate. (n.d.). Metabolic reduction of resazurin; location within the cell for cytotoxicity assays . [Link]

  • van der Linden, S., et al. (2020). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example . PMC - NIH. [Link]

  • Rampersad, S. N. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays . PMC. [Link]

  • Gutiérrez-García, K. Y., et al. (2022). Phenolic Compounds from Wild Plant and In Vitro Cultures of Ageratina pichichensis and Evaluation of Their Antioxidant Activity . PMC - NIH. [Link]

  • He, Y., et al. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases . PMC - NIH. [Link]

  • ResearchGate. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells . [Link]

  • ResearchGate. (n.d.). Cell viability curves with respect to concentration of the phenolic... . [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds . PMC - NIH. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity . Assay Guidance Manual. [Link]

  • Creative Bioarray. (n.d.). Resazurin Cell Viability Assay . [Link]

  • Wang, Y., et al. (2022). A Dye-Assisted Paper-Based Assay to Rapidly Differentiate the Stress of Chlorophenols and Heavy Metals on Enterococcus faecalis and Escherichia coli . MDPI. [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells . NCBI. [Link]

  • ResearchGate. (2023). How to solve the problem from cell viability test? . [Link]

Sources

Technical Support Center: A Researcher's Guide to Storing and Handling 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to ensure its stability and integrity. Given its chemical structure, featuring both a phenol group and a tetrahydropyridine ring, this molecule is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Section 1: Understanding the Instability - Key Degradation Pathways

The stability of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol is primarily challenged by two chemical processes: oxidation and photodegradation. Understanding these pathways is the first step toward prevention.

  • Oxidation: The compound possesses two moieties prone to oxidation.

    • The phenol group is susceptible to oxidation, especially in the presence of oxygen, light, metal ions, or at an elevated pH. This process can form colored quinone-like species, which are often the first visual indicator of degradation.[1]

    • The tetrahydropyridine ring can be oxidized to its more stable aromatic pyridine analogue.[2][3] This aromatization leads to a complete loss of the intended molecular conformation and biological activity.

  • Photodegradation: Both the phenol and tetrahydropyridine systems are sensitive to light, particularly UV radiation.[3][4] Light exposure can provide the activation energy required to initiate and accelerate oxidation reactions, even in the absence of other catalysts.[2]

The following diagram illustrates these primary degradation routes.

G A 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol (Parent Compound) B Oxidized Pyridine Derivative (Aromatized Ring) A->B Oxidation (O₂, Light, Heat) Aromatization C Quinone-like Species (Oxidized Phenol Ring) A->C Oxidation (O₂, High pH, Light) Quinone Formation D Further Degradation Products B->D C->D

Caption: Primary degradation pathways for the target compound.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common user questions and provides solutions to prevent and identify compound degradation.

Storage & Stability

Q: What are the ideal conditions for long-term storage of the solid compound?

A: For maximum stability, the solid compound should be stored at -20°C or lower , protected from light , and under an inert atmosphere (e.g., argon or nitrogen).[5] Humidity should be minimized by ensuring the container is tightly sealed.

  • Causality: Low temperatures slow down the kinetics of all chemical reactions, including degradation. An inert atmosphere displaces oxygen, the primary agent for oxidation. Light protection prevents photodegradation.[3]

Q: My solid compound has turned from white to a yellow or brownish color. What happened?

A: A color change is a strong indicator of degradation, specifically the oxidation of the phenol group to form colored quinone-type byproducts.[1] This is often caused by improper storage, such as exposure to air and/or light. We strongly advise verifying the purity of the material before use (See Section 4) or discarding it and sourcing a fresh batch.

Q: How should I store solutions of the compound? What solvents are recommended?

A: Stock solutions should be prepared in high-purity, anhydrous, and de-gassed solvents (e.g., DMSO, ethanol). Aliquot solutions into single-use volumes in amber glass vials, purge the headspace with argon or nitrogen, seal tightly, and store at -20°C or -80°C .

  • Causality: Degradation is often faster in solution.[2] Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture and oxygen. Using de-gassed solvents minimizes dissolved oxygen, a key reactant in oxidation.

Q: I need to use an aqueous buffer. Are there any pH considerations?

A: Yes, this is critical. The phenol moiety is significantly less stable at high (alkaline) pH.[6][7] Alkaline conditions deprotonate the phenolic hydroxyl group, making it much more susceptible to oxidation. If using aqueous solutions, prepare them in a de-gassed buffer maintained at a slightly acidic to neutral pH (ideally pH 4-7) .[8] Avoid alkaline buffers.

Handling & Usage

Q: Is it necessary to handle the solid compound in a glovebox or under an inert atmosphere?

A: For weighing and preparing solutions for long-term storage, using a glovebox or an inert gas manifold is highly recommended to minimize exposure to oxygen and moisture. For routine dilutions of a stock solution for immediate experimental use, this is less critical but should still be done expeditiously.

Q: My experimental results are inconsistent. Could compound degradation be the cause?

A: Absolutely. Using a degraded or partially degraded compound is a common source of experimental irreproducibility. If the purity of your compound is compromised, the effective concentration is lower than calculated, and the degradation products themselves could interfere with your assay. If you observe inconsistent results, the first troubleshooting step should always be to verify the integrity of your compound.

Section 3: Recommended Protocols

Adherence to standardized protocols is key to preserving compound integrity.

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Procurement: Upon receipt, immediately transfer the manufacturer's container into a secondary container with desiccant.

  • Environment: Place the compound in a dark, -20°C freezer.

  • Aliquoting (Optional but Recommended): If you purchased a large quantity, consider aliquoting it into smaller, pre-weighed amounts in a glovebox or under a stream of argon.

  • Procedure: a. Use amber glass vials suitable for low-temperature storage. b. Weigh the desired amount of solid into each vial. c. Purge the vial's headspace with a gentle stream of argon or nitrogen for 15-30 seconds. d. Immediately cap the vial tightly. e. Wrap the cap-vial interface with parafilm for an extra seal against moisture. f. Label clearly and place in a freezer box for storage at -20°C.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Preparation: Use a high-purity (≥99.9%), anhydrous grade solvent. De-gas the solvent by sparging with argon or nitrogen for 15-20 minutes prior to use.

  • Dissolution: a. Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. b. Perform the weighing and solvent addition in a fume hood, working quickly to minimize air exposure. c. Add the de-gassed solvent to the solid to achieve the desired concentration. d. Mix gently (vortex or sonicate briefly if necessary) until fully dissolved.

  • Aliquoting and Storage: a. Immediately dispense the stock solution into single-use aliquots in amber glass vials. b. Purge the headspace of each aliquot vial with argon or nitrogen. c. Seal tightly, wrap with parafilm, and store at -20°C or -80°C.

Section 4: Quality Control & Purity Assessment

Trust but verify. Regular purity assessment is a hallmark of good scientific practice.

Why is QC necessary? To ensure that your experimental results are valid and that the observed effects are due to the parent compound, not its degradation products. A quick purity check is recommended before starting a long or expensive set of experiments.

Recommended Analytical Techniques
TechniquePurposeInformation Provided
HPLC-UV Primary purity assessment and quantification.Provides a quantitative percentage of purity by peak area. Can detect the appearance of new peaks corresponding to degradation products.
LC-MS Identification of degradation products.Confirms the mass of the parent compound and provides the mass of degradation products, aiding in structural elucidation.[4][9]
NMR Structural confirmation.Confirms the structure of the starting material and can be used to identify the exact structure of unknown degradation products.[9][10]
Protocol 3: Guideline for Purity Analysis by HPLC-UV

This is a general method that should be adapted and optimized for your specific instrumentation.

  • Sample Preparation: a. Prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water). b. Dilute this stock to a final concentration of ~50 µg/mL for injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm (phenols typically absorb around this wavelength).[9]

    • Injection Volume: 10 µL.

  • Analysis: A pure sample should show a single major peak. The appearance of significant secondary peaks, especially those at different retention times compared to a reference standard, indicates degradation. The purity can be estimated by the area percentage of the main peak.

Section 5: Troubleshooting Workflow

If you suspect degradation, follow this logical workflow.

G Start Inconsistent Experimental Results or Visual Change Q1 Is the solid/solution discolored (yellow/brown)? Start->Q1 Action1 Perform Purity Analysis (e.g., HPLC-UV as per Protocol 3) Q1->Action1 Yes Q1->Action1 No (but still suspect) Q2 Purity < 95% or multiple degradation peaks present? Action1->Q2 Action2 Discard the sample. Source fresh, pure compound. Q2->Action2 Yes End Compound is likely stable. Investigate other experimental variables. Q2->End No Action3 Review and implement strict storage & handling protocols (See Sections 2 & 3). Action2->Action3

Caption: A logical workflow for troubleshooting suspected compound degradation.

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • ACS Publications. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved January 22, 2026, from [Link]

  • Semantic Scholar. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved January 22, 2026, from [Link]

  • Extraction Magazine. (2022, September 17). pH and Its Effects on Phytochemical Stability. [Link]

  • MDPI. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved January 22, 2026, from [Link]

  • ACS Publications. (n.d.). Partial Degradation of Phenol by Advanced Electrochemical Oxidation Process. Retrieved January 22, 2026, from [Link]

  • ACS Publications. (2010, February 4). Photodegradation of Novel Nitromethylene Neonicotinoids with Tetrahydropyridine-Fixed Cis Configuration in Aqueous Solution. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). Oxidative degradation of phenols in sono-Fenton-like systems upon high-frequency ultrasound irradiation. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - Analytical Methods. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Phenol degradation by hydroxyl radical treatment resulting to more biodegradable and less toxic compounds. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved January 22, 2026, from [Link]

  • Scribd. (n.d.). Analytical Methods for Phenolic Compounds. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). Reactions of Phenols. [Link]

  • ResearchGate. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Photodegradation of 1,4-dihydropyridine antihypertensive drugs: an updated review. Retrieved January 22, 2026, from [Link]

  • PubMed. (n.d.). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. Retrieved January 22, 2026, from [Link]

  • Wiley Online Library. (2021, August 16). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95056, 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. Retrieved January 22, 2026, from [Link]

  • Duke University Safety Office. (n.d.). Phenol Guideline. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Minimizing Variability in Animal Models of MPTP Metabolite Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's Disease (PD). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this widely used neurotoxicant model and to troubleshoot the experimental variability that can often confound results. By understanding the underlying mechanisms and critical parameters, you can enhance the reproducibility and reliability of your findings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the MPTP model, providing foundational knowledge for robust experimental design.

Q1: What is the fundamental mechanism of MPTP neurotoxicity?

A1: MPTP itself is not the toxic agent. As a lipophilic compound, it readily crosses the blood-brain barrier.[1] Once in the brain, it is metabolized by monoamine oxidase B (MAO-B), primarily in astrocytes, into its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[1][2][3] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[1][4][5] This selective uptake is a key reason for the specific vulnerability of these neurons. Inside the dopaminergic neurons, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[1][3][6] This inhibition leads to a cascade of detrimental events, including ATP depletion, generation of reactive oxygen species (ROS), oxidative stress, and ultimately, cell death, mimicking the dopaminergic degeneration seen in Parkinson's disease.[4][7][8]

Q2: Why is there so much variability in the MPTP model?

A2: The variability in the MPTP model is a significant challenge and stems from a combination of genetic, biological, and environmental factors. Key contributors include:

  • Mouse Strain: Different inbred mouse strains exhibit markedly different sensitivities to MPTP.[4][8] The C57BL/6 strain is widely recognized as the most sensitive and is therefore the most commonly used.[4][8] In contrast, strains like BALB/c and Swiss Webster are relatively resistant.[4][9] These differences are thought to be related to variations in MPTP metabolism, dopamine transporter expression, and the intrinsic vulnerability of dopaminergic neurons.[8][10]

  • Age: The age of the animals is a critical factor. Older mice are significantly more susceptible to MPTP-induced neurodegeneration than younger mice.[11][12] This increased vulnerability with age may be due to age-related increases in oxidative stress, mitochondrial dysfunction, and neuroinflammation.[13]

  • Sex: While some studies report no significant sex differences[14], others suggest that male mice may be more susceptible to MPTP toxicity than females.[15] This is an important variable to consider and control for in your experimental design.

  • MPTP Dosing Regimen: The dose, frequency, and route of administration of MPTP dramatically influence the extent of the lesion.[16] Acute, subacute, and chronic dosing protocols will produce different levels of dopamine depletion and neuronal loss.[17] It is crucial to select a regimen that aligns with the specific research question.

  • Environmental Factors: Housing conditions, such as environmental enrichment, can impact the behavioral and neurochemical outcomes of MPTP treatment.[18][19] Even environmental noise has been shown to influence motor deficits in MPTP-treated mice.[20] Maintaining consistent and controlled environmental conditions is paramount.

Q3: How do I choose the right mouse strain for my MPTP study?

A3: The choice of mouse strain is a critical decision that will profoundly impact your results. For most studies aiming to model the neurodegenerative aspects of Parkinson's disease, the C57BL/6 strain is the recommended choice due to its high and consistent sensitivity to MPTP.[4][8] If your research focuses on identifying genetic factors that confer resistance to neurodegeneration, using a resistant strain like BALB/c in comparison to C57BL/6 could be a valid approach. It is imperative to source your animals from a reputable vendor and to use animals from the same lot to minimize genetic drift and other sources of variability.[15][21]

Mouse StrainMPTP SensitivityKey Characteristics
C57BL/6 HighMost commonly used, well-characterized response.[4][8]
CD-1 ModerateShows some sensitivity, but less than C57BL/6.[4]
BALB/c LowResistant to MPTP-induced dopamine depletion.[4][9]
Swiss Webster LowGenerally resistant to MPTP toxicity.[4]

Section 2: Troubleshooting Guides

This section provides practical advice for addressing specific issues you may encounter during your experiments.

Guide 1: Inconsistent Dopamine Depletion

Problem: You are observing high variability in striatal dopamine depletion between animals in the same experimental group.

Potential Causes & Solutions:

  • Inaccurate Dosing:

    • Cause: Incorrect calculation of MPTP dose based on animal weight, or inaccurate administration.

    • Solution: Weigh each animal immediately before dosing. Prepare a fresh solution of MPTP hydrochloride in saline for each experiment.[22] Administer injections intraperitoneally (i.p.) with careful and consistent technique to ensure the full dose is delivered.

  • MPTP Solution Instability:

    • Cause: MPTP solutions can oxidize at room temperature.[22]

    • Solution: Prepare MPTP solutions fresh on the day of use.[22] Protect the solution from light and use it promptly after preparation.

  • Animal Handling Stress:

    • Cause: Stress can influence an animal's physiological response.

    • Solution: Acclimate animals to the housing facility for at least one week before the start of the experiment.[22] Handle animals consistently and gently throughout the study.

  • Temperature Fluctuations:

    • Cause: MPTP can induce a transient drop in body temperature, which can affect its toxicity.[22]

    • Solution: Monitor and maintain a consistent ambient temperature in the animal housing and procedure rooms.

Guide 2: Unexpected Animal Mortality

Problem: A significant number of animals are dying shortly after MPTP administration.

Potential Causes & Solutions:

  • Dose is Too High for the Specific Strain/Age:

    • Cause: Older animals and certain strains are more susceptible to the acute toxic effects of MPTP.[12][15]

    • Solution: If using older mice or a strain you are unfamiliar with, conduct a pilot study with a dose-response curve to determine the optimal dose that induces significant dopamine depletion without causing excessive mortality.

  • Peripheral Toxicity:

    • Cause: Acute death following MPTP administration is often due to peripheral cardiovascular side effects, not the central neurotoxic effects.[15]

    • Solution: Consider a dosing regimen with multiple lower doses spaced out over time, rather than a single high bolus dose. This can reduce the acute peripheral toxicity while still achieving significant central nervous system effects.

Guide 3: Lack of Significant Behavioral Deficits

Problem: Despite observing significant dopamine depletion, your MPTP-treated mice are not showing the expected motor deficits in behavioral tests.

Potential Causes & Solutions:

  • Insufficient Dopamine Depletion:

    • Cause: Significant and stable motor deficits typically require a profound depletion of striatal dopamine, often exceeding 80%.[23]

    • Solution: Verify the extent of dopamine depletion using HPLC. If the depletion is insufficient, you may need to adjust your MPTP dosing regimen (increase the dose or duration of treatment).

  • Timing of Behavioral Testing:

    • Cause: Some behavioral deficits may be transient or may take time to fully manifest.[8]

    • Solution: The time course of neurodegeneration should be considered. It is advisable to conduct behavioral testing at multiple time points after MPTP administration (e.g., 7, 14, and 21 days) to capture the full spectrum of behavioral changes.[15]

  • Choice and Sensitivity of Behavioral Tests:

    • Cause: Not all behavioral tests are equally sensitive to the motor impairments induced by MPTP.[14][24]

    • Solution: Use a battery of behavioral tests to assess different aspects of motor function. The open field test (for general locomotor activity) and the rotarod test (for motor coordination and balance) are commonly used and have been shown to be sensitive to MPTP-induced deficits.[24][25] The pole test can also be a sensitive measure of bradykinesia.[26] Be aware that some tests, like the grid test, can have high coefficients of variation.[24]

  • Compensatory Mechanisms:

    • Cause: The brain has a remarkable capacity for compensation, and even with significant dopamine loss, some motor functions may be partially restored over time.

    • Solution: When interpreting behavioral data, it is important to consider the potential for compensatory mechanisms. Correlating behavioral outcomes with neurochemical and histological data is crucial for a comprehensive understanding.

Section 3: Protocols and Workflows

Protocol 1: Preparation and Administration of MPTP

Materials:

  • MPTP hydrochloride (HCl) powder

  • Sterile 0.9% saline

  • Sterile syringes and needles

  • Appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. All procedures involving MPTP must be conducted in a certified chemical fume hood.[27][28][29]

Procedure:

  • Calculate the required amount of MPTP-HCl based on the desired dose and the number and weight of the animals.

  • In a chemical fume hood, dissolve the MPTP-HCl powder in sterile 0.9% saline to the desired final concentration.

  • Vortex the solution until the MPTP-HCl is completely dissolved.

  • Draw the appropriate volume of the MPTP solution into a sterile syringe for each animal.

  • Administer the MPTP solution via intraperitoneal (i.p.) injection.

  • Decontaminate all surfaces and equipment that came into contact with MPTP using a 10% bleach solution.[28] Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Experimental Workflow for a Typical MPTP Study

The following diagram illustrates a standard workflow for conducting an MPTP study, from animal selection to data analysis.

MPTP_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Analysis animal_selection Animal Selection (Strain, Age, Sex) acclimation Acclimation (≥ 7 days) animal_selection->acclimation baseline_behavior Baseline Behavioral Testing acclimation->baseline_behavior mptp_admin MPTP Administration (Dosing Regimen) baseline_behavior->mptp_admin post_behavior Post-Treatment Behavioral Testing mptp_admin->post_behavior tissue_collection Tissue Collection (Striatum, SNc) post_behavior->tissue_collection hplc Neurochemical Analysis (HPLC for Dopamine) tissue_collection->hplc ihc Histological Analysis (TH Staining) tissue_collection->ihc data_analysis Statistical Analysis hplc->data_analysis ihc->data_analysis

Caption: Standard experimental workflow for the MPTP mouse model.

MPTP Metabolic Pathway and Mechanism of Toxicity

This diagram illustrates the conversion of MPTP to its toxic metabolite MPP+ and its subsequent actions within a dopaminergic neuron.

MPTP_Toxicity_Pathway cluster_extracellular Extracellular Space / Astrocyte cluster_neuron Dopaminergic Neuron MPTP MPTP MAOB MAO-B MPTP->MAOB Metabolism MPP_ext MPP+ MAOB->MPP_ext DAT DAT MPP_ext->DAT Uptake MPP_int MPP+ DAT->MPP_int Mitochondrion Mitochondrion MPP_int->Mitochondrion Accumulation ComplexI Complex I Inhibition Mitochondrion->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS ROS Production ComplexI->ROS Cell_Death Neuronal Cell Death ATP_depletion->Cell_Death ROS->Cell_Death

Caption: MPTP metabolic pathway and mechanism of neurotoxicity.

References

  • Przedborski, S., Jackson-Lewis, V., Naini, A. B., Jakowec, M., Petzinger, G., Miller, R., & Akram, M. (2001). The parkinsonian toxin MPTP: action and mechanism. Journal of Neural Transmission. Supplementum, (60), 241–250.
  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
  • Singer, T. P., Trevor, A. J., & Castagnoli, N. (1987). Mechanism of the neurotoxicity of MPTP. An update. Annals of the New York Academy of Sciences, 504, 134-143.
  • Nicklas, W. J., Vyas, I., & Heikkila, R. E. (1985). MPTP, MPP+ and mitochondrial function. Life sciences, 36(26), 2503-2508.
  • Ali, S. F., David, S. N., Newport, G. D., Lipe, G. W., & Slikker, W. (1995). MPTP- and MPP(+)-induced effects on body temperature exhibit age- and strain-dependence in mice. Brain research, 696(1-2), 89-96.
  • Langston, J. W., & Irwin, I. (1986). Recommended safe practices for using the neurotoxin MPTP in animal experiments. NIDA research monograph, 66, 134-137.
  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19-33.
  • Sonsalla, P. K., & Heikkila, R. E. (1986). The influence of dose and dosing interval on MPTP-induced dopaminergic neurotoxicity in mice. European journal of pharmacology, 129(3), 339-345.
  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
  • MPTP. (2023, November 29). In Wikipedia. [Link]

  • Di Meo, F., Zisterer, D. M., & Cencioni, M. T. (2020). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. International journal of molecular sciences, 21(20), 7759.
  • Standard Operating Procedure for the Safe Use of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (n.d.). University of Washington.
  • EP – 2: SOP on MPTP Protocol. (n.d.). Research Animal Resources, University of Minnesota.
  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
  • Liu, Y., Li, Q., Dai, C., & Le, W. (2005). Comparison of behavioral tests in MPTP-induced Parkinson's disease in mice. Chinese Journal of Neurology, 38(12), 801-804.
  • Cannon, J. R., & Greenamyre, J. T. (2011). Genetic and environmental factors influence the pleomorphy of LRRK2 parkinsonism. Experimental neurology, 231(1), 22-31.
  • Miller, R. M., James, K. A., & O'Callaghan, J. P. (2005). RESPONSE TO 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE (MPTP) DIFFERS IN MOUSE STRAINS AND REVEALS A DIVERGENCE IN JNK SIGNALING AND COX-2 INDUCTION PRIOR TO LOSS OF NEURONS IN THE SUBSTANTIA NIGRA PARS COMPACTA. Neuroscience, 136(3), 823–835.
  • Work with MPTP & MPTP-Treated Animals. (n.d.). University of Wyoming.
  • Smeyne, R. J., & Jackson-Lewis, V. (2005). Strain-specific sensitivity to MPTP of C57BL/6 and BALB/c mice is age dependent. Molecular brain research, 134(1), 119-124.
  • Gupta, S., Sanyal, S., & Sanyal, A. (2018). Aging and MPTP Sensitivity Depend on Molecular and Ultrastructural Signatures of Astroglia and Microglia in Mice Substantia Nigra. Frontiers in aging neuroscience, 10, 29.
  • Sedelis, M., Hofele, K., Auburger, G. W., Morgan, S., Huston, J. P., & Schwarting, R. K. (2000). MPTP susceptibility in the mouse: behavioral, neurochemical, and histological analysis of gender and strain differences. Behavior genetics, 30(3), 171-182.
  • Gupta, S., Sanyal, S., & Sanyal, A. (2018). Age-related and MPTP-induced ultrastructural changes in substantia nigra neurons of C57BL/6J and CD-1 mice.
  • Rozas, G., & Labandeira-Garcia, J. L. (1997). Behavioral phenotyping of the MPTP mouse model of Parkinson's disease. Behavioural brain research, 88(1), 17-29.
  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Le, W. (2021). Subtle behavioral alterations in the spontaneous behaviors of MPTP mouse model of Parkinson’s disease. Scientific reports, 11(1), 1-11.
  • S-I, K., H, I., H, A., K, H., & M, Y. (2002). Age-related Severity of Dopaminergic Neurodegeneration to MPTP Neurotoxicity Causes Motor Dysfunction in C57BL/6 Mice. Journal of health science, 48(1), 17-23.
  • Sedelis, M., Hofele, K., Auburger, G. W., Morgan, S., Huston, J. P., & Schwarting, R. K. (2000). MPTP susceptibility in the mouse: behavioral, neurochemical, and histological analysis of gender and strain differences. Behavior genetics, 30(3), 171-182.
  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Le, W. (2021). Therapeutic Efficacy of Curcumin Nanoparticles in Parkinson's Disease. Drug design, development and therapy, 15, 4223–4235.
  • Dutheil, S., O'Shea, K., & Man, K. (2020). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. Bosnian journal of basic medical sciences, 20(4), 421–430.
  • Qi, Y., Zhang, Z., Tang, X., & Li, Y. (2023). Effect of Different MPTP Administration Intervals on Mouse Models of Parkinson's Disease. Contrast media & molecular imaging, 2023, 2112146.
  • Troubleshooting Questions are selected from MCE customer consultation emails. (2023, June 9).
  • MPTP Mouse Model of Parkinson's Disease. (n.d.). Melior Discovery.
  • Lee, K. W., Kim, J. H., Kim, J. H., & Lee, J. Y. (2021). Behavioral characterization in MPTP/p mouse model of Parkinson's disease. Journal of Alzheimer's Disease & Parkinsonism, 11(3), 1-8.
  • Li, M., Li, C., Liu, Y., Wang, Y., & Chen, L. (2022). Environmental noise-induced changes to the IC-SNc circuit promotes motor deficits and neuronal vulnerability in a mouse model of Parkinson’s Disease. PLoS biology, 20(10), e3001828.
  • Vora, A., & Rajan, R. (2022). Enrichment-induced behavioural changes in MPTP mice. Journal of clinical and diagnostic research: JCDR, 16(11), AF01–AF04.
  • Kim, H. N., Kim, Y., & Kim, Y. S. (2018). Effects of Environmental Enrichment on Neurotrophins in an MPTP-Induced Parkinson's Disease Animal Model: A Randomized Trial. International journal of environmental research and public health, 15(11), 2533.
  • Corongiu, F. P., Dessi, M. A., Banni, S., Bernardi, F., Piccardi, M. P., Del Zompo, M., & Corsini, G. U. (1987). MPTP fails to induce lipid peroxidation in vivo. Biochemical pharmacology, 36(14), 2251-2253.
  • Qi, Y., Zhang, Z., Tang, X., & Li, Y. (2022). Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease. Frontiers in aging neuroscience, 14, 969408.
  • Medicinal Plants and Phytochemicals in Cardioprotection—Mechanistic Pathways and Transl
  • Lee, K. W., Kim, J. H., Kim, J. H., & Lee, J. Y. (2021). Behavioral characterization in MPTP/p mouse model of Parkinson's disease.
  • Bezard, E., Gross, C. E., & Przedborski, S. (1997). Dopamine transporter is required for in vivo MPTP neurotoxicity: evidence from mice lacking the transporter. Journal of neurochemistry, 69(3), 1322-1325.
  • Ma, Y., & Rong, Q. (2022). Effect of Different MPTP Administration Intervals on Mouse Models of Parkinson's Disease. Contrast media & molecular imaging, 2022, 2112146.
  • The biodistribution of the nanosystems in vivo and behavioral... (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Mitochondrial Neurotoxin MPP+ and its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into the Potency and Mechanism of 1-methyl-4-phenylpyridinium (MPP+) and the Context of its Structural Analogs, including 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol

For decades, the study of neurodegenerative diseases, particularly Parkinson's disease, has been significantly advanced by the use of selective neurotoxins that replicate key pathological features of the condition. Among these, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its active metabolite, 1-methyl-4-phenylpyridinium (MPP+), have been instrumental in elucidating the mechanisms of dopaminergic neuron loss.[1][2] This guide provides a comprehensive comparison of the neurotoxic potency of MPP+, supported by experimental data, and contextualizes it with its structural analogs, including the less-characterized 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol.

The Central Role of MPP+ in Modeling Parkinson's Disease

MPTP, a lipophilic pro-toxin, can cross the blood-brain barrier where it is metabolized by monoamine oxidase B (MAO-B) in glial cells to its toxic pyridinium metabolite, MPP+.[1][3] It is MPP+, not MPTP itself, that is the primary agent of neurotoxicity.[2] The selective vulnerability of dopaminergic neurons to MPP+ is largely due to its high-affinity uptake by the dopamine transporter (DAT).[4]

Once inside dopaminergic neurons, MPP+ is actively sequestered by mitochondria, driven by the mitochondrial membrane potential. This accumulation within the mitochondrial matrix leads to the primary mechanism of its toxicity: the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[5][6] This inhibition disrupts oxidative phosphorylation, leading to a cascade of detrimental events including ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[3]

Quantitative Assessment of MPP+ Potency

The potency of a neurotoxin is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit a specific biological or biochemical function by 50%.[7] In the context of MPP+, the IC50 is often determined through cell viability assays in dopaminergic cell lines, such as the human neuroblastoma SH-SY5Y line, or by measuring the inhibition of mitochondrial respiration.

Parameter Cell Line/System Value Reference
IC50 (Cell Viability) Differentiated SH-SY5Y cells~1000-2000 µM (24h)[8]
IC50 (Complex I Inhibition) Isolated rat brain mitochondria~160 µM[9]
Apparent Kᵢ (Pyruvate Oxidation) Mouse brain mitochondria~60 µM[8]

Table 1: Reported IC50 and Kᵢ values for MPP+ in various experimental systems. Note that IC50 values can vary significantly depending on the cell type, differentiation state, exposure time, and the specific assay used.

The Broader Landscape: MPTP Analogs and the Significance of Structure

The neurotoxicity of MPTP and its analogs is highly dependent on their chemical structure, which influences their ability to be metabolized by MAO-B, their affinity for the dopamine transporter, and their potency as Complex I inhibitors.[10]

The Case of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol

While extensive data exists for MPP+, its analog, 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol (also known as p-hydroxy-MPTP), is significantly less characterized in the scientific literature. It is recognized as a metabolite of MPTP. However, detailed studies directly comparing its neurotoxic potency to MPP+ are scarce.

Based on structure-activity relationship studies of other MPTP analogs, the addition of a hydroxyl group to the phenyl ring would be expected to alter its properties.[10] Increased polarity could potentially reduce its ability to cross the blood-brain barrier and may affect its interaction with both MAO-B and the dopamine transporter. While a direct comparison of potency is not available, it is plausible that these structural changes could render it less neurotoxic than MPP+. Further research is required to definitively characterize the neurotoxic potential of this and other MPTP metabolites.

Experimental Protocols for Assessing Neurotoxicity

To enable researchers to conduct their own comparative studies, we provide detailed protocols for key assays used to evaluate the neurotoxicity of compounds like MPP+.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Materials:

  • Dopaminergic cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • MPP+ and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours. For SH-SY5Y cells, differentiation with retinoic acid can be performed to induce a more neuron-like phenotype.

  • Compound Treatment: Prepare serial dilutions of MPP+ and the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated control wells.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the untreated control and plot the cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Measurement of Mitochondrial Complex I Activity

This protocol outlines a method for assessing the direct inhibitory effect of compounds on mitochondrial Complex I in isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from rat brain)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • NADH

  • Ubiquinone (Coenzyme Q₁)

  • Test compounds (MPP+, etc.)

  • Spectrophotometer

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods.

  • Assay Setup: In a cuvette, combine the assay buffer, isolated mitochondria, and the test compound at various concentrations.

  • Initiation of Reaction: Start the reaction by adding NADH.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of NADH oxidation in the presence and absence of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing the Mechanisms of Neurotoxicity

To further clarify the processes involved, the following diagrams illustrate the metabolic activation of MPTP and the subsequent mitochondrial toxicity of MPP+.

MPTP_Metabolism cluster_outside Extracellular Space / Glial Cell cluster_neuron Dopaminergic Neuron MPTP MPTP MPDP+ MPDP+ MPTP->MPDP+ MAO-B MPP_uptake MPP+ Mitochondrion Mitochondrion MPP_uptake->Mitochondrion MPP_ext MPP+ MPDP+->MPP_ext Spontaneous Oxidation MPP_ext->MPP_uptake DAT

Caption: Metabolic activation of MPTP to MPP+ and its uptake into dopaminergic neurons.

Mitochondrial_Toxicity cluster_mito Mitochondrion MPP MPP+ ComplexI Complex I MPP->ComplexI Inhibition ETC Electron Transport Chain ComplexI->ETC Disruption ATP_prod ATP Production ETC->ATP_prod Decreased ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production Cell_Death Cell_Death ATP_prod->Cell_Death Leads to ROS->Cell_Death Leads to

Caption: Mechanism of MPP+-induced mitochondrial dysfunction and cell death.

Conclusion

MPP+ remains a cornerstone tool for researchers investigating the molecular mechanisms of Parkinson's disease. Its well-defined mechanism of action, centered on the inhibition of mitochondrial Complex I, provides a robust model for studying dopaminergic neurodegeneration. While the neurotoxic potential of its analogs, such as 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol, is less understood, the principles of structure-activity relationships derived from decades of MPTP research provide a framework for future investigations. The experimental protocols detailed in this guide offer a starting point for researchers to quantitatively assess the potency of these and other novel compounds, contributing to the ongoing effort to unravel the complexities of neurodegenerative diseases.

References

  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical biochemistry, 72(1-2), 248-254.
  • Comparative toxicity of MPTP, MPP+ and 3,3-dimethyl-MPDP+ to dopaminergic neurons of the rat substantia nigra. (1986). European Journal of Pharmacology, 124(1-2), 171-174.
  • MPTP. (n.d.). In Wikipedia. Retrieved January 22, 2026.
  • Mechanisms of MPTP toxicity. (1997). Movement Disorders, 12(2), 185-192.
  • Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. (2005). Medical Science Monitor, 11(1), RA17-23.
  • Metabolism of MPTP by cytochrome P4502D6 and the demonstration of 2D6 mRNA in human foetal and adult brain by in situ hybridization. (1995). British Journal of Clinical Pharmacology, 40(1), 57-63.
  • The MPTP Story. (2017). Journal of Parkinson's Disease, 7(s1), S11-S20.
  • Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors. (1992). Journal of Medicinal Chemistry, 35(22), 4165-4174.
  • Toxication of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and analogs by monoamine oxidase. A structure-reactivity relationship study. (1995). Journal of Computer-Aided Molecular Design, 9(3), 273-289.
  • Design and synthesis of 18F-labeled neurotoxic analogs of MPTP. (1991). Journal of Medicinal Chemistry, 34(6), 1801-1806.
  • Toxic effects of MPP(+) and MPTP in PC12 cells independent of reactive oxygen species formation. (2000). Brain Research, 852(2), 397-404.
  • Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP. (1992). Journal of Medicinal Chemistry, 35(22), 4165-4174.
  • Relationship of the in vivo metabolism of MPTP to toxicity. (2000). In Parkinson's Disease (pp. 53-66). Humana Press.
  • Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors. (1992). Journal of Medicinal Chemistry, 35(22), 4165-4174.
  • Mechanism of the Neurotoxicity of MPTP. An Update. (1989). FEBS Letters, 249(2), 181-186.
  • MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease. (1995). Journal of Neural Transmission. Supplementum, 46, 9-20.
  • Ameliorative Effects of NXP031 on MPTP-Induced Neurotoxicity. (2021). Journal of Korean Academy of Nursing, 51(5), 585-595.
  • MPTP-Induced Parkinsonian Syndrome. (1999). In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.
  • MPTP, MPP+ and mitochondrial function. (1986). Life Sciences, 39(20), 1825-1831.
  • Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1-methyl-4-phenylpyridinium ion on activities of the enzymes in the electron transport system in mouse brain. (1986). Journal of Neurochemistry, 46(4), 1189-1194.
  • IC50 values for the different dose metrics calculated through... (n.d.).
  • Inhibition of complex I by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (1997). Journal of Neurochemistry, 69(3), 1160-1170.
  • 4-Phenylpyridine (4PP) and MPTP: The Relationship Between Striatal MPP+ Concentrations and Neurotoxicity. (1987). Life Sciences, 40(8), 731-740.
  • MPP+. (n.d.). In Wikipedia. Retrieved January 22, 2026.
  • Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. (2010). Journal of Medicinal Chemistry, 53(10), 4028-4037.
  • Identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine as a novel, highly potent and specific inhibitor of mitochondrial complex I. (2017). RSC Advances, 7(1), 1-8.
  • Neurotoxicity of MPTP and MPP+ in vitro: characterization using specific cell lines. (1988). Brain Research, 456(2), 254-262.
  • Neuroprotective Effects of a Cholecystokinin Analogue in the 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Parkinson's Disease Mouse Model. (2022). Frontiers in Aging Neuroscience, 14, 828989.
  • MPTP, the neurotoxin inducing Parkinson's disease, is a potent competitive inhibitor of human and rat cytochrome P450 isozymes (P450bufI, P450db1) catalyzing debrisoquine 4-hydroxylation. (1987).
  • IC50. (n.d.). In Wikipedia. Retrieved January 22, 2026.
  • Inhibition of NADH-linked oxidation in brain mitochondria by 1-methyl-4-phenyl-pyridine, a metabolite of the neurotoxin, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine. (1985). Life Sciences, 36(26), 2503-2508.
  • Investigation of a novel molecular descriptor for the lead optimization of 4-aminoquinazolines as vascular endothelial growth factor receptor – 2 inhibitors. (2013). Journal of Computer-Aided Molecular Design, 27(12), 1069-1077.
  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. (2024). Journal of Medicinal Chemistry.

Sources

Validating Parkinson's Disease Models: A Comparative Guide to p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol (MPP+)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the quest to understand and combat Parkinson's disease (PD), the selection of a robust and relevant preclinical model is paramount. Among the neurotoxin-based models, the use of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its active metabolite, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol (MPP+), has been a cornerstone of PD research for decades.[1][2] This guide provides a comprehensive comparison of the MPP+-based model with other widely used alternatives, offering supporting experimental data and detailed protocols to empower researchers in making informed decisions for their drug discovery and development programs.

The Central Role of MPP+ in Modeling Parkinson's Disease

The discovery that MPTP induces a parkinsonian syndrome in humans was a watershed moment in PD research.[1] MPTP itself is not the toxic agent; it is a lipophilic prodrug that readily crosses the blood-brain barrier.[3] Once in the brain, it is metabolized by monoamine oxidase B (MAO-B) in glial cells to its toxic cation, MPP+.[3][4]

Dopaminergic neurons of the substantia nigra pars compacta (SNpc), the primary cell population lost in PD, selectively take up MPP+ through the dopamine transporter (DAT).[3][5] This selective uptake is a key reason for the model's specificity. Inside the neurons, MPP+ accumulates in the mitochondria and potently inhibits Complex I of the electron transport chain.[1][5][6] This disruption of mitochondrial respiration leads to a cascade of detrimental events, including ATP depletion, oxidative stress through the generation of reactive oxygen species (ROS), and ultimately, apoptotic cell death of dopaminergic neurons.[1][4][5][7] This cascade of events closely mimics some of the key pathological features observed in human PD.[2][4]

Mechanism of MPP+ Neurotoxicity

MPP_Mechanism cluster_blood_brain Systemic Circulation to Brain cluster_brain Central Nervous System cluster_neuron Inside Dopaminergic Neuron MPTP MPTP Glial_Cell Glial Cell MPTP->Glial_Cell Crosses BBB MPP_extracellular MPP+ Glial_Cell->MPP_extracellular MAO-B Dopaminergic_Neuron Dopaminergic Neuron MPP_extracellular->Dopaminergic_Neuron DAT Uptake Mitochondrion Mitochondrion Dopaminergic_Neuron->Mitochondrion Complex_I Complex I Inhibition Mitochondrion->Complex_I ATP_depletion ATP Depletion Complex_I->ATP_depletion ROS_production ROS Production Complex_I->ROS_production Apoptosis Apoptotic Cell Death ATP_depletion->Apoptosis ROS_production->Apoptosis workflow cluster_induction Model Induction cluster_validation Model Validation cluster_neurochem_steps Neurochemical Endpoints Induction MPTP/MPP+ Administration Behavior Behavioral Testing (Rotarod, Cylinder Test) Induction->Behavior Post-lesion Neurochemistry Neurochemical Analysis Behavior->Neurochemistry Terminal Endpoint HPLC HPLC-ECD for Dopamine Levels Neurochemistry->HPLC IHC TH Immunohistochemistry Neurochemistry->IHC

Caption: Experimental workflow for MPP+ model validation.

Neurochemical Validation

Neurochemical analyses provide direct evidence of dopaminergic neurodegeneration.

Measuring dopamine and its metabolites in the striatum is a direct and quantitative method to assess the extent of the dopaminergic lesion. [8][9] Protocol:

  • Tissue Preparation:

    • Rapidly dissect the striata from the brain on ice.

    • Weigh the tissue and keep it frozen. [10] * Homogenize the tissue in a suitable buffer (e.g., 20x PE buffer with an internal standard). [10]2. Sample Processing:

    • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C. [10] * Filter the supernatant through a 0.22 µm filter. [10]3. HPLC-ECD Analysis:

    • Inject the filtered sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector. [8][11] * Separate dopamine and its metabolites based on their retention times.

    • Quantify the concentration of dopamine by comparing the peak area to a standard curve. [8]

Tyrosine hydroxylase is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons. [4][12]Immunohistochemical staining for TH in the substantia nigra and striatum allows for the visualization and quantification of dopaminergic cell loss and terminal denervation. [13][14] Protocol:

  • Tissue Processing:

    • Perfuse the animal with 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection.

    • Cut coronal sections (e.g., 40 µm) through the substantia nigra and striatum using a cryostat. [14]2. Immunostaining:

    • Wash sections in phosphate-buffered saline (PBS).

    • Block non-specific binding with a blocking solution (e.g., 10% donkey serum with 0.3% Triton X-100 in PBS). * Incubate with a primary antibody against TH (e.g., chicken anti-TH). * Wash and incubate with a fluorescently-conjugated secondary antibody (e.g., donkey anti-chicken IgG). 3. Imaging and Analysis:

    • Mount the sections on slides and coverslip. * Visualize the staining using a fluorescence microscope.

    • Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum.

Expected Data:

Treatment GroupStriatal Dopamine (ng/mg tissue)TH+ Neurons in SNpc (cells/section)
Vehicle Control 15.0 ± 2.53000 ± 250
MPP+ Treated 4.5 ± 1.01200 ± 150
*p < 0.05 compared to vehicle control. (Data are representative)
[13][15]

Conclusion: Selecting the Optimal Model

The MPP+-induced model of Parkinson's disease remains a valuable and widely used tool, particularly for studying the mechanisms of dopaminergic neurodegeneration and for the initial screening of neuroprotective compounds. [16][17]Its strength lies in the robust and reproducible lesion of the nigrostriatal pathway. However, researchers must be cognizant of its limitations, primarily its acute nature and the absence of Lewy body pathology. For studies focusing on the progressive nature of PD or the role of specific genetic mutations, alternative models such as genetic or α-synuclein pre-formed fibril models may be more appropriate. [18][19]A thorough understanding of the strengths and weaknesses of each model, as outlined in this guide, is essential for designing translatable preclinical studies that will ultimately advance our understanding and treatment of Parkinson's disease.

References

  • The parkinsonian toxin MPTP: action and mechanism. Semantic Scholar. Available from: [Link]

  • High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. MDPI. Available from: [Link]

  • Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers. Available from: [Link]

  • MPP+. Wikipedia. Available from: [Link]

  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. PMC. Available from: [Link]

  • Striatal dopamine measurement through HPLC. Protocols.io. Available from: [Link]

  • A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting. PubMed. Available from: [Link]

  • Motor Behavior Assays (Mouse). Protocols.io. Available from: [Link]

  • Comparison of bilaterally 6-OHDA- and MPTP-lesioned rats as models of the early phase of Parkinson's disease: Histological, neurochemical, motor and memory alterations. Sci-Hub. Available from: [Link]

  • Motor Behavioral Assessment. Aligning Science Across Parkinson's. Available from: [Link]

  • 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide. NIH. Available from: [Link]

  • Genetic Animal Models of Parkinson's Disease. PMC. Available from: [Link]

  • In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons. NEUROFIT. Available from: [Link]

  • High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. PubMed. Available from: [Link]

  • Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Aligning Science Across Parkinson's. Available from: [Link]

  • Motor behavioral assessment. Protocols.io. Available from: [Link]

  • Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. PMC. Available from: [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. PubMed. Available from: [Link]

  • Comparison of bilaterally 6-OHDA- and MPTP-lesioned rats as models of the early phase of Parkinson's disease: histological, neurochemical, motor and memory alterations. PubMed. Available from: [Link]

  • (PDF) Genetic Models of Parkinson disease. ResearchGate. Available from: [Link]

  • Comprehensive Perspectives on Experimental Models for Parkinson's Disease. MDPI. Available from: [Link]

  • Parkinson's Disease MPP+ in vitro Model. NeuroProof. Available from: [Link]

  • Parkinson's Disease: Exploring Different Animal Model Systems. MDPI. Available from: [Link]

  • Dopaminergic neurotoxicity by 6-OHDA and MPP+: differential requirement for neuronal cyclooxygenase activity. PubMed. Available from: [Link]

  • Neurochemical findings in the MPTP model of Parkinson's disease. PubMed. Available from: [Link]

  • Development of In Vitro Parkinson's Disease Model Mediated by MPP+ and α-Synuclein Using Wharton's Jelly Mesenchymal Stem Cells. PMC. Available from: [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. Available from: [Link]

  • Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode. PubMed. Available from: [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. Semantic Scholar. Available from: [Link]

  • Multi-parameter Behavioral Phenotyping of the MPP+ Model of Parkinson's Disease in Zebrafish. PubMed. Available from: [Link]

  • Animal models of Parkinson's disease: bridging the gap between disease hallmarks and research questions. PMC. Available from: [Link]

  • Immunohistochemical staining of tyrosine hydroxylase (TH) in the... ResearchGate. Available from: [Link]

  • Animal models used (A) and protocols for the induction of Parkinson's... ResearchGate. Available from: [Link]

  • Paraquat Toxicogenetics: Strain-Related Reduction of Tyrosine Hydroxylase Staining in Substantia Nigra in Mice. Frontiers. Available from: [Link]

  • [Immunohistochemistry on tyrosine hydroxylase in the substantia nigra of human autopsied cases]. PubMed. Available from: [Link]

  • Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. Protocols.io. Available from: [Link]

  • Multi-parameter Behavioral Phenotyping of the MPP+ Model of Parkinson's Disease in Zebrafish. ResearchGate. Available from: [Link]

  • Dopamine levels measured by HPLC. Measurements of dopamine levels in... ResearchGate. Available from: [Link]

  • Model of MPP+ induced neurotoxicity in rat dopaminergic neurons. NEUROFIT. Available from: [Link]

  • Parkinson's Disease Studies. Charles River Laboratories. Available from: [Link]

  • Parkinson's Disease Models for Drug Discovery & Research. Taconic Biosciences. Available from: [Link]

Sources

A Comparative Guide to the Cross-Species Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the effects of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) across various species. The information herein is synthesized from peer-reviewed literature to support researchers in neuroscience and drug development in understanding the nuances of MPTP-induced neurotoxicity and its application in modeling Parkinson's disease.

Section 1: Introduction to MPTP and the Rationale for Cross-Species Comparison

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that induces permanent symptoms of Parkinson's disease by selectively destroying dopaminergic neurons in the substantia nigra.[1][2][3] Its discovery as a parkinsonism-inducing agent was accidental, stemming from cases of illicit drug users who self-administered a synthetic opioid (MPPP) contaminated with MPTP.[1][2][4] This tragic event, however, opened a new avenue for Parkinson's disease research, providing a valuable tool to model the disease in various animal species.[2][5]

Understanding the effects of MPTP across different species is paramount for several reasons. Firstly, it helps in selecting the most appropriate animal model for a specific research question. Secondly, it sheds light on the underlying mechanisms of neurodegeneration, which may have species-specific variations. Lastly, and crucially for drug development, it aids in the interpretation of preclinical data and its translation to human clinical trials. This guide will delve into the comparative pharmacology, mechanism of action, and behavioral outcomes of MPTP administration in commonly used laboratory animals.

Section 2: Mechanism of Neurotoxicity

The neurotoxic effects of MPTP are not caused by the compound itself but by its metabolite, 1-methyl-4-phenylpyridinium (MPP+).[1][6] The conversion of MPTP to MPP+ is a multi-step process that is central to its toxicity and varies across species.

  • Entry into the Brain: MPTP is a lipophilic compound that readily crosses the blood-brain barrier.[1][4]

  • Metabolism to MPP+: Once in the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily located in glial cells (astrocytes), into the toxic cation MPP+.[1][7]

  • Selective Uptake by Dopaminergic Neurons: MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[1][3][8][9] This selective uptake is a key reason for the specific targeting of these neurons.

  • Mitochondrial Dysfunction: Inside the dopaminergic neurons, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[1][8][10] This leads to a cascade of detrimental events, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, cell death.[3][4][5]

The following diagram illustrates the pathway of MPTP-induced neurotoxicity:

MPTP_Toxicity_Pathway cluster_blood_brain Blood-Brain Barrier cluster_brain Central Nervous System cluster_glia Glial Cell (Astrocyte) cluster_neuron Dopaminergic Neuron MPTP_blood MPTP (in circulation) MPTP_brain MPTP MPTP_blood->MPTP_brain Crosses BBB MAOB MAO-B MPTP_brain->MAOB Metabolism MPP_glia MPP+ MAOB->MPP_glia DAT Dopamine Transporter (DAT) MPP_glia->DAT Uptake MPP_neuron MPP+ Mitochondrion Mitochondrion MPP_neuron->Mitochondrion Accumulation DAT->MPP_neuron ComplexI Complex I Inhibition Mitochondrion->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS ROS Production ComplexI->ROS Cell_Death Apoptotic Cell Death ATP_depletion->Cell_Death ROS->Cell_Death Rotarod_Workflow start Start: MPTP-treated and Control Mice habituation Habituation Phase: Place mice on stationary or slowly rotating rod start->habituation training Training Phase: Multiple trials with accelerating rod speed habituation->training testing Testing Phase: Record latency to fall over several trials training->testing data_analysis Data Analysis: Compare fall latencies between groups testing->data_analysis conclusion Conclusion: Assess motor coordination deficits data_analysis->conclusion

Caption: Workflow for the Rotarod behavioral test.

Procedure:

  • Habituation: A day before the actual test, acclimatize the mice to the rotarod apparatus by placing them on the stationary or slowly rotating rod for a few minutes.

  • Testing:

    • Place a mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the time (latency) it takes for the mouse to fall off the rod.

    • Perform multiple trials (e.g., 3 trials with a 15-minute inter-trial interval).

  • Data Analysis: Compare the average latency to fall between the MPTP-treated group and the control group. A shorter latency in the MPTP group indicates impaired motor coordination. [11]

Section 5: Concluding Remarks and Future Directions

The MPTP model has been instrumental in advancing our understanding of Parkinson's disease. [5][12]However, the significant cross-species differences in sensitivity and symptomatic manifestation underscore the importance of careful model selection and data interpretation. While primate models most closely mimic the human condition, rodent models, particularly in mice, offer practicality and the ability to investigate genetic contributions to susceptibility. [4][12] Future research should continue to explore the genetic and molecular underpinnings of these species-specific differences. A deeper understanding of the factors that make certain species, and even certain strains within a species, more vulnerable to MPTP will not only improve the utility of these animal models but may also provide critical insights into the etiology and progression of Parkinson's disease in humans.

References

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's disease, 1(1), 19–33. [Link]

  • Wikipedia. (n.d.). MPTP. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Retrieved January 22, 2026, from [Link]

  • Drug, Design, Development and Therapy. (2026, January 22). Therapeutic Efficacy of Curcumin Nanoparticles in Parkinson's Disease. [Link]

  • Intonti, S., et al. (2026). Comparative Analysis of T-Cell Signatures and Astroglial Reactivity in Parkinson's Pathology Across Animal Models with Distinct Regenerative Capacities. International Journal of Molecular Sciences, 27(2), 965. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubChem. Retrieved January 22, 2026, from [Link]

  • Wang, Y., et al. (2019). Comparison of the effect of rotenone and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on inducing chronic Parkinson's disease in mouse models. Biomedical reports, 11(5), 209–216. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. PubChem. Retrieved January 22, 2026, from [Link]

  • Johannessen, J. N., et al. (1985). Differences in the metabolism of MPTP in the rodent and primate parallel differences in sensitivity to its neurotoxic effects. Life sciences, 36(3), 219–224. [Link]

  • Gilham, D. E., et al. (1997). Metabolism of MPTP by cytochrome P4502D6 and the demonstration of 2D6 mRNA in human foetal and adult brain by in situ hybridization. Xenobiotica, 27(11), 1113-1125. [Link]

  • Singer, T. P., et al. (1987). Mechanism of the Neurotoxicity of MPTP. An Update. Annals of the New York Academy of Sciences, 515, 333-343. [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19-33. [Link]

  • Dutca, G. H., et al. (2021). MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. Biomolecules and Biomedicine, 21(1), 1-12. [Link]

  • Przedborski, S., & Tieu, K. (2007). Relationship of the in vivo metabolism of MPTP to toxicity. Parkinsonism & related disorders, 13 Suppl 3, S340-S344. [Link]

  • Hare, D. J., et al. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics, 5(4), 284-294. [Link]

  • Tipton, K. F., & Singer, T. P. (1993). MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease. Journal of neurochemistry, 61(4), 1191-1206. [Link]

  • G. F. (2014). The chemistry and pharmacology of tetrahydropyridines. Current medicinal chemistry, 21(3), 362-387. [Link]

  • Blum, D., et al. (2001). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Journal of neural transmission. Supplementum, (60), 141-147. [Link]

  • T. Nagatsu, & M. B. H. Youdim (Eds.). (1996). MPTP-Induced Parkinsonian Syndrome. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]

  • Grokipedia. (n.d.). 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone. Retrieved January 22, 2026, from [Link]

  • Deumens, R., et al. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. International Journal of Molecular Sciences, 22(16), 8870. [Link]

  • Avadhani, N. G., et al. (2013). Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease. The Journal of biological chemistry, 288(6), 4211-4226. [Link]

  • ResearchGate. (2022, March 2). Effect of Different MPTP Administration Intervals on Mouse Models of Parkinson's Disease. [Link]

  • Axios Research. (n.d.). MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Retrieved January 22, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2-(1,1-Dimethylethyl)-4-(1-methylpropyl)phenol. Retrieved January 22, 2026, from [Link]

Sources

A Tale of Two Toxins: Unraveling the Mechanistic Divergence of MPTP and its Phenolic Analog, 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Neurotoxicity Researchers

In the landscape of neurotoxicology, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) stands as a pivotal tool for modeling Parkinson's disease, owing to its remarkable specificity in targeting and destroying dopaminergic neurons in the substantia nigra.[1][2] Its mechanism of action, a multi-step process involving metabolic activation and selective neuronal uptake, has been extensively characterized.[3][4] This guide delves into a comparative analysis of MPTP and a structurally related analog, 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol (herein referred to as MDPP for brevity), a compound distinguished by the presence of a phenolic hydroxyl group on the phenyl ring. While direct experimental data on MDPP is limited, this guide will leverage established principles of neuropharmacology and toxicology to hypothesize its mechanistic profile and highlight the critical differences stemming from this seemingly minor structural alteration. This comparison will provide researchers with a framework for understanding how subtle chemical modifications can profoundly impact neurotoxic potential and offer insights into the design and evaluation of novel neuroactive compounds.

The Canonical Pathway of MPTP Neurotoxicity: A Pro-toxin's Journey

The neurotoxic effects of MPTP are not inherent to the parent molecule but are rather the result of a cascade of bioactivation events.[1][5] This journey from a relatively innocuous precursor to a potent dopaminergic poison is a classic example of lethal synthesis.

  • Crossing the Blood-Brain Barrier: MPTP, as a lipophilic compound, readily crosses the blood-brain barrier (BBB), gaining access to the central nervous system.[6]

  • Metabolic Activation by MAO-B: Within the brain, MPTP is not a substrate for neurons but for glial cells, particularly astrocytes.[7] Here, the enzyme monoamine oxidase B (MAO-B) catalyzes the oxidation of MPTP to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), which is then further oxidized to the active toxicant, 1-methyl-4-phenylpyridinium (MPP+).[8][9]

  • Selective Uptake by Dopaminergic Neurons: The positively charged MPP+ is released from astrocytes into the extracellular space.[10] Its structural similarity to dopamine allows it to be a high-affinity substrate for the dopamine transporter (DAT), which is densely expressed on the presynaptic terminals of dopaminergic neurons.[11][12][13] This selective uptake mechanism is the cornerstone of MPTP's specificity for the dopaminergic system.[14]

  • Mitochondrial Sequestration and Complex I Inhibition: Once inside the dopaminergic neuron, MPP+ is actively sequestered by mitochondria, driven by the mitochondrial membrane potential.[15][16] Within the mitochondrial matrix, MPP+ potently inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[10][16]

  • Bioenergetic Crisis and Oxidative Stress: The inhibition of Complex I leads to a catastrophic failure of mitochondrial respiration, resulting in a rapid depletion of ATP.[5][10] This energy crisis, coupled with the increased production of reactive oxygen species (ROS) from the dysfunctional electron transport chain, triggers a cascade of events including oxidative stress, inflammation, and ultimately, apoptotic cell death of the dopaminergic neuron.[3][4]

The Hypothesized Mechanism of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol (MDPP): A Story of Attenuated Toxicity

The introduction of a phenolic hydroxyl group onto the phenyl ring of the MPTP scaffold is predicted to dramatically alter its pharmacokinetic and pharmacodynamic properties, likely resulting in a significantly attenuated neurotoxic profile.

  • Impaired Blood-Brain Barrier Permeability: Phenolic hydroxyl groups increase the polarity of a molecule, thereby reducing its lipophilicity. This change is expected to significantly hinder the ability of MDPP to passively diffuse across the BBB compared to the highly lipophilic MPTP.[17][18] Consequently, a smaller proportion of the peripherally administered dose would reach the central nervous system.

  • Altered Metabolism: A Fork in the Road: While the tetrahydropyridine ring of MDPP may still be a substrate for MAO-B, the presence of the phenol group opens up alternative, competing metabolic pathways. Phenols are readily metabolized by phase II conjugation reactions, such as glucuronidation and sulfation, which would further increase their polarity and facilitate their excretion.[19] Additionally, the phenolic hydroxyl group could be a substrate for catechol-O-methyltransferase (COMT). These detoxification pathways would likely reduce the amount of MDPP available for oxidation by MAO-B, thereby decreasing the formation of its corresponding toxic pyridinium ion, 4-hydroxy-1-methyl-4-phenylpyridinium (HMPP+).

  • Dopamine Transporter Affinity: Should HMPP+ be formed, its affinity for the dopamine transporter (DAT) may also be altered. While MPP+ is an excellent substrate for DAT, the addition of a hydroxyl group could change its binding characteristics, potentially reducing its uptake into dopaminergic neurons.[20]

  • Mitochondrial Accumulation and Toxicity: The impact of the hydroxyl group on mitochondrial sequestration and Complex I inhibition is less certain without direct experimental data. However, any reduction in the intracellular concentration of HMPP+ due to decreased BBB penetration and altered metabolism would inherently lessen its potential for mitochondrial toxicity.

Visualizing the Mechanistic Divergence

The following diagrams illustrate the established metabolic pathway of MPTP and the hypothesized pathway for MDPP, highlighting the key points of divergence.

MPTP_Metabolism cluster_Blood Blood cluster_Brain Brain cluster_Astrocyte Astrocyte cluster_Neuron Dopaminergic Neuron MPTP_blood MPTP MPTP_astrocyte MPTP MPTP_blood->MPTP_astrocyte Crosses BBB MPDP MPDP+ MPTP_astrocyte->MPDP MAO-B MPP_astrocyte MPP+ MPDP->MPP_astrocyte MPP_neuron MPP+ MPP_astrocyte->MPP_neuron DAT Uptake Mitochondrion Mitochondrial Complex I Inhibition MPP_neuron->Mitochondrion Cell Death Cell Death Mitochondrion->Cell Death

Caption: Metabolic activation and neurotoxic pathway of MPTP.

MDPP_Metabolism cluster_Blood Blood cluster_Brain Brain cluster_Astrocyte Astrocyte cluster_Detox Detoxification cluster_Neuron Dopaminergic Neuron MDPP_blood MDPP MDPP_astrocyte MDPP MDPP_blood->MDPP_astrocyte Limited BBB Crossing Conjugates Conjugated Metabolites (Glucuronide, Sulfate) MDPP_blood->Conjugates Peripheral Metabolism HMPP HMPP+ MDPP_astrocyte->HMPP MAO-B (Reduced) MDPP_astrocyte->Conjugates Central Metabolism (COMT, etc.) HMPP_neuron HMPP+ HMPP->HMPP_neuron DAT Uptake (Potentially Reduced) Mitochondrion Mitochondrial Complex I Inhibition (Presumed Weaker) HMPP_neuron->Mitochondrion Reduced Cell Death Reduced Cell Death Mitochondrion->Reduced Cell Death in_vitro_workflow cluster_BBB Blood-Brain Barrier Permeability cluster_Metabolism Metabolism cluster_Toxicity Neuronal Toxicity start Start: Compare MPTP and MDPP pampa PAMPA Assay start->pampa liver_microsomes Liver Microsome Assay (Phase I & II Metabolism) start->liver_microsomes mao_assay Recombinant MAO-B Assay start->mao_assay sh_sy5y SH-SY5Y Cell Viability Assay (e.g., MTT, LDH) start->sh_sy5y dat_uptake [3H]Dopamine Uptake Assay sh_sy5y->dat_uptake Investigate Uptake mito_resp Mitochondrial Respirometry (e.g., Seahorse Assay) sh_sy5y->mito_resp Investigate Mitochondrial Function

Caption: In vitro experimental workflow for comparing MPTP and MDPP.

Detailed Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability

  • Objective: To assess the passive permeability of MPTP and MDPP across an artificial membrane mimicking the blood-brain barrier.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.

    • The donor wells are filled with a solution of the test compound (MPTP or MDPP) in a phosphate buffer at a known concentration.

    • The acceptor plate, containing buffer, is placed in contact with the donor plate.

    • The plates are incubated for a defined period (e.g., 4-18 hours) at room temperature.

    • The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.

    • The permeability coefficient (Pe) is calculated.

  • Expected Outcome: MPTP will show a significantly higher Pe value than MDPP, indicating greater passive permeability.

2. In Vitro Metabolism using Liver Microsomes

  • Objective: To determine the metabolic fate of MPTP and MDPP.

  • Methodology:

    • Incubate MPTP or MDPP with pooled human or rodent liver microsomes.

    • The incubation mixture should contain co-factors for both Phase I (NADPH for cytochrome P450 enzymes) and Phase II (UDPGA for glucuronidation, PAPS for sulfation) reactions.

    • Incubations are carried out at 37°C and stopped at various time points by adding a quenching solvent (e.g., acetonitrile).

    • Samples are analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

  • Expected Outcome: MPTP will primarily be metabolized to MPDP+ and subsequently MPP+. MDPP will show significant formation of glucuronide and/or sulfate conjugates, with potentially minimal formation of HMPP+.

3. SH-SY5Y Neuroblastoma Cell Viability Assay

  • Objective: To assess the direct cytotoxicity of the parent compounds and their primary metabolites (MPP+ and the synthesized HMPP+).

  • Methodology:

    • Culture human neuroblastoma SH-SY5Y cells (a dopaminergic cell line) in 96-well plates.

    • Treat the cells with increasing concentrations of MPTP, MDPP, MPP+, and HMPP+ for 24-48 hours.

    • Assess cell viability using a standard MTT or LDH release assay.

  • Expected Outcome: MPP+ will be highly toxic to SH-SY5Y cells. MPTP will show some toxicity due to intracellular metabolism. HMPP+ is expected to be less toxic than MPP+, and MDPP is expected to have the lowest toxicity.

4. In Vivo Mouse Model of Neurotoxicity

  • Objective: To compare the in vivo neurotoxic effects of MPTP and MDPP on the nigrostriatal dopamine system.

  • Methodology:

    • Administer MPTP (e.g., 20 mg/kg, i.p., 4 doses at 2-hour intervals) or an equimolar dose of MDPP to C57BL/6 mice. [18] 2. A control group receives saline injections.

    • After 7-21 days, sacrifice the animals and harvest the brains.

    • Analyze striatal dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

    • Perform immunohistochemical staining of the substantia nigra and striatum for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss and terminal degeneration.

  • Expected Outcome: MPTP-treated mice will exhibit a significant depletion of striatal dopamine and a loss of TH-positive neurons in the substantia nigra. [21]MDPP-treated mice are expected to show no significant changes compared to the saline control group.

Conclusion

The structural difference between MPTP and its phenolic analog, 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol, though minor, is predicted to lead to a profound divergence in their neurotoxic mechanisms. The addition of a hydroxyl group is likely to transform a potent and selective dopaminergic toxin into a significantly less harmful compound by impairing its entry into the brain and shunting it towards rapid detoxification pathways. This comparative analysis underscores a critical principle in drug design and toxicology: small changes in chemical structure can have dramatic effects on biological activity. The experimental workflows outlined in this guide provide a clear path for empirically testing these hypotheses and further illuminating the structure-activity relationships that govern neurotoxicity.

References

  • Di Monte, D. A. (1991). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease. PubMed. [Link]

  • Di Monte, D., Wu, E. Y., Irwin, I., Delanney, L. E., & Langston, J. W. (1991). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 1-methyl-4-phenylpyridine (MPP+) cause rapid ATP depletion in isolated hepatocytes. PubMed. [Link]

  • Naoi, M., Maruyama, W., & Niwa, T. (2003). MPP+ analogs acting on mitochondria and inducing neuro-degeneration. PubMed. [Link]

  • Shimazu, R., Anada, M., Miyaguchi, A., Nomi, Y., & Matsumoto, H. (2021). Evaluation of Blood-Brain Barrier Permeability of Polyphenols, Anthocyanins, and Their Metabolites. Journal of Agricultural and Food Chemistry, 69(39), 11676–11686. [Link]

  • Rollema, H., De Vries, J. B., & Damsma, G. (1996). Dopamine efflux by MPTP and hydroxyl radical generation. PubMed. [Link]

  • Kitayama, S., Wang, J. B., & Uhl, G. R. (1993). Dopamine transporter mutants selectively enhance MPP+ transport. PubMed. [Link]

  • Forno, L. S., Langston, J. W., DeLanney, L. E., Irwin, I., & Ricaurte, G. A. (1986). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man. PubMed. [Link]

  • Wu, E. Y., Shinka, T., Caldera-Munoz, P., Yoshizumi, H., Trevor, A. J., & Castagnoli, N. (1988). Quantitative analysis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine metabolism in isolated rat hepatocytes. PubMed. [Link]

  • Youdim, M. B. H., & Riederer, P. (2022). Evaluation of Blood–Brain Barrier Permeability of Polyphenols, Anthocyanins, and Their Metabolites. ResearchGate. [Link]

  • Gelo, F., Tresini, M., & Scarcella, M. (2020). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. MDPI. [Link]

  • Lee, J., Park, J. H., & Kim, Y. S. (2020). The traditional view on MAOB as a DA- and MPTP-metabolizing enzyme. ResearchGate. [Link]

  • Tan, Z. H., Lee, J. Y., & Cheah, I. K. (2024). Cross species computational analysis of dopamine and MPP plus binding to the dopamine transporter elucidates mechanisms of MPTP induced neurotoxicity. ResearchGate. [Link]

  • Tipton, K. F., & Singer, T. P. (1993). The role of MAO in MPTP toxicity--a review. PubMed. [Link]

  • Neveu, V., Moussy, A., & Scalbert, A. (2017). Metabolites Metabolism. Phenol-Explorer. [Link]

  • Rocabado-Biguria, J., Llerena, S., & Cifuentes, A. (2022). Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products. Frontiers in Nutrition. [Link]

  • Hare, D. J., & Double, K. L. (2016). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. PubMed. [Link]

  • Mapa, M. S. T., Le, V. Q., & Wimalasena, K. (2018). Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+. PLOS ONE. [Link]

  • Kitayama, S., Wang, J. B., & Uhl, G. R. (1993). Dopamine transporter mutants selectively enhance MPP+ transport. Vrije Universiteit Amsterdam. [Link]

  • Gelo, F., Tresini, M., & Scarcella, M. (2020). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. PubMed. [Link]

  • Heikkila, R. E., Hess, A., & Duvoisin, R. C. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. PubMed. [Link]

  • Avila, M., & Castagnoli, N. (2015). HPLC chromatograms of MPTP oxidized by human MAO-B (a) and MPTP... ResearchGate. [Link]

  • Kitayama, S., Mitsuhata, C., Davis, S., Wang, J. B., Sato, T., Morita, K., Uhl, G. R., & Dohi, T. (1998). MPP+ toxicity and plasma membrane dopamine transporter: study using cell lines expressing the wild-type and mutant rat dopamine transporters. PubMed. [Link]

  • Al-Bachari, S., Goodman, T., & Parkes, L. M. (2022). Nanotechnology to Overcome Blood–Brain Barrier Permeability and Damage in Neurodegenerative Diseases. MDPI. [Link]

  • Bezard, E., Gross, C. E., & Brotchie, J. M. (1997). Dopamine transporter is required for in vivo MPTP neurotoxicity: evidence from mice lacking the transporter. PubMed. [Link]

  • Rose, S., Nomoto, M., & Jenner, P. (1989). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in the mouse: an in vivo electrochemical study. PubMed. [Link]

  • Sherer, T. B., Betarbet, R., & Greenamyre, J. T. (2023). Exposure to Mitochondrial Toxins: An In Vitro Study of Energy Depletion and Oxidative Stress in Driving Dopaminergic Neuronal Death in MN9D Cells. MDPI. [Link]

  • Chen, X., Ghribi, O., & Geiger, J. D. (2010). Caffeine protects against MPTP-induced blood-brain barrier dysfunction in mouse striatum. Journal of Neurochemistry. [Link]

  • Glover, V., Gibb, C., & Sandler, M. (1986). Monoamine oxidase B(MAO-B) is the major catalyst for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation in human brain and other tissues. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylcatechol. PubChem. [Link]

Sources

A Comparative Analysis of the Neurotoxic Profiles of MPTP and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has served as a cornerstone for modeling Parkinson's disease (PD) in preclinical research. Its ability to selectively obliterate dopaminergic neurons in the substantia nigra pars compacta faithfully recapitulates a key pathological hallmark of PD. However, the neurotoxicity of MPTP is not direct. It is a pro-toxin that requires metabolic activation to exert its devastating effects. This guide provides a detailed comparative analysis of the neurotoxic profiles of MPTP and its primary metabolites, 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) and 1-methyl-4-phenylpyridinium (MPP+), offering researchers, scientists, and drug development professionals a comprehensive understanding of their distinct and overlapping mechanisms of action.

The Metabolic Journey of a Pro-Toxin: From MPTP to the Ultimate Neurotoxin, MPP+

The journey of MPTP from a relatively innocuous molecule to a potent dopaminergic neurotoxin is a multi-step process primarily occurring within the brain. Understanding this metabolic pathway is crucial for appreciating the distinct roles of its metabolites in neurodegeneration.

Initially, the lipophilic MPTP readily crosses the blood-brain barrier and is taken up by astrocytes.[1][2] Within these glial cells, MPTP undergoes a two-step oxidation process catalyzed by the enzyme monoamine oxidase-B (MAO-B).[3][4] The first oxidation converts MPTP to the intermediate metabolite, MPDP+. Subsequently, MPDP+ is further oxidized to the ultimate neurotoxin, MPP+.[3][4] This final, highly toxic metabolite is then released into the extracellular space.

Dopaminergic neurons, the primary targets in Parkinson's disease, possess a high-affinity dopamine transporter (DAT) that recognizes and actively transports MPP+ into the neuron.[2] This selective uptake mechanism is a key determinant of the specific neurotoxicity of MPP+ towards this neuronal population. Once inside the dopaminergic neuron, MPP+ accumulates and initiates a cascade of cytotoxic events.

MPTP_Metabolism cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron MPTP_ext MPTP MPTP_astro MPTP MPTP_ext->MPTP_astro Crosses BBB & Enters Astrocyte MPP_ext MPP+ MPP_neuron MPP+ MPP_ext->MPP_neuron Uptake via DAT MPDP MPDP+ MPTP_astro->MPDP Oxidation MPP_astro MPP+ MPDP->MPP_astro Oxidation MPP_astro->MPP_ext Release MAOB MAO-B Mitochondrion Mitochondrion MPP_neuron->Mitochondrion Accumulation DAT DAT Neurodegeneration Neurodegeneration Mitochondrion->Neurodegeneration Inhibition of Complex I, Oxidative Stress

Figure 1: Metabolic activation of MPTP and uptake into dopaminergic neurons.

Comparative Neurotoxic Profiles: A Head-to-Head Analysis

While MPP+ is the primary executioner of dopaminergic neurons, both MPTP and the intermediate MPDP+ possess distinct biochemical properties that contribute to the overall neurotoxic cascade. A direct comparison of their potencies and mechanisms reveals a clear hierarchy of toxicity.

ParameterMPTPMPDP+MPP+
In Vitro Cytotoxicity (SH-SY5Y cells) High concentration needed for viability loss (~3 mM after 8 hours)[5]Less potent than MPP+Decreased viability at lower concentrations (~0.1 mM after 8 hours)[5]
Inhibition of NADH Dehydrogenase (Ki) 2.4 x 10⁻³ M[5][6]Data not available3 x 10⁻⁴ M[5][6]
Dopamine Uptake Inhibition (I₅₀) 30 µM (rat synaptosomes)[7]37 µM (rat synaptosomes)[7]3.4 µM (rat synaptosomes)[7]
In Vivo Neurotoxicity Pro-toxin, requires conversion to MPP+Less potent than MPP+2-3 orders of magnitude more toxic than MPTP
In Vivo LD₅₀ (Mouse, s.c.) 54 mg/kg[8]Data not availableData not available

MPTP: The Initiator

As a lipophilic pro-toxin, the primary role of MPTP is to gain access to the central nervous system. Its own neurotoxic potential is limited, as evidenced by the high concentrations required to induce cell death in vitro.[5] Furthermore, its inhibitory effect on NADH dehydrogenase, a key enzyme in the mitochondrial electron transport chain, is significantly weaker than that of MPP+.[5][6]

MPDP+: The Unstable Intermediate

MPDP+ is a transient but crucial intermediate in the metabolic activation of MPTP. While less toxic than MPP+, it is not an inert bystander. MPDP+ has been shown to inhibit dopamine uptake, although with less potency than MPP+.[7] A significant characteristic of MPDP+ is its ability to undergo non-enzymatic disproportionation into MPTP and MPP+, particularly at physiological pH.[7] This suggests that some conversion to the more toxic MPP+ can occur spontaneously.

MPP+: The Ultimate Executioner

MPP+ is the primary driver of neurodegeneration in the MPTP model. Its neurotoxic profile is characterized by:

  • High Potency: In vivo studies have demonstrated that MPP+ is 2-3 orders of magnitude more toxic than its precursor, MPTP.

  • Selective Uptake: The high affinity of MPP+ for the dopamine transporter (DAT) leads to its selective accumulation in dopaminergic neurons, explaining the targeted nature of the neurotoxicity.[2]

  • Mitochondrial Dysfunction: Once inside the neuron, MPP+ is actively sequestered by mitochondria, where it potently inhibits Complex I of the electron transport chain.[2][3] This inhibition leads to a severe depletion of cellular ATP and a cascade of downstream detrimental effects.

  • Oxidative Stress: The disruption of the electron transport chain by MPP+ results in the generation of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[9] This oxidative stress is a major contributor to neuronal cell death.

Mechanistic Insights into Neurotoxicity

The neurotoxic mechanisms of MPTP metabolites are multifaceted, with mitochondrial dysfunction and oxidative stress at their core.

Mitochondrial Impairment: The Engine of Cell Death

The primary target of MPP+ is Complex I of the mitochondrial respiratory chain.[2][3] By binding to and inhibiting this crucial enzyme complex, MPP+ disrupts the flow of electrons, leading to a catastrophic failure of cellular energy production. The resulting ATP depletion cripples essential cellular processes, ultimately leading to cell death.

Mitochondrial_Dysfunction MPP MPP+ ComplexI Mitochondrial Complex I MPP->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Disrupts ATP ATP Production ETC->ATP Decreases ROS Reactive Oxygen Species (ROS) ETC->ROS Increases CellDeath Neuronal Cell Death ATP->CellDeath Contributes to OxidativeStress Oxidative Stress ROS->OxidativeStress Leads to OxidativeStress->CellDeath Induces

Figure 2: The central role of mitochondrial dysfunction in MPP+-induced neurotoxicity.

Oxidative Stress: The Corrosive Aftermath

The inhibition of Complex I by MPP+ not only halts ATP synthesis but also creates a "backup" of electrons in the electron transport chain. These electrons can then leak and react with molecular oxygen to form superoxide radicals and other ROS.[9] This surge in oxidative stress overwhelms the cell's antioxidant defenses, leading to widespread damage to cellular components and contributing significantly to the neurodegenerative process. Studies have shown that both MPP+ and MPDP+ can induce the formation of oxygen radicals by mitochondrial enzymes.[9]

Experimental Protocols for Assessing Neurotoxicity

To aid researchers in their investigation of MPTP and its metabolites, we provide the following established protocols for in vitro and in vivo assessment of neurotoxicity.

In Vitro Neurotoxicity Assessment in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying Parkinson's disease due to its dopaminergic characteristics.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of MPTP, MPDP+, and MPP+ in the cell culture medium. Remove the old medium from the wells and add 100 µL of the respective treatment solutions. Include a vehicle control (medium without the test compounds).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.

In Vivo MPTP Mouse Model of Parkinson's Disease

The MPTP mouse model is a robust in vivo system for studying dopaminergic neurodegeneration.

Protocol: Acute MPTP Administration

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old), as this strain is known to be susceptible to MPTP.

  • MPTP Preparation: Dissolve MPTP hydrochloride in sterile saline to the desired concentration (e.g., 20 mg/kg).

  • Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common acute regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals.

  • Post-Treatment Monitoring: Monitor the animals for any signs of distress.

  • Tissue Collection: At a designated time point post-injection (e.g., 7 days), euthanize the mice and collect brain tissue for analysis.

  • Neurochemical Analysis: Dissect the striatum and substantia nigra and measure dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellCulture SH-SY5Y Cell Culture Treatment_vitro Treatment with MPTP, MPDP+, MPP+ CellCulture->Treatment_vitro ViabilityAssay MTT Assay Treatment_vitro->ViabilityAssay IC50 Determine IC50 ViabilityAssay->IC50 AnimalModel C57BL/6 Mice Treatment_vivo MPTP Administration (i.p.) AnimalModel->Treatment_vivo TissueCollection Brain Tissue Collection Treatment_vivo->TissueCollection Analysis Neurochemical & Immunohistochemical Analysis TissueCollection->Analysis

Figure 3: Experimental workflows for assessing the neurotoxicity of MPTP metabolites.

Conclusion: A Hierarchy of Toxicity Driving Neurodegeneration

The comparative analysis of MPTP and its metabolites unequivocally establishes a clear hierarchy of neurotoxicity, with MPP+ reigning as the ultimate toxic species. While MPTP serves as the crucial initiator by gaining access to the CNS, and MPDP+ acts as a key intermediate, it is the selective uptake and potent mitochondrial inhibition by MPP+ that orchestrates the demise of dopaminergic neurons. A thorough understanding of the distinct roles and mechanisms of each metabolite is paramount for researchers striving to unravel the complexities of Parkinson's disease and develop novel therapeutic strategies to combat this devastating neurodegenerative disorder. By utilizing the experimental frameworks provided, the scientific community can continue to build upon our knowledge of this invaluable preclinical model.

References

  • Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). PubMed. [Link]

  • MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease. PubMed. [Link]

  • Further Insight Into the Mode of Action of the Neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). PubMed. [Link]

  • 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide. National Institutes of Health. [Link]

  • MPTP-Induced Parkinsonian Syndrome. National Institutes of Health. [Link]

  • Inhibition of mitochondrial respiration by analogs of 4-phenylpyridine and 1-methyl-4-phenylpyridinium cation (MPP+), the neurotoxic metabolite of MPTP. PubMed. [Link]

  • Cytotoxic effects of MPTP on SH-SY5Y human neuroblastoma cells. ResearchGate. [Link]

  • Tissue concentrations of MPTP and MPP+ after administration of lethal and sublethal doses of MPTP to mice. PubMed. [Link]

  • Cytotoxic Effects of MPTP on SH-SY5Y Human Neuroblastoma Cells. PubMed. [Link]

  • MPTP, MPP+ and mitochondrial function. PubMed. [Link]

  • Inhibition of mitochondrial respiration by analogues of the dopaminergic neurotoxin 1-methyl-4-phenylpyridinium: structural requirements for accumulation-dependent enhanced inhibitory potency on intact mitochondria. PubMed. [Link]

  • Inhibition of mitochondrial respiration by neutral, monocationic, and dicationic bis-pyridines related to the dopaminergic neurotoxin 1-methyl-4-phenylpyridinium cation (MPP+). PubMed. [Link]

  • Comparison of the effect of rotenone and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on inducing chronic Parkinson's disease in mouse models. National Institutes of Health. [Link]

  • Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+. PLOS. [Link]

  • Generation of reactive oxygen species in 1-methyl-4-phenylpyridinium (MPP+) treated dopaminergic neurons occurs as an NADPH oxidase-dependent two-wave cascade. National Institutes of Health. [Link]

  • Toxic effects of MPP(+) and MPTP in PC12 cells independent of reactive oxygen species formation. PubMed. [Link]

  • MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine. National Institutes of Health. [Link]

  • MPP+ induces a dose- and time-dependent increase in intracellular ROS... ResearchGate. [Link]

Sources

A Comparative Guide to Validating Analytical Methods for 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol Detection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol, a critical compound in pharmaceutical development. The focus is on the validation of these methods to ensure data integrity, a cornerstone of regulatory compliance and drug safety. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

The validation of an analytical method is the process of demonstrating its suitability for the intended purpose.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that outline the essential parameters for analytical method validation.[2][3] These parameters include specificity, linearity, accuracy, precision, and robustness, which collectively ensure that a method provides consistent, reliable, and accurate data.[4][5]

The Significance of Robust Analytical Method Validation

In pharmaceutical analysis, the ability to accurately quantify active pharmaceutical ingredients (APIs) and their impurities is paramount.[5] A validated analytical method guarantees that the measurements are reliable, which is crucial for batch release, stability studies, and ensuring the overall quality of the drug product.[4][6] The validation process itself is a systematic approach to confirming that the chosen analytical technique is fit for its intended use.[6]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the detection of 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also powerful techniques, particularly for trace-level analysis and impurity profiling.[7][8]

Analytical Technique Principle Strengths Limitations Typical Applications
HPLC with UV Detection Separation based on differential partitioning between a mobile and stationary phase, with detection via UV absorbance.Robust, reproducible, widely available, and cost-effective.[5][6]Limited selectivity for complex matrices, may require derivatization for compounds without a UV chromophore.Routine quality control, assay of drug substance and product, content uniformity.[6]
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[7]High separation efficiency, excellent for volatile and semi-volatile analytes, provides structural information.[7][9]Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.[9]Analysis of residual solvents, impurity profiling of volatile compounds.[10]
LC-MS/MS Combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry.[8]Exceptional sensitivity and selectivity, capable of detecting trace-level impurities, provides definitive structural elucidation.[8][11]Higher cost and complexity compared to HPLC-UV.[11]Bioanalytical studies, identification of unknown impurities and degradants, quantification of low-level analytes.[10][12]

The Pillars of Analytical Method Validation

According to ICH Q2(R1) guidelines, the following parameters are essential for the validation of quantitative analytical procedures.[3][13]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][14]

  • Experimental Approach: Specificity is demonstrated by analyzing the drug substance, a placebo formulation, and a mixture of the drug substance with known impurities and degradation products. The method should show no interference at the retention time of the analyte.[15]

Linearity

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[4][16]

  • Experimental Approach: A series of at least five standards of known concentrations spanning the expected range of the samples are analyzed.[13] The response is then plotted against the concentration, and the linearity is typically evaluated by the correlation coefficient (r²) of the regression line, which should be close to 1.[17]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[4][18]

  • Experimental Approach: Accuracy is assessed by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with known amounts of the drug substance) and comparing the measured value to the true value.[15] The accuracy is expressed as the percentage of recovery.[4]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4][18] It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[6]

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.[4]

  • Reproducibility: Precision between different laboratories (inter-laboratory precision).[19]

Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][13] For assay methods, the typical range is 80% to 120% of the test concentration.[16][20]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14][19]

  • Experimental Approach: Typical variations include changes in the mobile phase pH, column temperature, and flow rate.[16] The method's performance is evaluated under these modified conditions to ensure its reliability during normal usage.[17]

Experimental Workflow and Data Visualization

A well-defined workflow is essential for a successful method validation.

Sources

A Head-to-Head In Vivo Comparison of MPTP Metabolites: Unraveling the Cascade of Dopaminergic Neurotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Parkinson's disease (PD) research, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) stands as a cornerstone for modeling the disease's characteristic dopaminergic neurodegeneration. The toxicity of MPTP is not direct but is mediated through a cascade of metabolic conversions, each with distinct properties and potencies. This guide provides an in-depth, head-to-head comparison of the primary MPTP metabolites—MPDP+ and MPP+—along with the parent compound, based on pivotal in vivo experimental data. Understanding the differential effects of these molecules is critical for refining disease models and developing targeted neuroprotective strategies.

The Metabolic Journey of MPTP: A Pathway to Neurotoxicity

The neurotoxic potential of MPTP is unlocked within the brain through a two-step oxidation process. This metabolic activation is a critical determinant of its selective toxicity to dopaminergic neurons.[1][2]

  • MPTP to MPDP+: Once MPTP, a lipophilic molecule, readily crosses the blood-brain barrier, it is first metabolized by monoamine oxidase-B (MAO-B), primarily within astrocytes, into the intermediate metabolite 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[3][4]

  • MPDP+ to MPP+: MPDP+ is then further oxidized, either enzymatically or through auto-oxidation, to the ultimate toxic species, 1-methyl-4-phenylpyridinium (MPP+).[3][5]

This metabolic cascade is not merely a sequence of events but a crucial element in the spatial and cellular targeting of the neurotoxic effects, as we will explore.

MPTP_Metabolism cluster_outside_neuron Extracellular Space / Astrocyte cluster_neuron Dopaminergic Neuron MPTP MPTP (Lipophilic) MAOB MAO-B MPTP->MAOB Crosses BBB MPDP MPDP+ MPP_out MPP+ (Extracellular) MPDP->MPP_out Oxidation MAOB->MPDP Oxidation MPP_in MPP+ (Intracellular) Mitochondria Mitochondrial Complex I Inhibition MPP_in->Mitochondria Accumulation DAT Dopamine Transporter (DAT) DAT->MPP_in Toxicity Neurotoxicity Mitochondria->Toxicity MPP_out->DAT Selective Uptake

Caption: Metabolic activation of MPTP and the subsequent steps leading to selective dopaminergic neurotoxicity.

In Vivo Head-to-Head Comparison: The Decisive Role of Direct Administration

A significant challenge in comparing MPTP and its metabolites in vivo lies in their differing abilities to cross the blood-brain barrier (BBB). While MPTP is lipophilic and readily enters the brain, its charged metabolite, MPP+, is not.[6] Systemic administration of MPP+ therefore fails to produce the characteristic parkinsonian neurodegeneration.[6] Consequently, direct intracerebral injection is the definitive method for a true head-to-head comparison of their intrinsic neurotoxic potential.

A landmark study by Sayre et al. (1986) provided a direct in vivo comparison by unilaterally infusing MPTP, MPP+, and a non-oxidizable analog of MPDP+ (3,3-dimethyl-MPDP+) into the substantia nigra of rats. The results unequivocally established the superior potency of the final metabolite.

CompoundRelative Toxicity (Dopamine Depletion)Key Finding
MPP+ High (2-3 orders of magnitude more potent)The ultimate toxic species directly responsible for neurodegeneration.
MPTP LowRequires metabolic conversion to MPP+ to exert its toxic effects.
3,3-DM-MPDP+ LowThe intermediate metabolite has significantly lower intrinsic toxicity than MPP+.

Data summarized from: Sayre, L. M., Arora, P. K., Iacofano, L. A., & Harik, S. I. (1986). Comparative toxicity of MPTP, MPP+ and 3,3-dimethyl-MPDP+ to dopaminergic neurons of the rat substantia nigra. European journal of pharmacology, 124(1-2), 171–174.[7]

This experiment underscores a critical concept: the neurotoxicity observed after systemic MPTP administration is entirely dependent on its conversion to MPP+.

Mechanistic Insights from In Vivo Studies

The differential toxicity of MPTP and its metabolites is rooted in a combination of their pharmacokinetic properties and their specific molecular interactions within the central nervous system.

The Role of the Dopamine Transporter (DAT)

The selective vulnerability of dopaminergic neurons to MPP+ is primarily due to the high-affinity dopamine transporter (DAT).[8] In vivo studies using DAT knockout mice have provided conclusive evidence for this mechanism. When MPTP was administered to mice lacking the dopamine transporter, the characteristic depletion of striatal dopamine and neuronal death were absent.[8] This demonstrates that DAT is the gateway through which MPP+, once formed in the extracellular space, is concentrated within dopaminergic neurons to toxic levels.[3][8]

The Intermediate Metabolite: MPDP+

While significantly less toxic than MPP+, the intermediate metabolite MPDP+ plays a crucial role in the overall toxic cascade. In vivo studies have detected a rapid rise in MPDP+ in the brain following MPTP injection, preceding the formation of MPP+.[9][10] Interestingly, MPDP+ appears to be able to exit the astrocytes where it is formed and enter the extracellular space in a transporter-independent manner.[10] It can then be converted to MPP+ extracellularly, making it available for uptake by DAT on nearby dopaminergic neurons. This extracellular generation of MPP+ from MPDP+ is a key step in the selective targeting of these neurons.[10]

Experimental_Workflow cluster_systemic Systemic Administration (e.g., Intraperitoneal) cluster_intracerebral Intracerebral Administration (e.g., Intranigral) MPTP_sys MPTP BBB Blood-Brain Barrier MPTP_sys->BBB Crosses MPP_sys MPP+ MPP_sys->BBB Blocked MPTP_ic MPTP Toxicity_ic Comparative Dopaminergic Neurotoxicity MPTP_ic->Toxicity_ic Low Toxicity MPDP_ic MPDP+ analog MPDP_ic->Toxicity_ic Low Toxicity MPP_ic MPP+ MPP_ic->Toxicity_ic High Toxicity Metabolism Metabolism (MAO-B) BBB->Metabolism Toxicity_sys Dopaminergic Neurotoxicity Metabolism->Toxicity_sys

Caption: Comparison of systemic versus direct intracerebral administration for evaluating MPTP metabolite neurotoxicity.

Experimental Protocols

Intranigral Stereotaxic Injection in Rodents

This protocol is designed for the direct comparison of the neurotoxic potential of MPTP and its metabolites, bypassing the blood-brain barrier.

1. Animal Preparation:

  • Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, isoflurane).

  • The animal is placed in a stereotaxic frame, and the scalp is incised to expose the skull.

2. Stereotaxic Targeting:

  • Bregma is identified, and coordinates for the substantia nigra pars compacta (SNc) are determined based on a rat brain atlas (e.g., Paxinos and Watson). Typical coordinates relative to bregma might be: Anteroposterior (AP): -5.3 mm, Mediolateral (ML): ±2.0 mm, Dorsoventral (DV): -7.8 mm from the skull surface.

3. Craniotomy and Injection:

  • A small burr hole is drilled in the skull over the target coordinates.

  • A microsyringe (e.g., a 10 µl Hamilton syringe) is lowered to the target depth.

  • A small volume (e.g., 1-2 µl) of the test compound (MPTP, MPP+, or MPDP+ analog dissolved in sterile saline) is infused slowly over several minutes. The contralateral side can be injected with vehicle as a control.

4. Post-operative Care:

  • The syringe is left in place for a few minutes post-injection to minimize backflow.

  • The incision is sutured, and the animal is allowed to recover with appropriate post-operative analgesia and monitoring.

5. Endpoint Analysis (e.g., 3 weeks post-injection):

  • Behavioral Assessment: Rotational behavior induced by apomorphine or amphetamine can be quantified to assess the unilateral lesion.

  • Neurochemical Analysis: Animals are euthanized, and the striata are dissected. Dopamine and its metabolites (DOPAC, HVA) are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Histological Analysis: Brains are sectioned and stained for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the SNc and their terminals in the striatum.

Broader Context: MPTP Analogs

Research into analogs of MPTP has further illuminated the structure-activity relationships governing neurotoxicity. For example, the analog 2'-methyl-MPTP has been shown to be a more potent neurotoxin in mice than MPTP itself.[9] Studies with a wide range of MPP+ analogs have revealed that neurotoxicity is generally enhanced by lipophilic groups, while hydrophilic substituents tend to abolish toxicity.[5] A permanent positive charge on the nitrogen atom is a critical feature for the neurotoxic effect.[5]

Conclusion

The in vivo head-to-head comparison of MPTP metabolites unequivocally demonstrates that MPP+ is the ultimate toxic agent responsible for the destruction of dopaminergic neurons. The parent compound, MPTP, and the intermediate, MPDP+, are essentially pro-toxins, with their primary roles being the delivery and generation of MPP+ in the vicinity of vulnerable neurons. The selective uptake of MPP+ via the dopamine transporter is the lynchpin of this targeted neurotoxicity. This detailed understanding of the metabolic cascade and the distinct roles of each metabolite is fundamental for the accurate interpretation of data from MPTP-based animal models and for the rational design of novel therapeutics aimed at halting the progression of Parkinson's disease.

References

  • Singer, T. P., & Ramsay, R. R. (1990). Mechanism of the neurotoxicity of MPTP.
  • Harik, S. I., Riachi, N. J., & Sayre, L. M. (1988). Correlation of MPTP neurotoxicity in vivo with oxidation of MPTP by the brain and blood-brain barrier in vitro in five rat strains. Journal of neurochemistry, 50(6), 1944–1949.
  • Olanow, C. W., Jenner, P., & Brooks, D. (1998). MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease. Annals of neurology, 44(S3), S103-11.
  • Ricaurte, G. A., Langston, J. W., DeLanney, L. E., Irwin, I., & Brooks, J. D. (1986). Dopamine uptake blockers protect against the dopamine-depleting effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in the mouse striatum. Neuroscience letters, 72(2), 219–224.
  • Rollema, H., Johnson, E. A., Booth, R. G., & Castagnoli, N. (1994). MPP(+)-like neurotoxicity of a pyridinium metabolite derived from haloperidol: in vivo microdialysis and in vitro mitochondrial studies. Journal of Pharmacology and Experimental Therapeutics, 268(1), 382–390.
  • Di Monte, D. A., Wu, E. Y., Irwin, I., DeLanney, L. E., & Langston, J. W. (1991). Biotransformation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in mouse brain: in vivo and in vitro studies. Journal of Pharmacology and Experimental Therapeutics, 258(2), 594–600.
  • Gainetdinov, R. R., Fumagalli, F., Jones, S. R., & Caron, M. G. (1997). Dopamine transporter is required for in vivo MPTP neurotoxicity: evidence from mice lacking the transporter. Journal of neurochemistry, 69(3), 1322–1325.
  • Lau, Y. S., Wilson, J. A., & Doyle, T. J. (1992). In vivo evidence of increased nNOS activity in acute MPTP neurotoxicity: a functional pharmacological MRI study. Brain research, 572(1-2), 309–311.
  • Mosharov, E., Kim, Y. M., Larsen, K. E., Talloczy, Z., Choi, J., Kim, M., ... & Sulzer, D. (2015). Changes in neuronal dopamine homeostasis following 1-methyl-4-phenylpyridinium (MPP+) exposure. Journal of Biological Chemistry, 290(11), 7074–7085.
  • Kühn, K., Gsponer, J. A. M., Kaden, D., Toder, D., Schmidt, W. J., & Funk, C. (2015). Preferential extracellular generation of the active Parkinsonian toxin MPP+ by transporter-independent export of the intermediate MPDP+. Antioxidants & redox signaling, 23(12), 1001–1016.
  • Rollema, H., De Vries, J. B., Damsma, G., Westerink, B. H., & Castagnoli, N. (1992). In vivo intracerebral microdialysis studies in rats of MPP+ analogues and related charged species. Journal of medicinal chemistry, 35(18), 3331–3340.
  • Sayre, L. M., Arora, P. K., Iacofano, L. A., & Harik, S. I. (1986). Comparative toxicity of MPTP, MPP+ and 3,3-dimethyl-MPDP+ to dopaminergic neurons of the rat substantia nigra. European journal of pharmacology, 124(1-2), 171–174.
  • Przedborski, S., Levivier, M., Jiang, H., Fahn, S., Jackson-Lewis, V., & Donaldson, D. (1995). Structure, pharmacokinetics and pharmacodynamics of MPTP in the CNS. Movement disorders : official journal of the Movement Disorder Society, 10(1), 35–42.
  • Jackson-Lewis, V., & Przedborski, S. (2007). MPTP-induced mouse model of Parkinson's disease: a promising direction of therapeutic strategies.
  • Sian, J., Youdim, M. B., Riederer, P., & Gerlach, M. (1999). MPTP-induced parkinsonian syndrome. Basic neurochemistry: molecular, cellular and medical aspects, 6, 969-980.
  • Lee, E. H., & Lu, K. (1993). Comparison of brain dopamine depletion induced by low-dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in young and aged rats. Neurobiology of aging, 14(4), 329–334.
  • Petroske, E., Meredith, G. E., Callen, S., Totterdell, S., & Lau, Y. S. (2001).
  • Przedborski, S., Jackson-Lewis, V., Naini, A. B., Jakowec, M., Petzinger, G., Miller, R., & Akram, M. (2001). The parkinsonian toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a technical review of its utility and safety. Journal of neurochemistry, 76(5), 1265–1274.
  • Wilson, J. A., Doyle, T. J., & Lau, Y. S. (1990). MPTP, MPDP+ and MPP+ cause decreases in dopamine content in mouse brain slices. Neuroscience letters, 108(1-2), 213–218.
  • Li, X., He, Q., Wang, L., Wang, J., & Xie, J. (2025). Comparison of two MPTP doses on mouse behaviors and pathologies. The FASEB Journal, 39(8), e23838.
  • Ma, L., Jia, J., Liu, X., Bai, F., Wang, Y., & Jiang, W. (2019). AM1241 alleviates MPTP-induced Parkinson's disease and promotes the regeneration of DA neurons in PD mice.
  • Zuddas, A., Corsini, G. U., Schinelli, S., & di Porzio, U. (1989). Relationship of the in vivo metabolism of MPTP to toxicity. Journal of neurochemistry, 53(3), 734–739.
  • Lee, H. J., Kim, J. H., Kim, J. H., Lee, J. Y., & Lee, D. C. (2022). Analysis of time-dependent pharmacokinetics using in vitro–in vivo extrapolation and physiologically based pharmacokinetic modeling. Pharmaceutics, 14(11), 2562.
  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This document provides a comprehensive, safety-first protocol for the disposal of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-, a compound demanding the highest level of caution. The core directive of this guide is to treat this compound with the same stringent precautions as its metabolic precursor, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) , a potent neurotoxin known to cause irreversible Parkinson's-like symptoms[1]. Due to its chemical structure—a hybrid of a phenol and a tetrahydropyridine—and its known status as a human metabolite of MPTP, we must assume a significant neurotoxic potential[2]. This guide is structured to ensure that all waste streams containing this compound are handled, segregated, and disposed of in a manner that neutralizes risk to personnel and the environment.

Hazard Assessment & Scientific Rationale

Understanding the why is critical to ensuring compliance and safety. The hazardous nature of this compound stems from two key aspects of its molecular structure:

  • The Phenol Moiety: Phenols as a class are protoplasmic poisons that can cause severe chemical burns and are readily absorbed through the skin[3][4]. Systemic absorption can lead to severe damage to the central nervous system, liver, and kidneys[4][5]. An oral dose as low as one gram of phenol can be fatal to humans[6].

  • The Tetrahydropyridine Moiety & MPTP Link: The defining risk factor is the compound's relationship to MPTP. MPTP itself is a neurotoxin that selectively destroys dopaminergic neurons[1]. As a metabolite, Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- must be presumed to carry similar neurotoxic risks until proven otherwise. Therefore, standard protocols for handling cytotoxic or highly toxic compounds are insufficient; we must adopt the more rigorous procedures established for potent neurotoxins.

This dual-threat profile—corrosive, systemically toxic, and potentially neurotoxic—necessitates a zero-compromise approach to containment and disposal.

Immediate Safety & Hazard Profile
Hazard ClassificationDescription & Immediate Actions
Acute Toxicity (Oral, Dermal) HIGHLY TOXIC. Can be fatal if swallowed or absorbed through the skin. Avoid all contact. In case of exposure, immediate medical attention is required.[7][8][9]
Neurotoxicity POTENTIAL NEUROTOXIN. Based on its relation to MPTP, assume it can cause permanent neurological damage[1]. Handle only in a designated area with stringent engineering controls.
Skin Corrosion/Irritation CORROSIVE. Causes severe skin burns and eye damage[3][8]. Local anesthetic properties may mask initial pain from exposure[3].
Environmental Hazard Toxic to aquatic life. Do not allow to enter drains or waterways.[7] The U.S. EPA explicitly bans the sewering of hazardous waste pharmaceuticals[10][11].

Mandatory Personnel Protective Equipment (PPE) & Decontamination

Handling this compound requires creating an impermeable barrier between the researcher and the chemical.

  • Primary Engineering Control: All handling, weighing, and solution preparation must occur within a certified chemical fume hood to prevent inhalation of any aerosols or volatile components.

  • Hand Protection: Double gloving is mandatory. Wear a pair of nitrile exam gloves as a base layer, covered by a pair of heavy-duty neoprene or butyl rubber gloves. This combination provides dexterity while offering robust protection against the corrosive and easily absorbed phenol component[12]. Change gloves immediately upon any suspected contact.

  • Body Protection: A fully-buttoned, long-sleeved laboratory coat is required. For handling larger quantities (>50 mL) or when a splash risk is present, a chemically resistant apron made of neoprene or butyl rubber must be worn over the lab coat[12].

  • Eye Protection: Chemical splash goggles are the minimum requirement. When handling the neat (undiluted) compound or concentrated solutions, a full-face shield worn over safety goggles is mandated.

  • Personal Decontamination: After handling, remove the outer gloves first. Then, remove the lab coat and any other PPE. Finally, remove the inner gloves. Wash hands thoroughly with soap and water.

Step-by-Step Waste Disposal Protocol

All waste generated is to be considered Acutely Hazardous Waste . Do not mix this waste with other, less hazardous chemical streams.

Protocol 4.1: Disposal of Neat Compound & Concentrated Solutions
  • Primary Container: Place the original container with the unused compound inside a secondary, shatter-proof container (e.g., a polyethylene pail or overpack drum).

  • Labeling: Affix a hazardous waste label to the secondary container. Clearly write the full chemical name: "Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-" and the CAS number "5233-54-5". Mark all relevant hazard boxes: "Toxic," "Corrosive," and "Health Hazard." Add in bold letters: "POTENT NEUROTOXIN ".

  • Segregation: Store this container in a designated, secure satellite accumulation area for hazardous waste, away from incompatible materials like strong oxidizing agents[3][13].

Protocol 4.2: Disposal of Contaminated Solid Waste

This stream includes used pipette tips, weigh boats, absorbent pads, contaminated gloves, and other disposable labware.

  • Deactivation (Recommended): Where feasible, rinse non-porous items with a 1% bleach solution to oxidize and partially deactivate the compound, a practice adapted from MPTP handling protocols[14]. Collect all rinsate as hazardous liquid waste (see Protocol 4.3).

  • Containment: Place all contaminated solid waste into a dedicated, leak-proof hazardous waste container lined with a heavy-duty polyethylene bag.

  • Labeling: Label the container as "Hazardous Waste - Solid Lab Debris contaminated with Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- (CAS: 5233-54-5)". Mark all relevant hazard boxes.

  • Final Disposal: Once the container is full, seal the inner bag and the outer container. Arrange for pickup by your institution's certified hazardous waste disposal service. The recommended final disposal method is high-temperature incineration [15][16].

Protocol 4.3: Disposal of Dilute Aqueous Waste

Under no circumstances should this waste be disposed of down the drain. The EPA has a strict sewer ban for hazardous pharmaceuticals[11].

  • Collection: Collect all aqueous waste containing any concentration of the title compound in a dedicated, sealed, and properly vented hazardous waste container (e.g., a carboy).

  • pH Management: If other reagents are present, ensure the final pH is between 6 and 8 to prevent reactions and corrosion of the container. Do not attempt to neutralize highly concentrated acidic or basic solutions within the waste carboy.

  • Labeling: Label the carboy as "Hazardous Waste - Aqueous Liquid contaminated with Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- (CAS: 5233-54-5)". Mark all relevant hazard boxes.

  • Final Disposal: Arrange for pickup by your institution's certified hazardous waste disposal service for incineration.

Emergency Spill Management Protocol

  • Evacuate & Alert: Immediately evacuate all non-essential personnel from the area and alert colleagues and your supervisor.

  • Isolate: Secure the area and prevent entry. Eliminate all ignition sources.

  • Don PPE: Before attempting any cleanup, don the full PPE ensemble described in Section 3.0, including respiratory protection if the spill is large or generates dust/aerosols.

  • Containment:

    • For Solid Spills: Gently cover the spill with a dry absorbent material like vermiculite or sand. Do not sweep, as this can create dust. Carefully scoop the mixture into a hazardous waste container.

    • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, chemical absorbent pads)[3]. Start from the outside of the spill and work inwards.

  • Decontamination: Once the bulk material is collected, decontaminate the spill area with a 1% bleach solution, followed by a water rinse. Collect all decontamination liquids and materials as hazardous waste.

  • Disposal: Place all cleanup materials into the solid hazardous waste stream (Protocol 4.2).

Disposal Workflow Visualization

The following diagram outlines the decision-making process for proper waste segregation.

G Disposal Workflow for Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- Waste Waste Generation Point IsSolid Is the waste solid? Waste->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No ContaminatedSolid Contaminated Labware (Gloves, Tips, Pads) IsSolid->ContaminatedSolid Yes IsNeat Neat Compound or Concentrated Solution? IsLiquid->IsNeat Yes NeatCompound Neat/Concentrated Waste IsNeat->NeatCompound Yes AqueousWaste Dilute Aqueous Waste IsNeat->AqueousWaste No SolidContainer Protocol 4.2: Collect in Labeled Solid Hazardous Waste Container ContaminatedSolid->SolidContainer NeatContainer Protocol 4.1: Collect in Labeled Primary & Secondary Container NeatCompound->NeatContainer LiquidContainer Protocol 4.3: Collect in Labeled Aqueous Hazardous Waste Carboy AqueousWaste->LiquidContainer Incineration Dispose via Certified Vendor (High-Temp Incineration) SolidContainer->Incineration NeatContainer->Incineration LiquidContainer->Incineration

Caption: Waste segregation and disposal decision tree.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1388, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 95056, 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol. Available at: [Link]

  • Prus, K. et al. (2023). Standard Operating Procedure (SOP) for systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in non-human primates v1. protocols.io. Available at: [Link]

  • Sigma-Aldrich. Safety Data Sheet for Phenol. (2025-05-20). Available upon request from the manufacturer or a reputable supplier.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. (1992). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Guidelines for Neurotoxicity Risk Assessment. Available at: [Link]

  • University of California, Berkeley EH&S. Phenol Fact Sheet. Available at: [Link]

  • St-Onge, M. & Marques, P. (2023). Phenol Toxicity. In: StatPearls [Internet]. StatPearls Publishing. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Multi-Substance Rule for the Testing of Neurotoxicity. Available at: [Link]

  • Loba Chemie. Safety Data Sheet for Pyridine for Synthesis. Available at: [Link]

  • Carl Roth. Safety Data Sheet for Phenol. Available at: [Link]

  • Public Health England. Phenol: Toxicological Overview. (2024-10-01). Available at: [Link]

  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Available at: [Link]

  • Yale University Environmental Health & Safety. Phenol Standard Operating Procedure. Available at: [Link]

  • Carl Roth. Safety Data Sheet for Pyridine. (2025-03-31). Available upon request from the manufacturer or a reputable supplier.
  • PENTA. Safety Data Sheet for Phenol. (2024-04-29). Available at: [Link]

  • Chemistry For Everyone. (2025-08-03). How Do You Dispose Of Phenol Safely? YouTube. Available at: [Link]

  • Lab Alley. Safety Data Sheet for Pyridine. (2024-06-19). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Health Effects Test Guidelines OPPTS 870.6300 Developmental Neurotoxicity Study. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazard Summary for Phenol. Available at: [Link]

  • Saltworks Technologies. (2020-04-24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Available at: [Link]

  • Waste Advantage Magazine. (2019-03-15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. NCBI Bookshelf. Available at: [Link]

  • National Institute of Standards and Technology (NIST). WebBook for Phenol, 4-(1-methylpropyl)-. Available at: [Link]

  • Cheméo. Chemical Properties of Phenol, 4-(1,1-dimethylpropyl)-. Available at: [Link]

Sources

Comprehensive Safety and Handling Guide for Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for handling Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the well-documented hazards of its core chemical structures: the phenol group and the tetrahydropyridine ring, which is analogous to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.

The phenolic component of this molecule suggests a high potential for corrosivity and systemic toxicity. Phenol is known to cause severe chemical burns, and it can be rapidly absorbed through the skin, leading to systemic effects on the central nervous system, liver, and kidneys.[4][5][6] The structural similarity to MPTP, a known potent neurotoxin, necessitates handling this compound with extreme caution to prevent potential neurodegenerative effects.[3][7] Therefore, a multi-faceted approach to personal protective equipment (PPE), engineering controls, and waste disposal is mandatory.

Hazard Assessment and Risk Mitigation

Due to its composite structure, this chemical should be treated as a substance with multiple, severe hazards.

Hazard ClassPotential EffectsSource of Hazard
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[8][9][10]Phenol moiety
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[4][8][9]Phenol moiety
Serious Eye Damage Risk of serious and permanent eye injury.[4][11]Phenol moiety
Germ Cell Mutagenicity Suspected of causing genetic defects.[9][10][12]Phenol moiety
Neurotoxicity Potential for neurotoxic effects similar to MPTP.Tetrahydropyridine moiety
Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[5][6][9]Phenol moiety

Engineering Controls are the First Line of Defense:

  • Fume Hood: All work with this compound, including weighing, reconstitution, and dilutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6][13]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Designated Area: A specific area of the lab should be designated for working with this compound to prevent cross-contamination.[14]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Hands Double Gloving: Inner nitrile glove, outer butyl rubber or neoprene gloves.[5][14]The outer glove provides robust protection against phenol, while the inner nitrile glove offers secondary protection. Chloroform, if used in combination, readily penetrates nitrile gloves.[14] Gloves should be changed frequently and immediately upon contamination.[5][6]
Eyes/Face Chemical splash goggles and a full-face shield.[5][11][14]This combination is necessary to protect against splashes and aerosols, which can cause severe eye damage and blindness.[4][6][11]
Body A fully buttoned lab coat and a chemically resistant apron (butyl rubber or neoprene).[5][13]This provides a barrier against spills and splashes that could contaminate personal clothing and lead to skin exposure.
Feet Closed-toe shoes.Protects feet from spills.
Respiratory A fit-tested respirator with a type A-P filter may be required based on a risk assessment, especially for handling powders or creating aerosols.[13]
Donning and Doffing PPE Workflow

Proper sequencing of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Inner Nitrile Gloves Don1->Don2 Don3 Outer Butyl/Neoprene Gloves Don2->Don3 Don4 Goggles and Face Shield Don3->Don4 Doff1 Outer Butyl/Neoprene Gloves Doff2 Face Shield and Goggles Doff1->Doff2 Doff3 Apron and Lab Coat Doff2->Doff3 Doff4 Inner Nitrile Gloves Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE.

Emergency Procedures: Immediate and Decisive Action

Accidental exposure requires immediate and specific first-aid measures.

Exposure RouteImmediate ActionFollow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4][11] If available, after the initial water flush, apply polyethylene glycol (PEG-300 or PEG-400) to the affected area.[4][5][14] Do not rub or wipe the affected skin. [11]Seek immediate medical attention.[5][11] Inform medical personnel of the specific chemical involved.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][5][11]Seek immediate medical attention.[5][11]
Inhalation Move the individual to fresh air immediately.[4][5][11]Seek immediate medical attention.[5][11]
Ingestion Do not induce vomiting. [4] If the person is conscious, rinse their mouth with water and have them drink 4-8 ounces of water or milk.[4]Seek immediate medical attention.[4][11]
Spill Response Protocol
  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with absorbent pads or vermiculite.[13][14]

    • Wipe the area with a soap and water solution.[14]

    • Collect all contaminated materials in a sealed, labeled hazardous waste container.[6]

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and close the doors.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Handling, Storage, and Disposal

Operational Plan
  • Preparation: Before beginning work, ensure that an emergency eyewash and shower are accessible within 10 seconds of travel time.[5] A phenol-specific first aid kit, including polyethylene glycol, should be readily available.[4][14]

  • Weighing and Transfer: Handle the solid form of the compound within a fume hood. Use tools and techniques that minimize the generation of dust.

  • Solutions: Prepare solutions in a fume hood. Clearly label all containers with the chemical name and associated hazards.

  • Centrifugation: Use sealed safety cups or rotors to prevent aerosol generation during centrifugation.[5]

Storage
  • Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][15]

  • Keep the container tightly sealed.[14]

  • Store below eye level.[6]

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.

Disposal_Workflow cluster_disposal Waste Disposal Workflow Waste1 Segregate Waste at Point of Generation Waste2 Place in Labeled, Sealed Hazardous Waste Container Waste1->Waste2 Waste3 Store in a Designated Satellite Accumulation Area Waste2->Waste3 Waste4 Arrange for Pickup by EHS Waste3->Waste4

Caption: Step-by-step hazardous waste disposal workflow.

References

  • Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety, University of Colorado Boulder. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Phenol. Princeton University Environmental Health and Safety. [Link]

  • Phenol: Hazards and Precautions. University of California, Berkeley, Office of Environment, Health & Safety. [Link]

  • Phenol: incident management. GOV.UK. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Phenol. U.S. Environmental Protection Agency. [Link]

  • Phenol: toxicological overview. GOV.UK. [Link]

  • Phenol Safety Data Sheet. PENTA. [Link]

  • Safety Data Sheet: Phenol. Carl ROTH. [Link]

  • Safety Data Sheet: phenol. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Phenol. Carl ROTH. [Link]

  • 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. PubChem. [Link]

  • Standard Operating Procedure (SOP) for systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in non-human primates v1. ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-
Reactant of Route 2
Reactant of Route 2
Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.